alpha-Bisabolol
Descripción
This compound has been reported in Artemisia princeps, Peperomia galioides, and other organisms with data available.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSQWQPBWRIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859437 | |
| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity nutty aroma with hints of coconut | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.922-0.931 | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
72691-24-8, 72059-10-0, 515-69-5 | |
| Record name | α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72691-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,S*)-(1)-alpha,4-Dimethyl-alpha-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072059100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclohexene-1-methanol, α,4-dimethyl-α-(4-methyl-3-penten-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,S*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
alpha-Bisabolol natural sources and extraction from chamomile
An In-Depth Technical Guide to the Natural Sources and Extraction of alpha-Bisabolol from Chamomile
Introduction
This compound, also known as levomenol, is an unsaturated monocyclic sesquiterpene alcohol that has garnered significant attention in the pharmaceutical and cosmetic industries. Its prominence stems from a wide array of pharmacological properties, including well-documented anti-inflammatory, anti-irritant, antibacterial, and skin-soothing effects. While it can be produced synthetically, the naturally occurring (-)-α-bisabolol isomer, primarily sourced from plants, is considered to be more biologically active. This technical guide provides a comprehensive overview of the principal natural sources of this compound and delves into the technical methodologies for its extraction, with a primary focus on German chamomile (Matricaria chamomilla), its most renowned source. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the procurement and analysis of this valuable bioactive compound.
Natural Sources of this compound
This compound is found in the essential oils of various plants. While German chamomile is the most traditional source, several other species are notable for their high concentrations of this sesquiterpene. The content of α-bisabolol can vary significantly based on the plant's origin, genetic makeup, and cultivation conditions.
Table 1: Principal Natural Sources of this compound
| Plant Species | Common Name | Family | Typical this compound Content in Essential Oil |
| Matricaria chamomilla (syn. Chamomilla recutita) | German Chamomile | Asteraceae | Up to 50% |
| Eremanthus erythropappus | Candeia | Asteraceae | Up to 95% |
| Salvia runcinata | African Alpine Sage | Lamiaceae | Up to 90% |
| Myoporum crassifolium | - | Scrophulariaceae | Over 80% |
| Vanillosmopsis arborea | - | Asteraceae | High concentrations reported. |
| Gymnosperma glutinosum | Popote, Tatalencho | Asteraceae | 97.5% in the chloroform fraction. |
| Xanthium italicum | Corsican Cocklebur | Asteraceae | Contains both (+) and (-) enantiomers. |
German Chamomile (Matricaria chamomilla) has historically been the primary source for this compound. However, the Candeia tree (Eremanthus erythropappus), native to Brazil, is now a major commercial source, prized for its exceptionally high concentration of (-)-alpha-bisabolol and sustainable cultivation practices. Other sources like Myoporum crassifolium, endemic to New Caledonia, and African alpine sage also represent significant reservoirs of this compound.
Extraction of this compound from Matricaria chamomilla
The extraction of this compound from chamomile flowers is a critical process that dictates the yield and quality of the final product. The primary methods employed are steam distillation, solvent extraction, and supercritical fluid extraction.
Steam Distillation
Steam distillation is the most traditional and widely used method for extracting essential oils from plant materials, including chamomile. The process utilizes steam to vaporize the volatile compounds, which are then condensed and separated.
-
Preparation of Plant Material: Fresh or dried chamomile flower heads are used. To increase the surface area for efficient oil extraction, the material may be gently crushed or chopped.
-
Apparatus Setup: A typical laboratory or industrial setup consists of a steam generator (or a boiling flask for direct steam generation), a biomass flask to hold the chamomile flowers, a still head, a condenser, and a receiver (decanter or Florentine flask) to separate the essential oil from the hydrosol (aqueous distillate).
-
Distillation Process:
-
The biomass flask is loaded with the prepared chamomile flowers.
-
Steam is introduced from the boiler, passing through the plant material. The hot steam causes the secretory structures in the plant to rupture, releasing the essential oil.
-
The volatile compounds, including this compound, are carried away with the steam.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
-
Condensation and Separation:
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid state.
-
The liquid mixture of essential oil and water flows into the receiver.
-
As the essential oil is generally immiscible with and less dense than water, it forms a distinct layer on top, which can then be physically separated.
-
-
Process Parameters: The duration of the distillation can affect the yield. While longer times may increase the volume of oil extracted, the rate of increase becomes negligible after a certain point, typically around 8 hours for chamomile.
-
Post-Processing: The collected essential oil may be dried over anhydrous sodium sulfate to remove any residual water.
Solvent Extraction
Solvent extraction is an alternative method that uses organic solvents to dissolve the essential oil from the plant material. This technique can sometimes yield different chemical profiles compared to steam distillation, as it can extract both volatile and some non-volatile compounds.
-
Solvent Selection: A variety of solvents can be used, with the choice depending on the target compounds' polarity. For this compound, which is oil-soluble, non-polar solvents like hexane or moderately polar solvents like ethanol or chloroform are effective.
-
Preparation of Plant Material: Dried and ground chamomile flowers are used to maximize the surface area for solvent penetration.
-
Extraction Process:
-
Maceration: The plant material is soaked in the chosen solvent for a specified period (e.g., 24-48 hours) at room temperature. The mixture is periodically agitated to enhance extraction efficiency.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The ground plant material is placed in a thimble, and the solvent is continuously boiled, vaporized, condensed, and allowed to drip back through the plant material, ensuring a thorough extraction.
-
-
Filtration and Solvent Evaporation:
-
After extraction, the mixture is filtered to separate the plant debris from the solvent-extract solution (miscella).
-
The solvent is then removed from the miscella, typically using a rotary evaporator under reduced pressure. This step is crucial to avoid thermal degradation of sensitive compounds like this compound.
-
-
Purification: The resulting crude extract, often an oleoresin, is a concentrated mixture of compounds. Further purification steps, such as liquid-liquid partitioning or chromatography, may be necessary to isolate this compound. For instance, a chloroform extract can be partitioned with methanol to separate compounds of different polarities.
Supercritical Fluid Extraction (SFE)
Supercritical CO₂ extraction is a modern, "green" technology that uses carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. It is highly selective and leaves no toxic residue.
-
Apparatus Setup: A supercritical fluid extractor consists of a CO₂ tank, a high-pressure pump, a heat exchanger to bring the CO₂ to the desired temperature, an extraction vessel containing the plant material, and a separator where the pressure is reduced to precipitate the extract.
-
Preparation of Plant Material: Dried and milled chamomile flowers are packed into the extraction vessel.
-
Extraction Process:
-
Liquid CO₂ is pumped to a high pressure (e.g., 10-20 MPa) and heated to a supercritical temperature (e.g., 313-333 K or 40-60 °C).
-
The supercritical CO₂ flows through the extraction vessel, where its unique properties—liquid-like density and gas-like viscosity—allow it to efficiently penetrate the plant matrix and dissolve the this compound.
-
Co-solvent Use: The polarity of supercritical CO₂ can be modified by adding a small amount of a co-solvent, such as ethanol (e.g., 5%). This can significantly increase the extraction yield of moderately polar compounds like this compound.
-
-
Separation:
-
The CO₂-extract mixture flows into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted oil.
-
The gaseous CO₂ can be recycled and reused.
-
-
Product: The resulting extract is highly pure and free from solvent residues. The selectivity of the process can be fine-tuned by adjusting the temperature and pressure.
Analytical Methodologies for Quantification
Accurate quantification of this compound in essential oils and extracts is crucial for quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques used.
GC-MS is the gold standard for analyzing volatile compounds in essential oils.
-
Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane, dodecane). An internal standard (e.g., β-caryophyllene) may be added for precise quantification.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The injector port is heated (e.g., 220 °C) to vaporize the sample.
-
Separation: The vaporized components are separated in a capillary column (e.g., RXI-5SIL) based on their boiling points and affinity for the column's stationary phase. A temperature program is used, for example, starting at 55 °C and ramping up to 280 °C, to elute the different compounds at different times.
-
Detection and Quantification: As components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. The quantity of this compound is determined by comparing its peak area to that of a calibration curve generated from known concentrations of an this compound standard.
HPLC is also used for the quantification of this compound, particularly in complex matrices like cosmetic formulations or biological samples.
-
Sample Preparation: Samples are extracted and dissolved in the mobile phase. For blood plasma analysis, a liquid-liquid extraction with hexane might be performed.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly employed.
-
Detector: A UV detector is used, as this compound absorbs UV light.
-
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard calibration curve.
Molecular Mechanisms of Action: Anti-Inflammatory Signaling
The therapeutic effects of this compound are largely attributed to its potent anti-inflammatory properties. It exerts these effects by modulating key signaling pathways involved in the inflammatory response.
This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Its mechanism of action involves the suppression of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it can hinder the activation of NF-κB and reduce the phosphorylation of MAPK pathway components like c-Jun N-terminal kinase (JNK) and p38, thereby downregulating the expression of inflammatory mediators like iNOS and COX-2.
Conclusion
This compound is a highly valued natural compound with significant therapeutic potential, particularly in dermatology. While German chamomile remains a classic source, the high-yield Candeia tree has emerged as a commercially vital alternative. The choice of extraction method—steam distillation, solvent extraction, or supercritical CO₂ extraction—is critical and depends on the desired yield, purity, and environmental considerations, with SFE offering a green and efficient alternative. Standardized analytical protocols, primarily GC-MS, are essential for the quality control of this compound-containing products. A thorough understanding of its natural sources, extraction technologies, and molecular mechanisms of action is fundamental for harnessing the full potential of this potent bioactive molecule in research and drug development.
An In-depth Technical Guide to the Physicochemical Properties of Alpha-Bisabolol for Research
Alpha-bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, is a prominent constituent of the essential oil from German chamomile (Matricaria recutita) and other plants like the Brazilian Candeia tree (Eremanthus erythropappus).[1][2][3][4] Renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties, it is a subject of extensive research and a valued ingredient in cosmetic, pharmaceutical, and dermatological formulations.[1][5][6][7] This guide provides a detailed overview of its core physicochemical properties, experimental methodologies for its analysis, and its influence on key cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Characteristics
This compound is a colorless to pale yellow, viscous oily liquid with a mild, sweet floral aroma.[3][4][8][9] Its lipophilic nature is a key determinant of its formulation and absorption characteristics.[6] The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O | [10][11][12] |
| Molecular Weight | 222.37 g/mol | [11][12][13] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [7][8] |
| Boiling Point | 151-156 °C at 12 mmHg314-315 °C at 760 mmHg | [3][8][9][13][14] |
| Melting Point | 25 °C | [14][15] |
| Density / Specific Gravity | 0.92 to 0.935 g/mL at 20-25 °C | [8][13][15] |
| Refractive Index | 1.493 to 1.499 at 20 °C | [8][16][17] |
| Solubility | Insoluble in water and glycerin.Soluble in lower alcohols (ethanol, isopropanol), oils, and paraffin. | [2][3][8][18] |
| logP (o/w) | 4.59 to 5.63 | [8][15][19] |
| Flash Point | 112.78 to 135 °C | [8][9][13] |
| Vapor Pressure | 0.000040 mmHg at 25 °C | [8][14] |
Experimental Protocols for Analysis
The characterization and quantification of this compound in various matrices, such as essential oils, cosmetic formulations, and biological samples, rely on established analytical techniques. The methods cited in the literature primarily involve chromatographic separations.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like sesquiterpenes. It is frequently used to determine the purity of this compound and to quantify its presence in essential oil extracts.
Methodology:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable volatile organic solvent. For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.
-
Injection: A small volume of the prepared sample is injected into the GC instrument, where it is vaporized in a heated inlet.
-
Separation: The vaporized sample is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, thin column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. The volatility and polarity of this compound will determine its retention time—the time it takes to travel through the column.
-
Detection: As the separated components exit the column, they are detected by a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides not only quantitative data but also structural information, confirming the identity of this compound through its unique mass spectrum.[10]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations. Purity is often expressed as a percentage of the total peak area in the chromatogram.[7]
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for analysis within complex non-volatile matrices like creams and lotions, HPLC is a valuable alternative.
Methodology:
-
Sample Preparation: The sample is dissolved in a solvent compatible with the HPLC mobile phase. Filtration is crucial to remove any particulate matter that could damage the column or instrument.
-
Injection: A precise volume of the sample is injected into the high-pressure mobile phase stream.
-
Separation: The separation occurs in a column packed with a solid stationary phase (e.g., C18 for reverse-phase chromatography). A liquid mobile phase (or a gradient of solvents) is pumped through the column. This compound separates from other components based on its relative affinity for the stationary and mobile phases.
-
Detection: A UV detector is commonly used, as the carbon-carbon double bonds in this compound's structure allow for some UV absorbance. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS) can also be employed.
-
Quantification: Similar to GC, quantification is achieved by comparing the peak area of the analyte to that of external or internal standards.
Molecular Mechanisms and Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Its anti-inflammatory, anti-cancer, and neuroprotective activities are rooted in its ability to interact with specific molecular targets.
Anti-Inflammatory Signaling
This compound is a potent anti-inflammatory agent that acts by suppressing critical inflammatory cascades. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][20] This leads to a reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and COX-2.[1][21]
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Apoptosis Induction in Cancer Cells
This compound has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines.[1] This effect is mediated through both the extrinsic (Fas-related) and intrinsic (mitochondrial) pathways. It can upregulate pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2.[1][22] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.[1][23]
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Inhibition of Pro-Survival Signaling
In the context of cancer research, this compound has been found to inhibit pro-survival signaling pathways, notably the PI3K/Akt pathway.[1] The activation of this pathway is a known driver in cancer pathogenesis. By decreasing the phosphorylation and subsequent activation of PI3K and Akt, this compound can suppress cellular proliferation and enhance the apoptotic response in cancer cells.[1][22][24]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. media.knowde.com [media.knowde.com]
- 3. Bisabolol - Wikipedia [en.wikipedia.org]
- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. regimenlab.com [regimenlab.com]
- 6. nanu-skincare.com [nanu-skincare.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (-)-alpha-bisabolol, 23089-26-1 [thegoodscentscompany.com]
- 9. This compound, 515-69-5 [thegoodscentscompany.com]
- 10. α-Bisabolol [webbook.nist.gov]
- 11. scbt.com [scbt.com]
- 12. alpha,4-Dimethyl-alpha-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | C15H26O | CID 10586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalpoint.eu [chemicalpoint.eu]
- 14. Cas 515-69-5,this compound | lookchem [lookchem.com]
- 15. This compound | 515-69-5 [chemicalbook.com]
- 16. aurochemicals.com [aurochemicals.com]
- 17. (-)-alpha-bisabolol [flavscents.com]
- 18. ALPHA BISABOLOL - Ataman Kimya [atamanchemicals.com]
- 19. parchem.com [parchem.com]
- 20. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. carmellcosmetics.com [carmellcosmetics.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Alpha-Bisabolol: A Technical Guide to Biological Activities and Pharmacological Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol (α-bisabolol), a naturally occurring unsaturated monocyclic sesquiterpene alcohol, is a primary constituent of the essential oil from German chamomile (Matricaria recutita) and other aromatic plants.[1][2] Recognized for its delicate floral aroma, α-bisabolol has a long history of use in cosmetic and skin care formulations due to its soothing properties and low toxicity, which has earned it a "Generally Regarded as Safe" (GRAS) status from the U.S. Food and Drug Administration.[3] Beyond its cosmetic applications, a substantial body of scientific evidence has illuminated its diverse and potent pharmacological activities. These include anti-inflammatory, anti-cancer, anti-microbial, analgesic, and skin-protective effects, making it a molecule of significant interest for therapeutic development.[4]
This technical guide provides an in-depth review of the core biological activities of α-bisabolol, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular signaling pathways to support further research and drug development efforts.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5] Studies have shown its efficacy in both in-vitro cellular models and in-vivo models of skin inflammation.[1][5]
Molecular Mechanism of Action
The anti-inflammatory effects of α-bisabolol are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][6] Upon inflammatory stimulus (e.g., by lipopolysaccharide, LPS), α-bisabolol has been shown to:
-
Inhibit NF-κB Activation: It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[6]
-
Suppress MAPK Signaling: It reduces the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK), thereby inhibiting downstream inflammatory responses.[3][6]
This dual inhibition leads to a significant downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]
Quantitative Data: Anti-inflammatory Effects
The anti-inflammatory activity of α-bisabolol has been quantified in various cellular models. The data below summarizes its inhibitory effects on key inflammatory mediators.
| Activity | Model System | Mediator | Concentration | % Inhibition | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 Macrophages | Nitric Oxide (NO) | 50.0 µg/mL | 55.5% | [7] |
| LPS-stimulated RAW264.7 Macrophages | Prostaglandin E2 (PGE2) | 50.0 µg/mL | 62.3% | [7] | |
| LPS-stimulated RAW264.7 Macrophages | TNF-α | 50.0 µg/mL | 45.3% | [7] | |
| TPA-induced mouse ear skin | TNF-α | 1 mg/ear | Significant | [5] | |
| TPA-induced mouse ear skin | IL-6 | 1 mg/ear | Significant | [5] |
Featured Experimental Protocol: TPA-Induced Mouse Ear Edema
This in-vivo protocol is widely used to assess the topical anti-inflammatory efficacy of test compounds.
-
Animal Model: Male BALB/c mice are used. Animals are acclimatized for one week prior to the experiment.
-
Induction of Inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is dissolved in a vehicle like acetone. A dose of approximately 0.4-1 µg in 10-20 µL of vehicle is applied topically to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as a vehicle control.
-
Treatment: this compound is dissolved in acetone and applied topically to the right ear 30 minutes before or after TPA application. Typical doses range from 0.5 to 2 mg per ear. A vehicle-only group serves as the inflammatory control.
-
Assessment of Edema: After a set period (typically 4-6 hours), mice are euthanized. The ear thickness is measured using a digital micrometer. Additionally, a circular section (e.g., 6 mm diameter) is punched from both the right and left ears, and the punches are weighed. The difference in weight between the right and left ear punches indicates the degree of edematous inflammation.
-
Biochemical Analysis: The ear tissue punches can be homogenized to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA or to assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Anti-cancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects against a wide range of cancer cell lines, while often showing lower toxicity towards normal cells. Its anti-cancer action is primarily driven by the induction of apoptosis through the mitochondrial (intrinsic) pathway.
Molecular Mechanism of Action
This compound initiates apoptosis by modulating the balance of the Bcl-2 family of proteins and activating the caspase cascade. The key mechanistic steps include:
-
Inhibition of Anti-Apoptotic Proteins: It downregulates the expression of anti-apoptotic proteins like Bcl-2.
-
Activation of Pro-Apoptotic Proteins: It promotes the expression and/or translocation of pro-apoptotic proteins such as Bax and Bad to the mitochondrial outer membrane.
-
Mitochondrial Disruption: The shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and activating the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving cellular substrates, leading to DNA fragmentation, chromatin condensation, and cell death.
-
Inhibition of Survival Pathways: Concurrently, α-bisabolol has been shown to suppress pro-survival signaling pathways, such as the PI3K/Akt pathway, further sensitizing cancer cells to apoptosis.[2]
Quantitative Data: Cytotoxic Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below lists reported IC₅₀ values for α-bisabolol against various human cancer cell lines.
| Cancer Type | Cell Line | IC₅₀ Value (µM) | Reference |
| Leukemia | Ph- B-ALL (primary cells) | 33 ± 15 | |
| B-chronic lymphocytic leukemia | 42 | ||
| Glioma | Human/Rat Glioma Cells | 2.5 - 45 | |
| Lung Cancer | Non-small cell lung carcinoma | 15 | |
| Breast Cancer | MCF-7 | ~20 (effective conc.) | [2] |
| Multiple Lines | PC-3, HeLa, ECA-109, HepG2 | Cytotoxic |
Featured Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of α-bisabolol is prepared (e.g., in DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plate is removed, and 100 µL of medium containing the various concentrations of α-bisabolol is added to the wells. Control wells receive medium with the vehicle (DMSO) at the highest concentration used.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated on a shaker for 5-10 minutes.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
This compound possesses broad-spectrum antimicrobial activity, showing efficacy against various bacteria and fungi, including strains relevant to both human health and agriculture.[1][8]
Spectrum of Activity
Studies have demonstrated that α-bisabolol is effective against Gram-positive bacteria, such as Staphylococcus epidermidis and Propionibacterium acnes, and various fungi.[8] Its activity against dermatophytes like Trichophyton species makes it a candidate for topical antifungal treatments.[1]
Quantitative Data: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Organism Type | Species | MIC Value (µg/mL) | Reference |
| Bacteria | Propionibacterium acnes | 75 | [8] |
| Staphylococcus epidermidis | 37.5 | [8] | |
| Fungi | Fusarium oxysporum | 128 - 1024 | [9][10] |
| Trichophyton tonsurans | 2 - 8 | [1] | |
| Trichophyton mentagrophytes | 2 - 4 | [1] | |
| Trichophyton rubrum | 0 - 1 | [1] | |
| Microsporum canis | 0.5 - 2.0 | [1] |
Featured Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.
-
Inoculum Preparation: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted two-fold across the wells of a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.
-
Controls: Several controls are included on each plate: a positive control (medium with inoculum, no drug), a negative control (medium only), and a vehicle control (medium with inoculum and the highest concentration of the solvent).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of α-bisabolol at which there is no visible growth (i.e., the well is clear) as observed by the naked eye or with the aid of a reading mirror.
Other Pharmacological Effects
Analgesic Effects
This compound has demonstrated significant analgesic (pain-relieving) properties in preclinical models of nociceptive and inflammatory pain.[11] Its mechanism is linked to the inhibition of neuronal excitability and inflammatory processes that sensitize pain receptors. In the formalin test, a standard model for assessing analgesics, oral administration of α-bisabolol (at doses of 25-50 mg/kg) significantly reduced nociceptive behavior, particularly in the second phase, which is associated with inflammatory pain.
Skin Permeation Enhancement
This compound can act as a penetration enhancer, facilitating the transport of other molecules across the skin barrier. This property is highly valuable in dermatological and transdermal drug delivery formulations. It is thought to work by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to other active ingredients. This effect can be evaluated using Franz diffusion cells with an appropriate membrane (e.g., excised animal or human skin).
Conclusion
This compound is a multi-target natural compound with a robust profile of pharmacological activities, supported by extensive preclinical data. Its well-documented anti-inflammatory, anti-cancer, and antimicrobial effects are rooted in its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and the intrinsic apoptotic cascade. The favorable safety profile and ability to enhance skin permeation further underscore its potential as a therapeutic agent or a valuable component in advanced drug delivery systems. The quantitative data and detailed protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile sesquiterpene.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. NO-dependent attenuation of TPA-induced immunoinflammatory skin changes in Balb/c mice by pindolol, heptaminol or ATRA, but not by verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
Alpha-Bisabolol: A Potential Therapeutic Agent Against Glioma Cells
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in chamomile and other plants, has emerged as a promising candidate in oncology research due to its selective cytotoxic and pro-apoptotic effects on cancer cells, with minimal toxicity to normal cells. This technical guide provides a comprehensive overview of the anticancer properties of this compound specifically against glioma cells, the most common and aggressive type of primary brain tumor. This document synthesizes current in vitro findings, details the molecular mechanisms of action, provides established experimental protocols, and presents quantitative data to support further investigation and drug development efforts.
Introduction
Glioblastoma, the most aggressive form of glioma, is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies, resulting in a dismal prognosis for patients. The need for novel therapeutic agents that can effectively target glioma cells while sparing healthy neural tissue is urgent. This compound has demonstrated significant anti-neoplastic activity across various cancer types, and its potential against glioma is an active area of research. This guide aims to consolidate the existing scientific literature on the anti-glioma properties of this compound, providing a foundational resource for the scientific community.
Cytotoxic and Pro-Apoptotic Effects of this compound on Glioma Cells
This compound exhibits a potent, dose- and time-dependent cytotoxic effect on both human and rat glioma cells.[1] Studies have consistently shown that this compound can induce apoptosis, or programmed cell death, in glioma cell lines, a critical mechanism for its anticancer activity.[1][2]
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The IC50 values for this compound in various glioma cell lines are summarized below.
| Cell Line | Organism | Treatment Duration | IC50 (µM) | Reference |
| C6 | Rat | 48 hours | ~45 | [3] |
| U138-MG | Human | 48 hours | > 75 (viability decrease observed) | [3] |
| Human and Rat Glioma Cells | Human, Rat | 24 hours | 2.5 - 3.5 | [1][2] |
| T67 | Not Specified | Not Specified | 3.5 - 10 | |
| U87 | Human | Not Specified | 3.5 - 10 |
Note: A study on a nanoformulation containing this compound and doxorubicin reported IC50 values of 0.52 µM and 0.49 µM in U87MG and U138MG cells, respectively, after 24 hours of treatment. However, these values are for the combined formulation and not for this compound alone.
Molecular Mechanisms of Action
The anticancer activity of this compound in glioma cells is attributed to its ability to modulate multiple key cellular pathways involved in cell survival and death.
Induction of the Mitochondrial Intrinsic Apoptotic Pathway
A primary mechanism of this compound-induced cell death in glioma is the activation of the mitochondrial intrinsic pathway of apoptosis.[1][2] This is characterized by:
-
Dissipation of Mitochondrial Membrane Potential: this compound treatment leads to a rapid loss of the inner mitochondrial transmembrane potential.[1][2]
-
Cytochrome c Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
PARP Cleavage: The release of cytochrome c triggers a caspase cascade, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
-
DNA Fragmentation: The activation of caspases ultimately results in the fragmentation of nuclear DNA.[1][2]
An in-silico study suggests that this compound and its derivatives may directly interact with and inhibit Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[4]
Modulation of the Adenosinergic System
Recent evidence indicates that this compound's anti-proliferative effects on glioma cells are also mediated by the adenosinergic system.[3] Key findings include:
-
Increased ecto-5'-nucleotidase/CD73 Activity: this compound treatment leads to an increase in the activity of ecto-5'-nucleotidase/CD73, an enzyme that generates adenosine.[3]
-
Involvement of the A3 Adenosine Receptor: The cytotoxic effects of this compound can be reversed by an antagonist of the A3 adenosine receptor, suggesting a crucial role for this receptor in mediating the pro-apoptotic signals.[3]
Potential Involvement of PI3K/Akt/mTOR and MAPK Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in glioma and are critical for cell growth, proliferation, and survival.[5][6][7] While direct experimental evidence of this compound's impact on these pathways in glioma cells is still emerging, a review suggests that its anticancer mechanisms include the disruption of the PI3K/Akt pathway.[2] The established importance of these pathways in glioma biology makes them highly probable targets for this compound's action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound against glioma cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed glioma cells (e.g., C6, U138-MG) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed glioma cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis and signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the glioma cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of this compound on glioma cells.
Caption: Proposed mechanisms of this compound-induced apoptosis in glioma cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the anticancer properties of this compound.
Caption: A standard workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
The existing body of research strongly indicates that this compound is a promising natural compound with significant anticancer properties against glioma cells. Its ability to selectively induce apoptosis in cancer cells through multiple mechanisms, including the mitochondrial pathway and modulation of the adenosinergic system, makes it an attractive candidate for further development.
However, to advance this compound towards clinical application for glioma, several key areas require further investigation:
-
In Vivo Efficacy: The most critical next step is to evaluate the efficacy of this compound in preclinical in vivo models of glioma, such as orthotopic xenografts. These studies are essential to determine its ability to cross the blood-brain barrier, its impact on tumor growth and survival in a physiological context, and to establish effective dosing and treatment regimens.
-
Detailed Signaling Pathway Analysis: Further research is needed to definitively elucidate the effects of this compound on the PI3K/Akt/mTOR and MAPK signaling pathways in glioma cells through detailed molecular analyses, such as phosphoproteomics and Western blotting for key pathway components.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with standard-of-care treatments for glioma, such as temozolomide and radiation therapy, could reveal novel and more effective therapeutic strategies.
-
Formulation and Delivery: Given the hydrophobic nature of this compound, the development of novel formulations, such as nanoformulations, to enhance its solubility, stability, and delivery across the blood-brain barrier is crucial for its clinical translation.
References
- 1. This compound, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Promotes Glioma Cell Death by Modulating the Adenosinergic System | Anticancer Research [ar.iiarjournals.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Both mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinases (ERK) 1/2 and phosphatidylinositide-3-OH kinase (PI3K)/Akt pathways regulate activation of E-twenty-six (ETS)-like transcription factor 1 (Elk-1) in U138 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Alpha-Bisabolol: A Technical Guide for Researchers
Abstract
Alpha-bisabolol, a sesquiterpene alcohol predominantly found in the essential oil of German chamomile (Matricaria recutita), has garnered significant attention for its diverse pharmacological properties, including its antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against a range of pathogenic bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. This document summarizes quantitative antimicrobial data, details key experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new antimicrobial compounds. Natural products, with their vast structural diversity, represent a promising reservoir for such agents. This compound has demonstrated a range of biological activities, including anti-inflammatory, anti-irritant, and anticancer effects[1]. Notably, its antimicrobial properties have been investigated against various pathogens. This guide focuses on the antibacterial spectrum of this compound, presenting key data and methodologies to facilitate further research and development in this area.
Antimicrobial Spectrum of this compound
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
The following tables summarize the reported MIC and MBC values of this compound against various pathogenic bacteria. It is important to note that these values can vary depending on the specific bacterial strain, the methodology used, and the experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 300 | [2] |
| Staphylococcus aureus | (Clinical Isolate) | 1600 - 3100 | [3] |
| Staphylococcus epidermidis | ATCC 12228 | 37.5 | [2][4] |
| Staphylococcus epidermidis | (Clinical Isolate) | 1600 - 3100 | [3] |
| Propionibacterium acnes | ATCC 6919 | 75 | [2][4] |
| Bacillus cereus | (Not Specified) | 1600 - 3100 | [3] |
| Bacillus subtilis | (Not Specified) | 1600 - 3100 | [3] |
| Escherichia coli | ATCC 8539 | 1024 | [5] |
| Escherichia coli | 27 | 512 | [5] |
| Pseudomonas aeruginosa | ATCC 15442 | (Not specified, but showed viability reduction) | [6] |
| Salmonella typhimurium | ATCC 13311 | 300 | [2] |
| Solobacterium moorei | CCUG 39336 | (Dose-dependent killing observed) | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 8539 | >1024 | [5] |
| Escherichia coli | 27 | >1024 | [5] |
Experimental Protocols
Accurate determination of the antimicrobial activity of this compound relies on standardized and well-defined experimental protocols. The most common methods employed are broth microdilution and agar dilution to determine the MIC, followed by a subculturing step to determine the MBC.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium[8][9][10].
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in broth)
-
Positive control (broth with inoculum, no this compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., gentamicin) as a reference control
Procedure:
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This creates a gradient of this compound concentrations.
-
Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Agar Dilution Method for MIC Determination
The agar dilution method is considered a reference method for antimicrobial susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium[1][2][5].
Materials:
-
Sterile Petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C
-
This compound stock solution
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates: Prepare a series of dilutions of this compound in a suitable solvent. Add a defined volume of each dilution to molten agar to achieve the desired final concentrations. Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify. A control plate without this compound should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using a replicator.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.
Procedure:
-
From the wells of the microtiter plate (from the broth microdilution assay) that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Mechanism of Action and Signaling Pathways
The primary antibacterial mechanism of this compound is attributed to its ability to disrupt the bacterial cell membrane. As a lipophilic sesquiterpene, it can intercalate into the phospholipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components such as ions, DNA, and proteins[4][9]. This disruption of membrane integrity ultimately leads to cell death.
Furthermore, some studies suggest that this compound can act as an efflux pump inhibitor[11]. Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to antibiotic resistance. By inhibiting these pumps, this compound can enhance the efficacy of other antibiotics when used in combination[6][11].
Experimental and Screening Workflows
The discovery and evaluation of natural product-based antimicrobial agents like this compound typically follow a structured workflow. This process begins with the screening of the compound for activity, followed by quantitative assessment and mechanistic studies.
Conclusion
This compound exhibits a noteworthy antimicrobial spectrum, particularly against Gram-positive bacteria. Its mechanism of action, primarily involving the disruption of the cell membrane, makes it an interesting candidate for further investigation as a potential standalone antimicrobial agent or as an adjuvant to enhance the efficacy of existing antibiotics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon the current understanding of this compound's antibacterial properties and to accelerate the development of new therapeutic strategies against pathogenic bacteria. Further research is warranted to explore its activity against a broader range of clinical isolates, including multidrug-resistant strains, and to fully elucidate its molecular targets.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Agar dilution - Wikipedia [en.wikipedia.org]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Effect of α-Bisabolol and Its β-Cyclodextrin Complex as TetK and NorA Efflux Pump Inhibitors in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Alpha-Bisabolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, is a prominent bioactive compound valued for its therapeutic properties. First identified in German chamomile (Matricaria chamomilla), it has a rich history intertwined with the traditional use of medicinal plants.[1][2] Also known as levomenol, this colorless, viscous oil is a key component of the essential oils of several plants and is recognized for its anti-inflammatory, anti-irritant, and antimicrobial activities.[3][4] Its favorable safety profile, recognized by the U.S. Food and Drug Administration (FDA) with a "Generally Regarded as Safe" (GRAS) status, has led to its widespread use in cosmetics, pharmaceuticals, and fragrance industries.[5][6] This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound in medicinal plants, offering valuable insights for researchers and professionals in drug development.
A Legacy Rooted in Tradition: Early Use of this compound-Containing Plants
The history of this compound is intrinsically linked to the centuries-old use of chamomile in traditional medicine. Chamomile is one of the most ancient medicinal herbs known to humanity, with its use documented in ancient Egypt, Greece, and Rome.[7][8] In ancient Egypt, it was used to treat fevers associated with malaria, while the Romans utilized it for headaches and urinary tract ailments.[9]
Traditionally, chamomile has been employed for a wide array of conditions, including:
-
Inflammatory ailments: Used to treat wounds, ulcers, eczema, skin irritations, and rheumatic pain.[7]
-
Gastrointestinal disorders: Valued as a digestive relaxant to treat flatulence, indigestion, diarrhea, and nausea.[7]
-
Sedative effects: Frequently used as a mild sedative to calm nerves, reduce anxiety, and treat insomnia.[7]
These historical applications laid the groundwork for future scientific investigation into the plant's active constituents, ultimately leading to the discovery of this compound.
The Scientific Unveiling: Discovery and Isolation
The transition from traditional remedy to scientifically validated compound occurred in the 20th century with the first isolation of this compound from Matricaria chamomilla (German chamomile).[5][6] This discovery marked a significant milestone in understanding the pharmacological basis for chamomile's therapeutic effects. Subsequent research identified other potent natural sources of this valuable sesquiterpene.
Key plant sources for this compound include:
-
Matricaria chamomilla (German Chamomile): The essential oil of German chamomile flowers is a primary source, containing up to 50% (-)-alpha-bisabolol.[10][11]
-
Eremanthus erythropappus (Candeia Tree): This Brazilian tree is a particularly rich source, with its essential oil containing high concentrations of this compound.[12]
-
Salvia runcinata (Sage): This plant, indigenous to South Africa, has been identified as a significant source of this compound.[5]
-
Myoporum crassifolium: A shrub from New Caledonia, it is another rich natural source of this compound.[13]
While natural sources are preferred for their production of the more bioactive (-)-alpha-bisabolol isomer, synthetic this compound is also available, though it is a racemic mixture of both levorotary and dextrorotary isomers.[11]
Quantitative Analysis of this compound in Medicinal Plants
The concentration of this compound can vary significantly between different plant species and even within the same species due to genetic and environmental factors.[14][15] The following table summarizes the reported concentrations of this compound in the essential oils of various medicinal plants.
| Plant Species | Common Name | Plant Part | This compound Concentration (%) | Reference(s) |
| Matricaria chamomilla | German Chamomile | Flowers | 5.6 - 50 | [10][14] |
| Eremanthus erythropappus | Candeia Tree | Wood | High Concentration | [12] |
| Vanillosmopsis erythropappa | Candeia Tree | Wood | 66 - 91 | [10] |
| Salvia runcinata | Sage | Not Specified | Up to 90 | [5] |
| Gymnosperma glutinosum | Popote, Tatalencho | Aerial Parts | 97.5 (in chloroform fraction) | [16] |
| Psidium guineense | Araçá | Not Specified | Present | [1] |
| Betonica grandiflora | Not Specified | Not Specified | Present | [1] |
| Micromeria inodora | Not Specified | Not Specified | Present | [1] |
| Teucrium polium | Not Specified | Not Specified | Present | [1] |
Experimental Protocols
Extraction and Isolation of this compound
The extraction of this compound from plant material is typically achieved through distillation or solvent extraction methods.
1. Steam Distillation (from Chamomile or Candeia)
-
Plant Material Preparation: The branches or flowers of the plant are harvested and prepared. For the Candeia tree, the bark is cleaned, dried, and ground into smaller particles to increase the surface area for extraction.[17]
-
Distillation: The prepared plant material is placed in a still. Steam is introduced, which passes through the plant material, carrying the volatile compounds, including this compound.[17]
-
Condensation and Separation: The steam and volatile compound mixture is then cooled. This causes the water and essential oil to condense and separate based on their different densities.[17]
-
Purification (Crystallization): To isolate this compound from the essential oil, a crystallization process can be employed. The essential oil is cooled to form this compound crystals, which are then purified through filtration and washing to remove impurities.[17]
-
Drying: The purified this compound is dried to remove any residual moisture.[17]
2. Solvent Extraction (from Gymnosperma glutinosum)
-
Maceration: The aerial parts of the fresh plant material are ground and extracted with a solvent such as chloroform at room temperature.[16]
-
Filtration and Evaporation: The mixture is filtered, and the solvent is evaporated to yield the crude extract.[16]
-
Partitioning: The crude extract is then partitioned with immiscible solvents (e.g., chloroform and methanol) to separate compounds based on their polarity, concentrating this compound in the less polar fraction.[16]
Analytical Methodologies for Quantification
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., n-hexane).[14]
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., RXI-5SIL). The column oven temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase.[16]
-
Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparison to a spectral library (e.g., NIST).[16]
-
Quantification: The concentration of this compound can be determined by comparing its peak area to that of an internal or external standard.[14]
2. High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated HPTLC plates with silica gel 60 F254 are used.
-
Mobile Phase: A mixture of solvents such as toluene, chloroform, methanol, and acetic acid is used as the mobile phase.[18]
-
Sample Application: A specific volume of the standard drug solution and sample solution is applied to the HPTLC plate as spots.
-
Development: The plate is developed in a twin-trough glass chamber pre-saturated with the mobile phase.
-
Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light or by using a derivatizing agent. The amount of this compound is quantified by densitometry, measuring the absorbance of the spots. This method has been validated for its accuracy and precision in quantifying (-)-α-bisabolol in chamomile oil and nanoformulations.[18]
Pharmacological Properties and Signaling Pathways
Numerous studies have demonstrated a wide range of pharmacological effects of this compound, substantiating its traditional medicinal uses. These properties include anti-inflammatory, antimicrobial, antioxidant, and analgesic effects.[1][5]
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to inhibit the expression of iNOS and COX-2.[19] Furthermore, this compound suppresses the activation of critical signaling cascades, including the ERK1/2, JNK, NF-κB, and p38 pathways.[19]
Caption: this compound's anti-inflammatory action.
Conclusion
The journey of this compound from a constituent of ancient herbal remedies to a well-characterized therapeutic agent is a testament to the value of ethnobotanical knowledge in modern drug discovery. Initially discovered in German chamomile, its identification in other plant sources like the Candeia tree has expanded its availability for commercial use.[5][12] The elucidation of its pharmacological properties and the underlying molecular mechanisms continues to open new avenues for its application in dermatology, cosmetics, and medicine. For researchers and drug development professionals, this compound represents a compelling example of a natural product with a proven track record of safety and efficacy, holding promise for the development of novel therapeutic interventions.
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. Bisabolol - Wikipedia [en.wikipedia.org]
- 4. us.typology.com [us.typology.com]
- 5. nanu-skincare.com [nanu-skincare.com]
- 6. researchgate.net [researchgate.net]
- 7. Chamomile: A herbal medicine of the past with bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chamomile: A Review of Its Traditional Uses, Chemical Constituents, Pharmacological Activities and Quality Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notebook Frameset [oceanecology.ca]
- 10. Terpene Tuesday: Everything You Need to Know About Alpha Bisabolol [acslab.com]
- 11. This compound, 515-69-5 [thegoodscentscompany.com]
- 12. Frontiers | Identification of the Bisabolol Synthase in the Endangered Candeia Tree (Eremanthus erythropappus (DC) McLeisch) [frontiersin.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. uk.typology.com [uk.typology.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Alpha-Bisabolol in Traditional Medicine and Ethnopharmacology: A Technical Guide
Executive Summary: Alpha-bisabolol, a naturally occurring sesquiterpene alcohol, is a significant bioactive compound predominantly found in German chamomile (Matricaria recutita) and the Candeia tree (Vanillosmopsis arborea). For centuries, traditional medicine systems worldwide have utilized this compound-rich plants for their therapeutic properties, particularly for treating inflammation, skin ailments, and gastrointestinal issues.[1][2][3] Modern ethnopharmacological research has validated many of these traditional uses, uncovering the molecular mechanisms behind its anti-inflammatory, analgesic, antimicrobial, and anxiolytic effects. This guide provides a comprehensive overview of the ethnopharmacological significance of this compound, details its validated pharmacological activities with quantitative data, outlines key experimental protocols, and visualizes its mechanisms of action through signaling pathway diagrams.
Ethopharmacological and Traditional Uses
This compound's history is deeply rooted in traditional herbal medicine, primarily through the use of German chamomile.[3] Ancient Egyptian, Greek, and Roman civilizations revered chamomile for a wide range of ailments.[1][4] Its applications spanned from treating fevers, inflammation, and nervous complaints to skin diseases and digestive issues.[1]
Key Traditional Applications:
-
Anti-inflammatory and Skin Soothing: Topically, chamomile preparations have been used as washes, compresses, or salves for skin inflammation, rashes (including eczema), wounds, burns, and hemorrhoids to speed healing and prevent infection.[1]
-
Gastrointestinal Aid: As a tea, it has been traditionally consumed to alleviate stomach cramps, indigestion, diarrhea, gas, and symptoms of gastritis and ulcerative colitis.[1][5]
-
Sedative and Anxiolytic: Chamomile is widely regarded as a mild tranquilizer and sleep-inducer, used to calm nerves, relieve stress, and treat anxiety.[1][5]
-
Analgesic: It has been used to relieve pain associated with rheumatic problems, lumbago, and menstrual cramps.[1]
-
Antimicrobial: Traditional uses include treating eye infections (conjunctivitis), mouth sores, and preventing gum disease.[1]
Other notable plant sources of this compound include Vanillosmopsis arborea, native to Brazil, and Salvia runcinata (African alpine sage), which are also used in traditional practices for their anti-inflammatory and antiseptic properties.[2][6][7]
Quantitative Pharmacological Data
Modern scientific investigation has substantiated many of the traditional claims with quantitative data, elucidating the potency and spectrum of this compound's bioactivities.
Table 1: Anti-inflammatory and Analgesic Activity of this compound
| Assay/Model | Species/Cell Line | Concentration/Dose | Observed Effect | Reference |
| TPA-induced Skin Inflammation | Mice | Topical Application | Significant inhibition of ear thickness, weight, and lipid peroxidation. | [8][9] |
| Carrageenan-induced Paw Edema | Mice | 100 & 200 mg/kg (gavage) | Significant reduction in edema formation. | [10][11] |
| Acetic Acid-induced Writhing | Mice | 25 & 50 mg/kg (gavage) | Demonstrated anti-nociceptive activity. | [10][11] |
| Formalin Test (Second Phase) | Mice | 25 & 50 mg/kg (gavage) | Demonstrated anti-nociceptive activity. | [10][11] |
| LPS-induced Cytokine Production | Macrophage Cells | Varies | Significant inhibition of TNF-α and IL-6 production. | [8] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | Concentration | Result | Reference |
| Candida albicans | Microdilution | 36 mM | Promising activity, comparable to linalool. | [2] |
| Botrytis cinerea | Fungal Growth Inhibition | 100 ppm | 49% mycelial growth inhibition after 6 days. | [2] |
| Trichophyton rubrum | MIC | 0-1 µg/mL | Growth inhibition. | [12] |
| Microsporum canis | MIC | 0.5-2.0 µg/mL | Growth inhibition. | [12] |
| Staphylococcus aureus | MIC | 1.6-3.1 mg/mL (from Salvia runcinata oil) | In vitro antibacterial activity. | [2] |
| Solobacterium moorei | Antimicrobial Assay | Not specified | Exhibited antimicrobial potential. | [13] |
Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating key cellular signaling pathways, particularly those involved in inflammation.
3.1. Anti-inflammatory Signaling
This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[14][15] These pathways are crucial for the production of pro-inflammatory mediators. By suppressing these pathways, this compound reduces the expression of cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.[14][16]
Caption: Simplified NF-κB and MAPK signaling pathway inhibited by this compound.
Key Experimental Protocols
This section details methodologies for common assays used to validate the ethnopharmacological claims of this compound.
4.1. Protocol: Carrageenan-Induced Paw Edema in Mice
This in vivo model is a standard for evaluating acute anti-inflammatory activity.
-
Animals: Male Swiss mice (25-30g) are used. Animals are fasted for 12 hours before the experiment with free access to water.
-
Groups:
-
Procedure:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Administer the vehicle, this compound, or indomethacin orally.
-
After 1 hour, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
4.2. Protocol: Extraction and Isolation of this compound
A general workflow for obtaining this compound from plant material for research purposes.
Caption: Experimental workflow for isolating this compound from natural sources.
4.3. Protocol: Minimum Inhibitory Concentration (MIC) Assay
This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, microbial culture (e.g., Candida albicans), appropriate broth medium, this compound stock solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Dispense 100 µL of broth into each well of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum (e.g., 1-5 x 10^5 CFU/mL).
-
Add 10 µL of the inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible microbial growth (turbidity) is observed.
Future Directions and Drug Development
The extensive ethnopharmacological history and robust scientific validation of this compound position it as a promising candidate for drug development.[3][17] Its favorable safety profile, as recognized by its "Generally Regarded as Safe" (GRAS) status from the FDA for certain uses, further enhances its appeal.[2] Future research should focus on:
-
Clinical Trials: Translating the preclinical anti-inflammatory, analgesic, and anxiolytic findings into human clinical trials.
-
Drug Delivery Systems: Developing novel delivery systems (e.g., nanoparticles, topical formulations) to enhance bioavailability and targeted delivery.[18]
-
Synergistic Effects: Investigating the synergistic effects of this compound with other phytochemicals or conventional drugs to develop more effective combination therapies.[19]
References
- 1. German Chamomile (Matricaria recutita) — UIC Heritage Garden [heritagegarden.uic.edu]
- 2. nanu-skincare.com [nanu-skincare.com]
- 3. researchgate.net [researchgate.net]
- 4. erboristeriacomo.it [erboristeriacomo.it]
- 5. britishchamomile.co.uk [britishchamomile.co.uk]
- 6. regimenlab.com [regimenlab.com]
- 7. Antinociceptive action of Vanillosmopsis arborea in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. scilit.com [scilit.com]
- 14. carmellcosmetics.com [carmellcosmetics.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The terpenes this compound and camphene modulate pruritus via an action on Cav3.2 T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Bisabolol: A Comprehensive Technical Guide to its Therapeutic Potential in Skin Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol primarily found in chamomile, has garnered significant attention for its multifaceted pharmacological activities, positioning it as a promising therapeutic agent for a spectrum of dermatological disorders. This technical guide provides an in-depth analysis of the current scientific evidence supporting the use of this compound in dermatology. It delves into its potent anti-inflammatory, anti-irritant, antimicrobial, and depigmenting properties. The core of this document focuses on the molecular mechanisms underpinning these effects, with a particular emphasis on the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This guide summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of cellular mechanisms and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound, chemically known as (-)-6-methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol, is a colorless to pale yellow, oily liquid with a faint, sweet floral aroma. For centuries, traditional medicine has utilized chamomile and its extracts for their soothing and healing properties. Modern scientific investigation has identified this compound as a major active constituent responsible for many of these therapeutic effects. Its favorable safety profile, coupled with a broad range of biological activities, makes it a compelling candidate for development as a standalone therapeutic or as an adjunct in formulations for various skin conditions, including atopic dermatitis, psoriasis, and hyperpigmentation disorders.
Therapeutic Properties and Mechanisms of Action
Anti-inflammatory and Anti-irritant Effects
This compound exhibits significant anti-inflammatory and anti-irritant properties, primarily by modulating the production of pro-inflammatory mediators.
Mechanism of Action:
The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways.[1]
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, a key inhibitor of NF-κB.[2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.
-
MAPK Pathway Modulation: this compound can attenuate the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK), in response to inflammatory stimuli.[1][2] This interference with the MAPK cascade further contributes to the reduction of inflammatory responses.
By inhibiting these critical signaling pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] It also downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits inflammation by blocking NF-κB and MAPK pathways.
Antimicrobial Activity
This compound demonstrates a broad spectrum of antimicrobial activity against various skin pathogens, including bacteria and fungi.
Mechanism of Action:
The antimicrobial action of this compound is believed to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. It has also been shown to inhibit the yeast-to-hyphal transition in Candida albicans, a critical step in its pathogenesis.[5] Furthermore, this compound can enhance the efficacy of certain antibiotics by increasing their penetration into bacterial cells.[6]
Depigmenting Effects
This compound has shown promise in addressing hyperpigmentation disorders by inhibiting melanogenesis.
Mechanism of Action:
The depigmenting effect of this compound is primarily mediated through the inhibition of the α-melanocyte-stimulating hormone (α-MSH)-induced signaling pathway.[7] It suppresses the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in the melanogenesis cascade. This leads to the downregulation of microphthalmia-associated transcription factor (MITF) and subsequently, the key melanogenic enzymes, tyrosinase, and tyrosinase-related proteins (TRP-1 and TRP-2).[7]
Melanogenesis Inhibition by this compound
Caption: this compound inhibits melanin synthesis by blocking the α-MSH signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects of this compound
| Assay | Cell Line | Inducer | Parameter | Result | Reference |
| Cytokine Inhibition | RAW264.7 Macrophages | LPS | TNF-α Production | Significant inhibition | [4] |
| Cytokine Inhibition | RAW264.7 Macrophages | LPS | IL-6 Production | Significant inhibition | [4] |
| Cytotoxicity | Human Glioma Cells | - | IC50 | 50% inhibition at specific concentrations | [8] |
| COX-2 Inhibition | - | - | IC50 | 2.508 µM (for a metabolite) | [9] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Model | Species | Treatment | Parameter | Result | Reference |
| TPA-induced Ear Edema | Mice | Topical α-bisabolol | Ear Thickness | Dose-dependent reduction | [4][10] |
| TPA-induced Ear Edema | Mice | Topical α-bisabolol | Ear Weight | Dose-dependent reduction | [4][10] |
| TPA-induced Ear Edema | Mice | Topical α-bisabolol | MPO Activity | Significant inhibition | [11] |
| Atopic Dermatitis | Children | α-bisabolol cream | SCORAD Index | Significant improvement | [1] |
| Atopic Dermatitis | Children | α-bisabolol cream | Eczema Severity Score | Significant decrease | [1] |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Assay | Result (MIC) | Reference |
| Trichophyton rubrum | Microdilution | 0-1 µg/mL | [12] |
| Microsporum canis | Microdilution | 0.5–2.0 µg/mL | [12] |
| Trichophyton mentagrophytes | Microdilution | 2–4 µg/mL | [12] |
| Trichophyton tonsurans | Microdilution | 2–8 µg/mL | [12] |
| Staphylococcus aureus | - | Significant viability loss at 12.5 µM | [12] |
| Candida albicans | - | Inhibition of biofilm at 0.125 mg/ml | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.
In Vitro Anti-inflammatory Assays
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
4.1.2. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
4.1.3. Western Blotting for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p38, p-JNK, IκBα).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.
In Vivo Anti-inflammatory Model: TPA-induced Mouse Ear Edema
-
Animal Model: BALB/c mice are commonly used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is topically applied to the inner and outer surfaces of the mouse ear.
-
Treatment: this compound, dissolved in a suitable vehicle, is topically applied to the ear before or after TPA application.
-
Assessment:
-
Ear Edema: The thickness of the ear is measured using a digital caliper at various time points after TPA application. The ear weight is also determined by punching out a standard-sized section of the ear and weighing it.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in ear tissue homogenates is measured as an indicator of neutrophil infiltration. This is typically done using a colorimetric assay.
-
Histopathology: Ear tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to visualize inflammatory cell infiltration and tissue damage.
-
Antimicrobial Susceptibility Testing
-
Method: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
-
Melanogenesis Inhibition Assay
-
Cell Line: B16F10 murine melanoma cells are a common model.
-
Induction of Melanogenesis: Cells are stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of α-MSH.
-
Assessment:
-
Melanin Content: Cells are lysed, and the melanin content is quantified by measuring the absorbance at 475 nm and normalizing to the total protein content.
-
Cellular Tyrosinase Activity: The activity of tyrosinase, the rate-limiting enzyme in melanogenesis, is measured in cell lysates using L-DOPA as a substrate. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a valuable therapeutic agent for a variety of skin disorders. Its well-defined anti-inflammatory, antimicrobial, and depigmenting properties, coupled with a favorable safety profile, make it an attractive candidate for further development in dermatology. Future research should focus on larger-scale, well-controlled clinical trials to definitively establish its efficacy and optimal dosage for specific skin conditions. Furthermore, investigations into novel delivery systems, such as nanoformulations, could enhance its bioavailability and therapeutic effectiveness. The continued exploration of this compound's molecular mechanisms will undoubtedly unveil new avenues for its application in the treatment and management of skin diseases.
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits yeast to hyphal form transition and biofilm development in Candida albicans: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Note: Quantification of Alpha-Bisabolol in Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of alpha-bisabolol in plasma samples. This compound, a sesquiterpene alcohol found in chamomile essential oil, has garnered significant interest for its various pharmacological activities.[1][2] This method provides the necessary sensitivity, accuracy, and precision for pharmacokinetic studies and preclinical research. The protocol includes detailed procedures for plasma sample preparation, chromatographic conditions, and method validation parameters, making it suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a naturally occurring compound with demonstrated anti-inflammatory, anti-irritant, and antimicrobial properties.[3] To facilitate further investigation into its therapeutic potential, a reliable analytical method for its quantification in biological matrices is essential. While mass spectrometry methods exist, a validated HPLC-UV method offers a cost-effective and accessible alternative for many laboratories.[1][2][4] This document provides a comprehensive protocol for the quantification of this compound in plasma, based on established methodologies.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and an isocratic mobile phase of acetonitrile and water allows for the efficient elution of the analyte. Plasma proteins are first removed through a precipitation step. The eluted this compound is then detected by a UV detector at its absorbance maximum of approximately 200 nm.[5] Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. regimenlab.com [regimenlab.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: A Validated HPLC Method for the Quantitative Determination of Alpha-Bisabolol
Introduction
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in chamomile and other plants, is a widely utilized ingredient in cosmetic and pharmaceutical formulations due to its anti-inflammatory, anti-irritant, and antimicrobial properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of products containing this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been validated for the effective separation and quantification of this compound.
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Gradient Program (Example):
-
Start with a 50:50 (A:B) mixture, progressing to 100% B over 25 minutes, then returning to the initial conditions over 5 minutes[2].
-
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as hexane or methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.01 mg/mL to 0.64 mg/mL[2]. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Essential Oils or Formulations:
-
For Biological Matrices (e.g., Plasma):
-
Perform a liquid-liquid extraction by mixing the plasma sample with a water-immiscible solvent like hexane[5].
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen[5].
-
Reconstitute the residue in the mobile phase[5].
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose[6]. The key validation parameters are outlined below.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing a blank (matrix without analyte), a standard solution of this compound, and the sample solution. The chromatograms should show no interfering peaks at the retention time of this compound[1][2].
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.
-
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze a minimum of three different concentrations within the linear range on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.
-
Calculate the relative standard deviation (RSD) for the peak areas or calculated concentrations[1][7].
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Chromatographic and Validation Parameters
| Parameter | Recommended Value/Range |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or Isocratic (Acetonitrile/Water) |
| Flow Rate | 0.8 - 1.0 mL/min[1][3] |
| Detection Wavelength | 200 nm[1][2] |
| Retention Time | Approximately 5.3 min (can vary)[8] |
| Linearity Range | 0.02 - 0.64 mg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[1][7] |
| Accuracy (Mean Recovery) | 98 - 102%[1] |
| Precision (RSD) | < 2%[7] |
| Limit of Detection (LOD) | ~0.0005 mg/mL[1] |
| Limit of Quantitation (LOQ) | ~0.0016 mg/mL[1] |
Table 2: Example Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.02 | (Example Value) |
| 0.04 | (Example Value) |
| 0.08 | (Example Value) |
| 0.16 | (Example Value) |
| 0.32 | (Example Value) |
| 0.64 | (Example Value) |
Table 3: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| 80% | (Example Value) | (Example Value) | (Example Value) |
| 100% | (Example Value) | (Example Value) | (Example Value) |
| 120% | (Example Value) | (Example Value) | (Example Value) |
Mandatory Visualization
The following diagram illustrates the general workflow for the development and validation of the HPLC method for this compound determination.
Caption: Workflow for HPLC Method Development and Validation of this compound.
References
- 1. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Determination of this compound in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Viability Assay with Alpha-Bisabolol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in chamomile and other plants, has garnered significant interest in oncological research due to its demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines. This document provides a comprehensive guide to performing an in vitro cell viability assay to assess the efficacy of this compound. The protocols detailed below, focusing on the widely used MTT assay, are intended to offer a robust framework for researchers. Additionally, this guide includes critical data on this compound's mechanism of action and its effective concentrations in different cancer cell lines to aid in experimental design and data interpretation.
Data Presentation: Efficacy of this compound on Various Cancer Cell Lines
The cytotoxic effects of this compound have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values are critical for determining the appropriate concentration range for your specific cell line of interest.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Glioma Cells (Human and Rat) | Brain Cancer | 2.5 - 5 | 24 | |
| A549 | Non-small cell lung carcinoma | 15 | 24 | [1] |
| Ph-B-ALL | B-cell acute lymphoblastic leukemia | 33 ± 15 | 24 | |
| AML | Acute myeloid leukemia | 45 ± 7 and 65 ± 5 | 24 | |
| PC-3 | Prostate Cancer | Not specified | Not specified | [2] |
| HeLa | Cervical Cancer | Not specified | Not specified | [2] |
| ECA-109 | Esophageal Carcinoma | Not specified | Not specified | [2] |
| HepG2 | Liver Carcinoma | Not specified | Not specified | [2] |
| K-562 | Myeloid Leukemia | 1.55 (LC50) | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method. It is recommended to perform a dose-response experiment to determine the precise IC50 for your specific cell line and conditions.
Experimental Protocols: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure cytotoxicity of potential medicinal agents and other toxic materials.
Materials
-
This compound (ensure high purity)
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol for Adherent Cells
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed 0.1% in the culture medium, as it can be toxic to cells.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Based on the IC50 values in the table, a starting range of 1 µM to 100 µM is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in complete medium).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol for Suspension Cells
-
Cell Seeding:
-
Count the cells and adjust the cell suspension to the optimal seeding density (typically 20,000-50,000 cells/well in 100 µL of complete medium).
-
Add the cell suspension to the wells of a 96-well plate.
-
-
This compound Treatment:
-
Follow the same procedure as for adherent cells (Step 2).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan crystals.
-
Carefully remove the supernatant without disturbing the pellet.
-
Add 100 µL of solubilization solution to each well.
-
Gently resuspend the pellet and formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the in vitro cell viability assay using the MTT method.
Signaling Pathway Diagram
This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and inhibit the pro-survival PI3K/Akt signaling pathway.[3]
Caption: Signaling pathways modulated by this compound leading to apoptosis.
References
Application Notes and Protocols for Testing Alpha-Bisabolol Anti-Inflammatory Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-bisabolol, a sesquiterpene alcohol primarily found in chamomile, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1] These application notes provide a comprehensive overview of the common animal models and detailed protocols used to evaluate the anti-inflammatory efficacy of this compound. The information is intended to guide researchers in designing and executing robust in vivo studies.
Data Presentation: Efficacy of this compound in Animal Models of Inflammation
The following tables summarize the quantitative data from various studies, highlighting the dosage, administration route, and observed anti-inflammatory effects of this compound.
| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Mice | 100 and 200 mg/kg | Gavage (oral) | Significant reduction in paw edema compared to the vehicle-treated group. | [1] |
| Dextran-Induced Paw Edema | Mice | 100 and 200 mg/kg | Gavage (oral) | Showed smaller paw edemas in treated mice. | [1] |
| 5-HT-Induced Paw Edema | Mice | Not Specified | Not Specified | Capable of reducing paw edema. | [1] |
| Acetic Acid-Induced Visceral Nociception | Mice | 25 and 50 mg/kg | Gavage (oral) | Demonstrated anti-nociceptive activity. | [1] |
| Formalin Test (Second Phase) | Mice | 25 and 50 mg/kg | Gavage (oral) | Showed anti-nociceptive effects. | [1] |
| Carrageenan-Induced Mechanical Inflammatory Hypernociception | Mice | Not Specified | Not Specified | Diminished mechanical inflammatory hypernociception. | [1] |
| Carrageenan-Induced Peritonitis | Mice | Not Specified | Not Specified | Decreased leukocyte migration, protein extravasation, and TNF-α levels in the peritoneal cavity. | [1] |
| Phorbol-Myristate-Acetate-Induced Neutrophil Degranulation | In vitro | Not Specified | Not Specified | Reduced neutrophil degranulation. | [1] |
| TPA-Induced Skin Inflammation | Mice | Dose-dependent | Topical | Significantly inhibited ear thickness, ear weight, lipid peroxidation, and histopathological damage. Also inhibited the production of TNF-α and IL-6. | [2][3] |
| LPS-Induced Cytokine Production | Macrophage cells (in vitro) | Not Specified | Not Specified | Significantly inhibited the production of TNF-α and IL-6. | [2][3] |
| Cecal Ligation and Puncture (CLP)-Induced Systemic Infection | Mice | 100 mg/kg | Not Specified | Reduced leukocyte recruitment in the peritoneal cavity. | [4] |
| Cecal Ligation and Puncture (CLP)-Induced Systemic Infection | Mice | 100 and 200 mg/kg | Not Specified | Reduced the number of bacteria CFU in the blood. | [4] |
| Cecal Ligation and Puncture (CLP)-Induced Systemic Infection | Mice | 50 and 100 mg/kg | Not Specified | Increased myeloperoxidase activity and reduced NO production in lung tissue. | [4] |
| Cecal Ligation and Puncture (CLP)-Induced Sepsis | Mice | 100 mg/kg | Not Specified | Reduced the mortality rate. | [4] |
| Croton Oil-Induced Ear Edema | Mice | 0.1, 0.5, and 1.0 mg/ear | Topical | Significantly reduced ear edema. | [5] |
| Histamine-Induced Ear Edema | Mice | 0.1, 0.5, and 1.0 mg/ear | Topical | Significantly reduced ear edema. | [5] |
| Phenol-Induced Ear Edema | Mice | 0.1, 0.5, and 1.0 mg/ear | Topical | Significantly reduced ear edema. | [5] |
| Capsaicin-Induced Ear Edema | Mice | 0.1, 0.5, and 1.0 mg/ear | Topical | Effective in reducing edema. | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This is a widely used and highly reproducible model for acute inflammation.[6] The inflammatory response is characterized by a biphasic development, with the initial phase mediated by histamine, serotonin, and bradykinin, followed by a later phase involving prostaglandins and various cytokines.[7]
Materials:
-
Male Swiss albino mice (25-30g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-10 per group):
-
Vehicle Control
-
This compound (different dose levels, e.g., 50, 100, 200 mg/kg)
-
Positive Control (e.g., Indomethacin)
-
-
Treatment Administration: Administer this compound, vehicle, or the positive control drug orally (via gavage) or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse. The left hind paw can serve as a non-inflamed control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[6][8]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
-
Tissue Collection (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).
Croton Oil-Induced Ear Edema in Mice
This model is suitable for evaluating the topical anti-inflammatory activity of compounds. Croton oil induces a significant inflammatory response characterized by edema and leukocyte infiltration.[9]
Materials:
-
Male Swiss mice (18-22 g)
-
This compound
-
Croton oil (e.g., 2.5% or 5% v/v in acetone)
-
Vehicle for this compound (e.g., acetone)
-
Positive control: Dexamethasone (e.g., 0.1 mg/ear) or Indomethacin (e.g., 1 mg/ear)
-
Micrometer or punch biopsy tool (6-8 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization and Grouping: Follow the same initial steps as in the carrageenan-induced paw edema model.
-
Treatment Application: Apply the test substance (this compound), vehicle, or positive control topically to the inner surface of the right ear (e.g., 20 µL). The left ear remains untreated or receives the vehicle only.
-
Induction of Edema: After a short interval (e.g., 15-30 minutes), apply the croton oil solution to the same ear.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), euthanize the animals.[10]
-
Quantification of Edema:
-
Method 1 (Weight Difference): Use a punch biopsy tool to collect a standard-sized disc from both the treated (right) and untreated (left) ears. Weigh the discs immediately. The difference in weight between the two discs indicates the extent of the edema.[10]
-
Method 2 (Thickness): Measure the thickness of the ear using a digital micrometer before and after the induction of inflammation.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation by introducing a bacterial endotoxin, leading to the release of pro-inflammatory cytokines.[11]
Materials:
-
Male C57BL/6 or BALB/c mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Positive control: Dexamethasone
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Blood collection supplies
Procedure:
-
Animal Acclimatization and Grouping: Prepare the animals as previously described.
-
Treatment Administration: Administer this compound, vehicle, or dexamethasone via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.
-
Induction of Inflammation: Inject a sublethal dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.[12]
-
Sample Collection: At specific time points after LPS injection (e.g., 1, 2, 4, 6, and 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.[12]
-
Cytokine Analysis: Separate the serum or plasma and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage of reduction.
Visualization of Mechanisms and Workflows
Signaling Pathways of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of (-)-α-Bisabolol on the Inflammatory Response in Systemic Infection Experimental Model in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. scielo.br [scielo.br]
- 10. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
Application Note & Protocol: Assessing Alpha-Bisabolol in a DNCB-Induced Mouse Model of Atopic Dermatitis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Atopic Dermatitis (AD) is a chronic inflammatory skin disease with a complex pathophysiology. The 2,4-dinitrochlorobenzene (DNCB)-induced mouse model is a well-established standard for mimicking human AD-like skin lesions and inflammation.[1][2] Alpha-bisabolol (α-bisabolol), a natural sesquiterpene alcohol, is recognized for its potent anti-inflammatory properties.[3] This document provides a detailed protocol for inducing AD in BALB/c mice using DNCB and assessing the therapeutic efficacy of topically applied α-bisabolol. Methodologies cover clinical scoring, histological analysis, and key immunological assays. The protocol is designed to offer a reproducible framework for evaluating novel anti-inflammatory compounds for AD treatment.
Introduction
Atopic dermatitis is characterized by skin barrier dysfunction, intense itching, and recurrent eczematous lesions.[4] The inflammatory cascade in AD involves the activation of mast cells and a predominant T-helper 2 (Th2) immune response, leading to the release of pro-inflammatory cytokines like IL-4, and elevated serum Immunoglobulin E (IgE) levels. Animal models are indispensable for investigating disease mechanisms and screening potential therapeutics.[5] The DNCB model effectively replicates key features of human AD, including epidermal thickening, mast cell infiltration, and increased cytokine expression.[1]
This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[3][6] Its mechanism of action involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically JNK and p38), which are crucial for mast cell activation and the subsequent inflammatory response.[3][7][8][9][10][11] This protocol details the assessment of α-bisabolol's ability to ameliorate DNCB-induced AD-like symptoms in mice.
Materials and Reagents
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Inducing Agent: 2,4-Dinitrochlorobenzene (DNCB) (Sigma-Aldrich).
-
Vehicle: Acetone and Olive Oil (3:1 ratio).
-
Test Compound: this compound (≥95% purity).
-
Positive Control: Dexamethasone or Tacrolimus ointment.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Reagents for ELISA: Mouse IgE, IL-4, TNF-α ELISA kits.
-
Histology: 10% Neutral Buffered Formalin, Paraffin, Hematoxylin and Eosin (H&E) stain, Toluidine Blue stain.
-
General Supplies: Electric shaver, sterile swabs, pipettes, tubes, surgical tools, microscope, camera.
Experimental Design and Protocol
Animal Acclimatization and Grouping
-
Acclimatize male BALB/c mice for one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Randomly divide mice into five groups (n=8-10 per group):
-
Group 1 (Normal Control): No treatment.
-
Group 2 (AD Control): DNCB + Vehicle.
-
Group 3 (Positive Control): DNCB + Dexamethasone (e.g., 0.1%).
-
Group 4 (Test Group 1): DNCB + Low Dose α-bisabolol (e.g., 1%).
-
Group 5 (Test Group 2): DNCB + High Dose α-bisabolol (e.g., 3%).
-
Induction of Atopic Dermatitis (AD)
The protocol spans approximately 28 days and is divided into a sensitization and a challenge phase.[1]
-
Day -1: Shave the dorsal skin of all mice (except the Normal Control group) with an electric shaver.
-
Sensitization (Day 0): Apply 150 µL of 1% DNCB solution (in acetone:olive oil 3:1) to the shaved dorsal skin.
-
Challenge Phase (Starting Day 7): For the next three weeks, apply 150 µL of 0.5% DNCB solution to the same dorsal skin area, three times per week (e.g., Monday, Wednesday, Friday), to induce a chronic AD-like phenotype.[12]
Treatment Protocol
-
Starting from Day 14, topically apply 100 µL of the vehicle, positive control, or α-bisabolol solutions to the dorsal skin of the respective groups daily, approximately 2 hours before the DNCB challenge on challenge days.
-
Continue daily treatment until the end of the experiment (Day 28).
Assessment of AD-like Lesions
3.4.1 Clinical Scoring (Weekly)
-
Visually assess the severity of skin lesions based on the following criteria, each scored on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe):
-
Erythema/Hemorrhage
-
Edema
-
Scaling/Dryness
-
Excoriation/Erosion
-
-
The total dermatitis score is the sum of these individual scores (maximum score = 12).[9]
3.4.2 Skin Thickness Measurement (Weekly)
-
Measure the thickness of the dorsal skin using a digital caliper. An increase in thickness indicates edema and inflammation.[9]
3.4.3 Sample Collection (Day 29)
-
Anesthetize mice and collect blood via cardiac puncture for serum separation. Store serum at -80°C.
-
Measure spleen weight and calculate the spleen index (spleen weight / body weight × 100) as an indicator of systemic immune activation.[9]
-
Euthanize mice and excise a section of the dorsal skin lesion.
-
Fix one portion in 10% formalin for histology.
-
Store the other portion at -80°C for cytokine analysis or western blotting.
-
Immunological and Histological Analysis
3.5.1 Measurement of Serum IgE and Skin Cytokines (ELISA)
-
Measure the total IgE concentration in the serum using a mouse IgE ELISA kit according to the manufacturer's instructions.
-
Homogenize the stored skin tissue and measure the levels of pro-inflammatory cytokines such as IL-4 and TNF-α using specific mouse ELISA kits.[9]
3.5.2 Histological Examination
-
Embed the formalin-fixed skin tissue in paraffin and section it at 4-5 µm thickness.
-
H&E Staining: Stain sections with Hematoxylin and Eosin to measure the thickness of the epidermis and dermis and to observe the infiltration of inflammatory cells.[9][13]
-
Toluidine Blue Staining: Stain sections with Toluidine Blue to identify and count mast cells within the dermis.[11]
Data Presentation
Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Table 1: Effect of α-Bisabolol on Clinical Parameters in DNCB-Induced AD Mice
| Group | Dermatitis Score (Final) | Skin Thickness (mm) | Spleen Index (%) |
|---|---|---|---|
| Normal Control | 0.00 ± 0.00 | 0.25 ± 0.03 | 0.28 ± 0.04 |
| AD Control (Vehicle) | 9.50 ± 1.20 | 0.85 ± 0.11 | 0.75 ± 0.09 |
| Positive Control | 2.10 ± 0.50* | 0.35 ± 0.05* | 0.36 ± 0.05* |
| α-Bisabolol (1%) | 6.20 ± 0.85* | 0.61 ± 0.08* | 0.58 ± 0.07* |
| α-Bisabolol (3%) | 3.50 ± 0.60* | 0.42 ± 0.06* | 0.41 ± 0.06* |
*Data are hypothetical examples (mean ± SEM). *p < 0.05 vs. AD Control.
Table 2: Effect of α-Bisabolol on Immunological and Histological Parameters
| Group | Serum IgE (ng/mL) | Skin IL-4 (pg/mg) | Epidermal Thickness (µm) | Mast Cell Count (per mm²) |
|---|---|---|---|---|
| Normal Control | 50 ± 12 | 25 ± 8 | 15 ± 3 | 12 ± 4 |
| AD Control (Vehicle) | 850 ± 110 | 280 ± 45 | 120 ± 15 | 95 ± 13 |
| Positive Control | 150 ± 30* | 70 ± 15* | 30 ± 6* | 25 ± 7* |
| α-Bisabolol (1%) | 550 ± 80* | 160 ± 30* | 75 ± 11* | 60 ± 9* |
| α-Bisabolol (3%) | 280 ± 55* | 95 ± 20* | 45 ± 8* | 38 ± 8* |
*Data are hypothetical examples (mean ± SEM). *p < 0.05 vs. AD Control.
Visual Protocols and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carmellcosmetics.com [carmellcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse model of DNCB-induced atopic dermatitis | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol [mdpi.com]
- 11. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAST (Journal of Animal Science and Technology) [ejast.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation and Characterization of Alpha-Bisabolol Loaded Nanocapsules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol (α-bisabolol) is a naturally occurring sesquiterpene alcohol, primarily found in the essential oil of German chamomile (Matricaria recutita)[1]. It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties[2][3][4][5]. Despite its therapeutic potential, its clinical application is often hindered by its high lipophilicity, poor water solubility, and susceptibility to oxidation[1][4][6][7].
Nanoencapsulation provides a promising strategy to overcome these limitations. By encapsulating α-bisabolol within a polymeric shell, nanocapsules can protect the compound from degradation, enhance its solubility and bioavailability, and facilitate controlled release and targeted delivery[1][7]. This document provides detailed protocols for the formulation of α-bisabolol loaded nanocapsules using the interfacial deposition technique, methods for their characterization, and an overview of their demonstrated applications and mechanisms of action.
Part 1: Formulation Protocols
The most effective and widely reported method for preparing α-bisabolol nanocapsules is the interfacial deposition of a pre-formed polymer, also known as nanoprecipitation or the solvent displacement technique[1][6][8].
Protocol 1.1: Preparation of α-Bisabolol Nanocapsules by Interfacial Deposition
This protocol is adapted from methodologies that have successfully produced stable α-bisabolol-loaded lipid-core nanocapsules (α-bis-LNCs)[1][9]. This method involves the precipitation of a polymer at the interface of an oil-in-water emulsion, leading to the spontaneous formation of nanocapsules[8][10][11].
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API): α-Bisabolol
-
Polymer: Poly(ε-caprolactone) (PCL)
-
Oil Core: Capric/caprylic triglyceride
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Organic Solvents: Acetone, Ethanol (analytical grade)
-
Aqueous Phase: Purified water (Milli-Q or equivalent)
-
Magnetic stirrer and stir bars
-
Glass beakers and volumetric flasks
-
Rotary evaporator
-
Temperature-controlled water bath
Procedure:
-
Preparation of the Organic Phase:
-
In a glass beaker, dissolve the polymer (e.g., poly(ε-caprolactone)) and the oil core component (e.g., capric/caprylic triglyceride) in a mixture of acetone and ethanol at 40°C[1][9].
-
Add α-bisabolol to this organic solution and stir until completely dissolved. A typical concentration is around 10 mg/mL in the final formulation[1].
-
-
Preparation of the Aqueous Phase:
-
Nanocapsule Formation:
-
Under continuous magnetic stirring, inject the organic phase into the aqueous phase[1][9].
-
A bluish-white, opalescent colloidal suspension should form immediately, indicating the formation of nanocapsules due to the Tyndall effect[1].
-
Continue stirring for approximately 10 minutes to ensure homogenous mixing[1].
-
-
Solvent Removal and Concentration:
-
Final Volume Adjustment:
-
Control Formulation (Unloaded Nanocapsules):
-
To prepare drug-unloaded nanocapsules (placebo), follow the exact same procedure but omit the addition of α-bisabolol[1]. These are essential for control experiments in biological studies.
-
Part 2: Characterization Protocols
After formulation, the nanocapsules must be characterized to ensure quality, stability, and efficacy.
Protocol 2.1: Physicochemical Characterization
Purpose: To determine the particle size, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential) of the nanocapsules.
Equipment: Zetasizer instrument or equivalent, capable of Dynamic Light Scattering (DLS) and Laser Doppler Microelectrophoresis.
Procedure:
-
Sample Preparation: Dilute the nanocapsule suspension in purified water to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size and PDI Measurement (DLS):
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to a controlled temperature (e.g., 25°C).
-
Perform the measurement to obtain the hydrodynamic mean diameter and the PDI. A PDI value < 0.2 indicates a narrow, homogenous size distribution[1].
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific zeta potential cuvette with electrodes.
-
Perform the measurement to determine the surface charge of the nanocapsules. This value is critical for predicting the stability of the colloidal suspension.
-
Protocol 2.2: Determination of Encapsulation Efficiency (EE%)
Purpose: To quantify the amount of α-bisabolol successfully encapsulated within the nanocapsules.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV at 207 nm)[1].
-
Ultrafiltration-centrifugation units (e.g., 10,000 MW cutoff)[1].
-
Benchtop centrifuge.
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the nanocapsule suspension into an ultrafiltration unit.
-
Centrifuge at high speed (e.g., 15,300 x g) for a specified time (e.g., 10 minutes) to separate the aqueous phase containing the free (unencapsulated) α-bisabolol from the nanocapsules[1].
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, uncentrifuged nanocapsule suspension.
-
Disrupt the nanocapsules by adding a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Analyze this sample by HPLC to determine the total concentration of α-bisabolol.
-
-
Quantification of Free Drug:
-
Analyze the ultrafiltrate (aqueous phase from step 1) by HPLC to determine the concentration of free α-bisabolol[1].
-
-
Calculation of Encapsulation Efficiency:
-
Use the following formula to calculate the EE%:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Part 3: Data Presentation
Quantitative data from published studies are summarized below for easy comparison.
Table 1: Physicochemical Properties of α-Bisabolol Nanocapsules
| Parameter | α-Bisabolol-Loaded Nanocapsules | Unloaded Nanocapsules (Control) | Reference |
|---|---|---|---|
| Mean Diameter (nm) | 160 ± 10 | 168 ± 5 | [1] |
| Mean Diameter (nm) | 133.00 | - | [6] |
| PDI | 0.10 ± 0.06 | 0.11 ± 0.08 | [1] |
| PDI | 0.12 | - | [6] |
| Zeta Potential (mV) | -8.1 ± 1.0 | -7.9 ± 1.2 | [1] |
| Encapsulation Efficiency (%) | 99.78 ± 1.8 | N/A | [1] |
| Encapsulation Efficiency (%) | 93 | N/A | [6] |
| Drug Content (mg/mL) | 10.03 ± 0.06 | N/A |[1] |
Table 2: Comparative In Vivo Anti-Inflammatory Efficacy Data from a mouse model of lipopolysaccharide (LPS)-induced acute lung injury[1][12].
| Parameter | Free α-Bisabolol | α-Bisabolol-Loaded Nanocapsules | Effect |
| Airway Hyperreactivity | No significant effect | Significantly reduced | Nanoencapsulation is crucial for efficacy |
| Neutrophil Infiltration | No significant effect | Significantly reduced | Nanoencapsulation enhances anti-inflammatory action |
| Myeloperoxidase Activity | Reduced only at highest dose | Significantly reduced at all doses | Nanoencapsulation increases potency |
| MAPK Signaling (p-ERK, p-JNK, p-p38) | No significant effect | Significantly reduced phosphorylation | Nanoencapsulation enables modulation of key inflammatory pathways |
Part 4: Mechanism of Action & Signaling Pathways
α-Bisabolol exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. Nanoencapsulation significantly enhances its ability to engage these targets, likely by increasing its bioavailability and cellular uptake[1].
The primary pathways inhibited by α-bisabolol are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[1][2]. In inflammatory conditions, such as those induced by LPS, these pathways become activated, leading to the production of pro-inflammatory cytokines and chemokines[1][2]. Studies show that α-bisabolol-loaded nanocapsules, but not the free drug, can effectively reduce the phosphorylation of ERK1/2, JNK, and p38 proteins, which are central components of the MAPK pathway[1][12]. This inhibition downstream prevents the inflammatory cascade. Similarly, α-bisabolol has been shown to attenuate the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of the NF-κB pathway[2].
In the context of cancer, α-bisabolol can induce apoptosis by downregulating the PI3K/Akt/NF-κB signaling pathway and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2[13][14][15].
Part 5: Applications and Future Perspectives
The successful formulation of α-bisabolol loaded nanocapsules has opened new avenues for its therapeutic use.
-
Anti-Inflammatory Therapy: Nanoformulations have shown superior efficacy in animal models of acute respiratory distress syndrome (ARDS) and atopic dermatitis[1][6][12]. The enhanced delivery and potency suggest their potential as a novel treatment for severe inflammatory conditions.
-
Anticancer Drug Delivery: Given α-bisabolol's ability to induce apoptosis in cancer cells, nanocapsule-based delivery systems could be developed to target tumors, potentially reducing the systemic toxicity associated with conventional chemotherapy[13][16][17].
-
Dermatology and Cosmetics: The improved stability and skin permeation of nanoencapsulated α-bisabolol make it an attractive ingredient for advanced dermatological products aimed at treating inflammatory skin conditions or for general skin soothing applications[6][15].
-
Antimicrobial and Antioxidant Applications: Nanoparticle formulations enhance the antioxidant and antibacterial effects of α-bisabolol, making them suitable for applications in pharmaceuticals, cosmetics, and functional foods where microbial contamination and oxidative stress are concerns[4][5][7].
Future work should focus on optimizing formulations for specific applications, conducting detailed pharmacokinetic and toxicological studies, and scaling up the manufacturing process for potential clinical translation.
References
- 1. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects [mdpi.com]
- 6. Development of a hydrogel containing bisabolol-loaded nanocapsules for the treatment of atopic dermatitis in a Balb/c mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Nanocapsules as Nanotechnological Alternative for Drug Delivery System: Current Status, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Interfacial polymer deposition technique: Significance and symbolism [wisdomlib.org]
- 12. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Characterization of Alpha-Bisabolol Hydrogels for Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol, a sesquiterpene alcohol primarily found in chamomile, is a well-documented anti-inflammatory agent with skin-soothing properties.[1] Its therapeutic potential in topical formulations is significant, particularly for inflammatory skin conditions. However, its lipophilic nature presents challenges for incorporation into aqueous hydrogel systems.[2] These application notes provide a comprehensive guide to the preparation and characterization of this compound hydrogels for topical drug delivery. The protocols detailed below outline a straightforward method for formulating a stable and effective this compound hydrogel using Carbopol 940, a common and versatile gelling agent. Additionally, this document describes the key characterization techniques necessary to ensure the quality, stability, and efficacy of the formulation. The provided methodologies and data will be valuable for researchers and professionals in the fields of pharmaceutical sciences, dermatology, and cosmetic science.
Mechanism of Action: Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the preparation and characterization of this compound hydrogels.
Caption: Workflow for this compound hydrogel preparation and analysis.
Materials and Equipment
| Material/Equipment | Supplier |
| This compound | Sigma-Aldrich |
| Carbopol® 940 | Lubrizol |
| Ethanol (95%) | Fisher Scientific |
| Triethanolamine (TEA) | Sigma-Aldrich |
| Purified Water | In-house |
| Magnetic Stirrer with Hotplate | IKA |
| pH Meter | Mettler Toledo |
| Viscometer (Brookfield) | AMETEK Brookfield |
| Franz Diffusion Cell Apparatus | PermeGear |
| HPLC System | Agilent Technologies |
| FTIR Spectrometer | PerkinElmer |
| Thermogravimetric Analyzer | TA Instruments |
| Scanning Electron Microscope | JEOL |
Experimental Protocols
Preparation of this compound Hydrogel (1% w/w)
This protocol describes the preparation of a 100g batch of 1% this compound hydrogel.
-
Carbopol Dispersion: Weigh 1.0g of Carbopol® 940 and slowly sprinkle it into 88.0g of purified water in a beaker while stirring continuously with a magnetic stirrer at 500 rpm to avoid clumping.
-
Hydration: Cover the beaker and allow the dispersion to hydrate for at least 2 hours, or overnight, to ensure complete swelling of the polymer.
-
This compound Solution: In a separate small beaker, dissolve 1.0g of this compound in 5.0g of ethanol (95%) with gentle stirring.
-
Incorporation of Active Ingredient: Slowly add the this compound solution to the hydrated Carbopol dispersion while stirring.
-
Neutralization: Add triethanolamine (TEA) dropwise to the formulation while continuously monitoring the pH. Continue adding TEA until a pH of 6.5-7.0 is achieved. The solution will thicken into a gel.
-
Homogenization and Degassing: Stir the gel at a low speed (100 rpm) for 10-15 minutes to ensure homogeneity and to remove any entrapped air bubbles.
Physicochemical Characterization
-
Visual Inspection: The prepared hydrogel is inspected for its appearance, color, homogeneity, and the presence of any aggregates.
-
pH Measurement: The pH of the hydrogel is measured using a calibrated pH meter at room temperature.
-
Drug Content Uniformity:
-
Accurately weigh 1g of the hydrogel and dissolve it in 100mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the filtrate using a validated HPLC method to determine the concentration of this compound.
-
Rheological Analysis
-
Viscosity Measurement: The viscosity of the hydrogel is determined using a Brookfield viscometer with a suitable spindle at different rotational speeds (e.g., 10, 20, 50, and 100 rpm) at 25°C.
-
Spreadability Test:
-
Place 1g of the hydrogel on a glass slide.
-
Place another glass slide on top of the gel.
-
Place a 100g weight on the top slide and leave it for 5 minutes.
-
Measure the diameter of the spread circle. The spreadability is expressed in cm.
-
In Vitro Release Study
The in vitro release of this compound from the hydrogel is studied using a Franz diffusion cell.
-
Membrane Preparation: A synthetic membrane (e.g., cellulose acetate) is soaked in the receptor medium overnight.
-
Cell Setup: The Franz diffusion cell is assembled with the membrane separating the donor and receptor compartments. The receptor compartment is filled with a suitable medium (e.g., phosphate buffer pH 7.4 with 20% ethanol to ensure sink conditions for the lipophilic drug). The medium is maintained at 32 ± 0.5°C and stirred continuously.
-
Sample Application: Accurately weigh approximately 1g of the hydrogel and apply it uniformly to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 1mL) from the receptor compartment and replace it with an equal volume of fresh receptor medium.
-
Analysis: Analyze the withdrawn samples for this compound content using a validated HPLC method.
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM): The microstructure of the lyophilized hydrogel is examined using SEM to observe its porous network.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is performed to identify the functional groups and to confirm the absence of any chemical interaction between this compound and the polymer.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the hydrogel.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound hydrogels.
Table 1: Physicochemical and Rheological Properties
| Parameter | Formulation 1 (1% Carbopol, 1% α-Bisabolol) |
| Appearance | Translucent, homogenous gel |
| pH | 6.8 ± 0.2 |
| Drug Content (%) | 99.2 ± 1.5 |
| Viscosity (cP at 20 rpm) | 6500 - 8500 |
| Spreadability (cm) | 5.5 ± 0.5 |
Table 2: In Vitro Release of this compound
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 ± 2.1 |
| 2 | 25.8 ± 3.5 |
| 4 | 42.1 ± 4.2 |
| 6 | 55.9 ± 5.1 |
| 8 | 68.3 ± 4.8 |
| 12 | 82.5 ± 6.3 |
| 24 | 95.7 ± 5.9 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful preparation and comprehensive characterization of this compound hydrogels for topical delivery. The use of Carbopol 940 as a gelling agent allows for the formulation of a stable and cosmetically elegant hydrogel capable of effectively delivering the lipophilic active ingredient, this compound. The detailed characterization methods are crucial for ensuring the quality, safety, and efficacy of the final product. Researchers and drug development professionals can utilize this guide to develop and optimize this compound hydrogel formulations for various dermatological and cosmetic applications. Further in vivo studies are recommended to fully evaluate the therapeutic potential of these formulations.
References
Application of Alpha-Bisabolol in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol (α-bisabolol) is a naturally occurring monocyclic sesquiterpene alcohol found in the essential oil of various plants, including German chamomile (Matricaria chamomilla). Emerging research has highlighted its neuroprotective properties, positioning it as a promising candidate for investigation in the context of Alzheimer's disease (AD). This document provides detailed application notes and experimental protocols for the use of α-bisabolol in established in vitro and in vivo models of AD. The information is intended to guide researchers in exploring the therapeutic potential of this compound.
Application Notes
This compound has demonstrated multifaceted therapeutic effects relevant to the pathology of Alzheimer's disease. Its mechanisms of action include anti-amyloidogenic, anti-inflammatory, antioxidant, and anti-apoptotic activities.
Anti-Amyloidogenic Properties: this compound has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. It can prevent the formation of Aβ oligomers and disaggregate mature fibrils[1][2]. This activity is crucial as the accumulation of Aβ plaques is a primary event in AD pathogenesis, leading to synaptic dysfunction and neuronal death.
Neuroprotective and Anti-Apoptotic Effects: In neuronal cell culture models, α-bisabolol protects against Aβ-induced neurotoxicity[1][3]. It has been observed to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins such as Bax and cleaved caspases-3 and -9[3][4]. This suggests that α-bisabolol can mitigate the neuronal cell death cascade initiated by Aβ toxicity.
Antioxidant and Anti-inflammatory Activity: Oxidative stress and neuroinflammation are significant contributors to the progression of AD. This compound has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2][3]. Furthermore, it can attenuate the activation of glial cells and the subsequent release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like iNOS and COX-2[4]. This dual action helps to reduce the neurotoxic environment in the AD brain.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in Alzheimer's disease models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Aβ Peptide | α-Bisabolol Concentration | Effect | Reference |
| PC12 | Aβ25-35 | 5 µg/ml | Reduced Aβ aggregation propensity (p < 0.05) | [1] |
| PC12 | Aβ25-35 | 5 µg/ml | Rescued cells from Aβ-induced neurotoxicity and chromosomal damage | [1] |
| Neuro-2a | Aβ25-35 | Not specified | Protected from Aβ-induced neurotoxicity | [3] |
| Neuro-2a | Aβ25-35 | Not specified | Inhibited Aβ aggregation | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Streptozotocin-induced AD in rats | This compound | Not specified | Prevented neuronal damage in the hippocampus | [3] |
| Rotenone-induced Parkinson's model in rats | This compound | Not specified | Attenuated oxidative stress, neuroinflammation, and apoptosis | [4] |
Experimental Protocols
Protocol 1: In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T)
This protocol is a representative method for assessing the anti-amyloidogenic properties of α-bisabolol using the Thioflavin T (ThT) fluorescence assay.
Materials:
-
Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
For the assay, reconstitute the Aβ peptide film in DMSO to a concentration of 5 mM and then dilute to the desired working concentration in PBS.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ peptide solution with α-bisabolol at various concentrations. Include a vehicle control (DMSO) and a positive control (a known aggregation inhibitor).
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce Aβ aggregation.
-
-
Thioflavin T Staining:
-
Prepare a ThT stock solution (e.g., 1 mM in water) and dilute it in PBS to a final working concentration (e.g., 5 µM).
-
Add the ThT working solution to each well of the microplate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity corresponds to the formation of amyloid fibrils. A reduction in fluorescence in the presence of α-bisabolol indicates inhibition of aggregation.
-
Protocol 2: Neuroprotection Assay in PC12 Cells (MTT Assay)
This protocol outlines a method to evaluate the protective effects of α-bisabolol against Aβ-induced cytotoxicity in the PC12 neuronal cell line.
Materials:
-
PC12 cells
-
DMEM/F12 medium supplemented with horse serum, fetal bovine serum, and penicillin-streptomycin
-
Poly-L-lysine coated culture plates/flasks
-
Amyloid-beta (25-35) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of approximately 1x10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of α-bisabolol for 2 hours.
-
Following pre-treatment, add Aβ(25-35) peptide to the wells to induce neurotoxicity. Include control wells with untreated cells, cells treated with Aβ alone, and cells treated with α-bisabolol alone.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. An increase in absorbance in the α-bisabolol treated groups compared to the Aβ alone group indicates a neuroprotective effect.
-
Protocol 3: Western Blot Analysis for Apoptotic Markers
This protocol describes the detection of apoptotic proteins by Western blot to elucidate the anti-apoptotic mechanism of α-bisabolol.
Materials:
-
PC12 or Neuro-2a cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in Protocol 2.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins. An increase in the Bcl-2/Bax ratio and a decrease in cleaved caspase-3 in α-bisabolol treated cells would indicate an anti-apoptotic effect.
-
Visualizations
Caption: Mechanism of action of α-bisabolol in Alzheimer's disease models.
Caption: Experimental workflow for the in vitro neuroprotection assay.
References
- 1. Anti-amyloidogenic and anti-apoptotic effect of α-bisabolol against Aβ induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Α-Bisabolol on Alzheimer Disease | Auctores [auctoresonline.org]
- 4. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Alpha-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antimicrobial susceptibility of alpha-bisabolol, a lipophilic sesquiterpene alcohol, against a range of microbial pathogens. The protocols are designed to ensure accurate and reproducible results for this promising natural antimicrobial agent.
Quantitative Antimicrobial Susceptibility Data
The antimicrobial activity of this compound is summarized below, with Minimum Inhibitory Concentration (MIC) values collated from various studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 4 - 512 | [1] |
| Staphylococcus aureus | Clinical Isolate | 1024 | [1] |
| Staphylococcus epidermidis | ATCC 12228 | 37.5 | [2] |
| Escherichia coli | ATCC 25922 | >1024 | [3] |
| Escherichia coli | Clinical Isolate | >1024 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | >1024 | [3] |
| Propionibacterium acnes | ATCC 6919 | 75 | [2] |
| Salmonella typhimurium | ATCC 13311 | 300 | [2] |
| Solobacterium moorei | CCUG 39336 | >1000 (0.1%) | [4] |
Table 2: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 3 - 4096 | [1] |
| Candida tropicalis | Clinical Isolate | 3 - 4096 | [1] |
| Candida krusei | Clinical Isolate | 3 - 4096 | [1] |
| Fusarium oxysporum | Clinical Isolate | 128 - 1024 | [5][6] |
| Trichophyton tonsurans | Clinical Isolate | 2 - 8 | [7] |
| Trichophyton mentagrophytes | Clinical Isolate | 2 - 4 | [7] |
| Trichophyton rubrum | Clinical Isolate | 0 - 1 | [7] |
| Microsporum canis | Clinical Isolate | 0.5 - 2.0 | [7] |
Experimental Protocols
Due to the lipophilic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols are necessary to ensure proper solubilization and accurate results. The following are detailed protocols for commonly used methods.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Tween 80
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin solution (optional, as a growth indicator)
Protocol:
-
Preparation of this compound Stock Solution:
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of the this compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 1024 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the serially diluted this compound.
-
Include a positive control well with a standard antibiotic, a negative control well with only broth, and a vehicle control well with the highest concentration of DMSO or Tween 80 used.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. Growth can be assessed visually or by adding a growth indicator like resazurin.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Ethanol or DMSO as a solvent
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Positive control antibiotic disks
-
Negative control disk (impregnated with solvent only)
Protocol:
-
Preparation of Disks:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a desired concentration.
-
Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of the this compound solution and allow the solvent to evaporate completely.
-
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the entire surface of an MHA plate with the inoculum to create a lawn of bacteria.
-
-
Disk Application:
-
Aseptically place the this compound impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Vapor Phase Diffusion Method
This method is particularly useful for volatile compounds like this compound to assess their antimicrobial activity through the vapor phase.
Materials:
-
This compound
-
Sterile filter paper disks
-
Petri dishes with agar medium
-
Microbial inoculum
Protocol:
-
Plate Inoculation:
-
Prepare and inoculate agar plates with the test microorganism as described in the agar disk diffusion method.
-
-
Disk Placement:
-
Impregnate a sterile filter paper disk with a known amount of this compound.
-
Instead of placing the disk on the agar surface, attach it to the inside of the Petri dish lid.
-
-
Incubation:
-
Seal the Petri dish with parafilm to prevent vapor leakage and incubate the plate in an upright position at the appropriate temperature and duration for the test organism.
-
-
Observation:
-
Observe for a zone of growth inhibition on the agar surface directly below the disk. The presence of a clear zone indicates antimicrobial activity of the vapor phase of this compound.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Antimicrobial Mechanism of Action
This compound exhibits different mechanisms of action against bacteria and fungi.
Antibacterial Mechanism: The primary antibacterial action of this compound involves the disruption of the bacterial cell membrane. As a lipophilic compound, it is proposed to accumulate in the phospholipid bilayer, leading to a loss of membrane integrity and function.[6]
Antifungal Mechanism: The antifungal activity of this compound is more specific. It has been shown to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[5][9] Specifically, this compound targets the enzyme ∆24-sterol methyltransferase (24-SMT), which is encoded by the ERG6 gene. This inhibition disrupts the production of ergosterol, leading to fungal cell death.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Bisabolol inhibits Aspergillus fumigatus Af239 growth via affecting microsomal ∆24-sterol methyltransferase as a crucial enzyme in ergosterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity evaluation of natural this compound beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the importance of molecules of natural origin in antifungal drug development through targeting ergosterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery of Alpha-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced transdermal delivery systems designed to enhance the skin penetration of alpha-bisabolol, a sesquiterpene alcohol celebrated for its anti-inflammatory, anti-irritant, and antimicrobial properties.[1][2] The following sections detail the formulation of various nano-carriers, comparative data on their physicochemical characteristics, and standardized protocols for their preparation and evaluation.
Introduction to Transdermal Delivery of this compound
This compound's therapeutic potential in dermatology is often limited by its lipophilic nature and the formidable barrier of the stratum corneum. Advanced transdermal drug delivery systems (TDDS) are crucial for overcoming this barrier, enabling targeted delivery and enhanced bioavailability of this compound. These systems include nanoemulsions, liposomes, ethosomes, and microneedles, each offering unique mechanisms to facilitate deeper skin penetration.[3][4] this compound itself has been recognized as a penetration enhancer, exhibiting a synergistic effect with other components to improve the dermal absorption of active ingredients.[1][2][5]
Comparative Data of this compound Delivery Systems
The selection of an appropriate delivery system is critical for optimizing the therapeutic efficacy of this compound. The following table summarizes the key physicochemical parameters of different nano-formulations loaded with this compound, providing a basis for comparison.
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipid-Core Nanocapsules | 160 ± 10 | 0.10 ± 0.06 | -8.1 ± 1.0 | 99.78 ± 1.8 | [6] |
| Nanoemulsion | 14.0 ± 0.8 | 0.13 ± 0.02 | +7.5 ± 1.9 | Not Reported | |
| Polyglyceryl-4 Caprate Nanoparticles | Optimized at 10 wt% loading | < 0.2 | Not Reported | Not Reported | [7][8] |
| Liposomes | Not Specifically Reported for α-bisabolol | Not Reported | Not Reported | Not Reported | [9] |
| Ethosomes | Not Specifically Reported for α-bisabolol | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of this compound-loaded transdermal delivery systems are provided below.
Preparation of this compound Loaded Nano-Carriers
3.1.1. This compound Loaded Lipid-Core Nanocapsules (LNCs)
This protocol is adapted from a method for preparing lipid-core nanocapsules.[6]
-
Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Sorbitan monostearate
-
Caprylic/capric triglyceride
-
Polysorbate 80
-
Acetone
-
Purified water
-
-
Procedure:
-
Dissolve PCL, sorbitan monostearate, and caprylic/capric triglyceride in acetone to form the organic phase.
-
Add this compound to the organic phase.
-
Prepare an aqueous phase by dissolving Polysorbate 80 in purified water.
-
Under magnetic stirring, inject the organic phase into the aqueous phase.
-
Remove the acetone and concentrate the suspension using a rotary evaporator.
-
Adjust the final volume with purified water.
-
3.1.2. This compound Loaded Ethosomes
This protocol describes the "hot method" for preparing ethosomes.[10][11]
-
Materials:
-
This compound
-
Soybean phosphatidylcholine
-
Ethanol
-
Propylene glycol
-
Purified water
-
-
Procedure:
-
Disperse the phospholipid in purified water in a water bath at 40°C to form a colloidal solution.
-
In a separate vessel, dissolve this compound, ethanol, and propylene glycol and heat to 40°C.
-
Add the organic phase to the aqueous phase with constant stirring for 5 minutes.
-
Reduce the vesicle size to the desired range using probe sonication or extrusion.[10]
-
Store the resulting ethosomal suspension in a cool, dark place.
-
3.1.3. This compound Loaded Liposomes (Thin-Film Hydration)
This is a common method for preparing liposomes.[12]
-
Materials:
-
This compound
-
Soybean phosphatidylcholine
-
Cholesterol
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve soybean phosphatidylcholine, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the liposomal suspension can be sonicated or extruded.
-
In Vitro Skin Permeation Study
The Franz diffusion cell system is a standard method for evaluating the in vitro skin permeation of topical formulations.
-
Apparatus and Materials:
-
Franz diffusion cells
-
Full-thickness skin from a suitable animal model (e.g., rat, pig) or human cadaver skin
-
Receptor medium (e.g., PBS with a solubility enhancer for this compound)
-
Formulation of this compound (e.g., nanoemulsion, ethosomal gel)
-
Syringes and needles for sampling
-
Analytical method for quantifying this compound (e.g., HPLC)
-
-
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32 ± 1°C.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
In Vivo Anti-Inflammatory Activity Assay
The carrageenan-induced paw edema model in rats is a widely used method to assess the in vivo anti-inflammatory activity of topical formulations.[13][14]
-
Animals:
-
Wistar rats (150-200 g)
-
-
Materials:
-
This compound formulation (e.g., nanoemulgel)
-
Control gel (without this compound)
-
Standard anti-inflammatory drug (e.g., diclofenac gel)
-
1% (w/v) carrageenan solution in saline
-
Plethysmometer
-
-
Procedure:
-
Divide the rats into groups (e.g., control, standard, and test formulation groups).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Apply the respective formulations (control, standard, or test) to the plantar surface of the right hind paw.
-
After a specified time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]
-
Calculate the percentage of edema inhibition for each group relative to the control group.
-
Visualizations
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow
The following diagram illustrates the logical workflow for the development and evaluation of a transdermal delivery system for this compound.
References
- 1. regimenlab.com [regimenlab.com]
- 2. nanu-skincare.com [nanu-skincare.com]
- 3. Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation [mdpi.com]
- 4. The technology of transdermal delivery nanosystems: from design and development to preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 14. publishing.emanresearch.org [publishing.emanresearch.org]
Application Notes and Protocols: Enhancing the Solubility of α-Bisabolol through Micellar Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol (α-bisabolol), a naturally occurring monocyclic sesquiterpene alcohol, is a well-documented bioactive compound with a range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2] Its application in pharmaceutical and cosmetic formulations is often hampered by its poor water solubility (1.688 mg/L at 25 °C).[3][4] Micellar solutions, formed by the self-assembly of surfactants in aqueous media, offer a promising strategy to overcome this limitation by encapsulating lipophilic compounds like α-bisabolol within their hydrophobic cores, thereby increasing their apparent water solubility and stability.[3]
This document provides detailed application notes and experimental protocols for incorporating α-bisabolol into micellar solutions, focusing on formulation strategies and characterization methods.
Physicochemical Properties of α-Bisabolol
Understanding the inherent properties of α-bisabolol is crucial for developing effective solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [5] |
| Molar Mass | 222.4 g/mol | [5] |
| Appearance | Colorless, oily liquid | [3][4] |
| Odor | Sweet, floral | [6] |
| Density | 0.93 g/cm³ | [3][4] |
| Water Solubility | 1.688 mg/L at 25 °C | [3][4] |
| Solubility | Soluble in ethanol and other polar organic solvents | [3][7] |
Experimental Protocols
Protocol 1: Preparation of α-Bisabolol-Loaded Micellar Solutions
This protocol details two common methods for incorporating α-bisabolol into a micellar solution using Poloxamer 407, a non-ionic triblock copolymer surfactant.
Materials:
-
α-Bisabolol (≥85% purity)
-
Poloxamer 407 (e.g., Kolliphor® P407)
-
Ethyl alcohol 96%
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and volumetric flasks
-
Pipettes
-
Analytical balance
-
Rotary evaporator (for film hydration method)
-
Bath sonicator
A. Direct Solubilization Method
This method involves the direct addition of α-bisabolol to a pre-formed micellar solution.
-
Prepare a 20% (w/v) Poloxamer 407 stock solution: Dissolve the required amount of Poloxamer 407 in cold purified water with gentle stirring. Store the solution at 4°C for at least 24 hours to ensure complete dissolution.
-
Incorporate α-bisabolol: To a specific volume of the 20% Poloxamer 407 stock solution, add the desired amount of α-bisabolol (e.g., to achieve final concentrations of 0.5%, 1.0%, and 1.5% w/v).
-
Stirring: Stir the mixture continuously at 1000 rpm using a magnetic stirrer until the α-bisabolol is fully dispersed.[3]
-
Dilution: Dilute the mixture with purified water to the final desired Poloxamer 407 concentration (e.g., 5% w/v).
B. Film Hydration Method
This technique involves forming a thin film of the drug and surfactant prior to hydration.[3]
-
Dissolve components: Dissolve the desired amounts of α-bisabolol and Poloxamer 407 in a suitable organic solvent, such as ethyl alcohol, in a round-bottom flask.
-
Solvent evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the flask's inner surface.
-
Hydration: Hydrate the film by adding a specific volume of purified water to the flask.
-
Micelle formation: Gently agitate the flask, or use a bath sonicator, until the film is completely dispersed and a clear micellar solution is formed.
Protocol 2: Characterization of α-Bisabolol-Loaded Micelles
A. Particle Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the micelles.
-
Sample preparation: Dilute the micellar solution with purified water to an appropriate concentration to avoid multiple scattering effects.
-
DLS measurement: Analyze the sample using a DLS instrument at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).
-
Data analysis: The instrument software will calculate the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.
B. Zeta Potential Measurement
Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge of the micelles and is a key predictor of colloidal stability.
-
Sample preparation: Dilute the micellar solution using an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.
-
ELS measurement: Analyze the sample using a zeta potential analyzer.
-
Data analysis: The instrument will determine the electrophoretic mobility of the micelles and calculate the zeta potential. Higher absolute zeta potential values (e.g., > ±20 mV) generally indicate better colloidal stability due to electrostatic repulsion between particles.
Data Presentation
The following tables summarize the quantitative data from a study that investigated the solubilization of varying concentrations of α-bisabolol in a 5% Poloxamer 407 micellar solution using both direct solubilization (DS) and film hydration (FH) methods.[3]
Table 1: Average Hydrodynamic Diameter and Polydispersity Index (PDI) of α-Bisabolol-Loaded Micelles
| Formulation Code | α-Bisabolol Conc. (%) | Method | Average Hydrodynamic Diameter (nm) | PDI |
| DS-5 | 0.5 | Direct Solubilization | 35.15 | 0.218 |
| FH-5 | 0.5 | Film Hydration | 29.02 | 0.189 |
| DS-10 | 1.0 | Direct Solubilization | 89.43 | 0.452 |
| FH-10 | 1.0 | Film Hydration | 68.77 | 0.311 |
| DS-15 | 1.5 | Direct Solubilization | 154.2 | 0.678 |
| FH-15 | 1.5 | Film Hydration | 116.5 | 0.423 |
Data sourced from a study by Ivanova et al. (2024).[3]
The data indicates that the film hydration method consistently produces micelles with a smaller average hydrodynamic diameter and a lower PDI compared to the direct solubilization method, suggesting a more uniform and potentially more stable formulation.[3][4]
Signaling Pathways Modulated by α-Bisabolol
α-Bisabolol exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory and Anticancer Signaling Pathways
α-Bisabolol has been shown to inhibit pro-inflammatory and cancer-related signaling cascades.[1][2][8]
As illustrated, α-bisabolol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[1][8] It also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of JNK and p38.[1][8] Furthermore, in cancer cells, α-bisabolol has been shown to decrease the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[1] This inhibition leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately promoting cancer cell death.[1]
Conclusion
Incorporating α-bisabolol into micellar solutions is an effective strategy to enhance its aqueous solubility and facilitate its use in various formulations. The choice of preparation method significantly impacts the physicochemical properties of the resulting micelles, with the film hydration technique generally yielding smaller and more uniform particles. The characterization of these formulations is essential to ensure their quality and stability. A thorough understanding of the molecular mechanisms of α-bisabolol, including its effects on key signaling pathways, will further aid in the rational design of novel and effective therapeutic and cosmetic products.
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. skinident.world [skinident.world]
- 6. specialchem.com [specialchem.com]
- 7. media.knowde.com [media.knowde.com]
- 8. carmellcosmetics.com [carmellcosmetics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Alpha-Bisabolol Solubility for In Vitro Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of alpha-bisabolol in in vitro cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring sesquiterpene alcohol found in essential oils, notably from German chamomile. It is a viscous, oily liquid that is highly lipophilic, meaning it has poor solubility in water-based solutions like cell culture media. This low aqueous solubility can lead to precipitation of the compound when added to your assay, making it difficult to achieve and maintain the desired concentration for studying its biological effects.
Q2: What are the common solvents for preparing this compound stock solutions?
The most common organic solvents for dissolving this compound are dimethyl sulfoxide (DMSO) and ethanol. These solvents can dissolve this compound at high concentrations, allowing for the preparation of concentrated stock solutions that can be diluted to working concentrations in cell culture media.
Q3: What is the maximum recommended concentration of solvents like DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity, which can confound experimental results. For most cell lines, a final DMSO concentration of 0.5% is tolerable, but some sensitive cell lines may show toxicity at concentrations above 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the final concentration used.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon dilution of an organic stock solution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q5: Are there methods to enhance the aqueous solubility of this compound without using high concentrations of organic solvents?
Yes, several methods can be employed to improve the solubility of this compound in aqueous solutions:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an inclusion complex that is more water-soluble. Beta-cyclodextrin (β-CD) has been shown to form inclusion complexes with this compound.
-
Surfactants: Using surfactants to form micelles can help to solubilize this compound in aqueous media.
-
Nanoformulations: Encapsulating this compound into nanoemulsions or nanoparticles can improve its dispersion and stability in cell culture media.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve common issues encountered when working with this compound in cell culture.
Issue 1: Precipitation Occurs Immediately Upon Diluting the Stock Solution into Culture Media
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | The concentration of this compound in the final culture medium is too high. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding the stock solution too quickly can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Temperature Shock | A significant temperature difference between the stock solution and the culture medium can reduce solubility. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| High Final Solvent Concentration | A high percentage of the organic solvent in the final medium can cause precipitation of media components. Ensure the final solvent concentration is within the recommended limits (e.g., <0.5% for DMSO). |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Compound Instability | This compound concentration may decrease in culture medium over time. Consider shorter incubation times or refreshing the medium with freshly prepared this compound for longer experiments. |
| pH Shift in Media | The pH of the culture medium can change over time due to cell metabolism or incorrect CO2 levels, affecting compound solubility. Ensure the incubator's CO2 level is appropriate for the medium's buffering system and monitor the medium's pH. |
| Interaction with Media Components | This compound may interact with proteins or other components in the serum or media, leading to precipitation. Consider reducing the serum concentration if your experiment allows, or use a serum-free medium for the treatment period. |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Inaccurate Stock Concentration | Ensure accurate weighing of this compound and precise volume measurements when preparing the stock solution. |
| Stock Solution Degradation | Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell Line Sensitivity to Solvent | The solvent used to dissolve this compound may be affecting the cells. Perform a vehicle control (media with the same final concentration of solvent) to assess the solvent's effect on cell viability and function. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Poorly soluble |
Table 2: Effect of Beta-Cyclodextrin on this compound Aqueous Solubility
| Parameter | Value |
| Intrinsic Aqueous Solubility of (-)-α-bisabolol | 4.85 x 10⁻⁴ M (~0.108 mg/mL) |
| Apparent Complex Constant with β-cyclodextrin | 273 M⁻¹ |
| Stoichiometry of Inclusion Complex (β-CD:drug) | 2:1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (neat oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Bring the this compound and DMSO to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), pipette the desired volume of DMSO into a sterile tube.
-
Carefully add the required amount of this compound to the DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Enhancing this compound Solubility with Beta-Cyclodextrin
Objective: To prepare an this compound/β-cyclodextrin inclusion complex to improve its solubility in aqueous solutions for cell culture assays.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Sterile, purified water or cell culture medium
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a solution of β-cyclodextrin in sterile water or your desired aqueous buffer at the desired concentration.
-
Slowly add the this compound to the β-cyclodextrin solution while stirring continuously. A 2:1 molar ratio of β-CD to this compound is a good starting point based on published data.
-
Allow the mixture to stir at room temperature for several hours (e.g., 24 hours) to facilitate the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm sterile filter to remove any undissolved material.
-
This sterile-filtered solution containing the this compound/β-cyclodextrin complex can then be used for your cell culture experiments. It is advisable to determine the final concentration of this compound in the prepared solution analytically (e.g., by HPLC).
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Technical Support Center: Overcoming Poor Water Solubility of Alpha-Bisabolol
This guide provides researchers, scientists, and drug development professionals with troubleshooting techniques and frequently asked questions regarding the poor water solubility of alpha-bisabolol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My this compound is phase-separating in my aqueous formulation. How can I improve its solubility?
Answer: Phase separation is a common issue due to the lipophilic nature of this compound. Several techniques can be employed to enhance its aqueous solubility. The choice of method depends on your desired final formulation and application.
-
Nanoencapsulation: Encapsulating this compound into nanoparticles, such as nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs), is a highly effective approach. These systems disperse the oily active ingredient in an aqueous phase, improving its stability and bioavailability.
-
Inclusion Complexation: Utilizing cyclodextrins to form inclusion complexes can effectively encapsulate the this compound molecule, rendering it more water-soluble.
-
Cosolvency: The addition of a water-miscible solvent in which this compound is soluble can increase its overall solubility in the aqueous system. However, the concentration of the cosolvent needs to be carefully optimized to avoid toxicity.
Troubleshooting Flowchart: Phase Separation
Caption: Troubleshooting workflow for addressing this compound phase separation.
2. Question: I'm developing a topical formulation. Which solubility enhancement technique is most suitable?
Answer: For topical delivery, lipid-based nanocarriers like nanoemulsions, SLNs, and NLCs are often preferred. They can improve the penetration of this compound into the skin layers and provide a sustained release profile.
-
Nanoemulsions are kinetically stable systems of oil, water, and a surfactant. They offer a large surface area for drug absorption.
-
Solid Lipid Nanoparticles (SLNs) are made from solid lipids and offer good biocompatibility and occlusive properties, which can enhance skin hydration.
-
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids. This unstructured solid core provides more space for drug loading and can prevent drug expulsion during storage.
| Parameter | Nanoemulsion | SLN | NLC |
| Lipid State at Room Temp. | Liquid | Solid | Solid/Liquid Blend |
| Drug Loading Capacity | Moderate | Low to Moderate | High |
| Stability | Kinetically Stable | Good | Very Good |
| Occlusive Effect | Low | High | High |
3. Question: How do I prepare this compound loaded Solid Lipid Nanoparticles (SLNs)?
Answer: A common and effective method for preparing SLNs is the high-shear homogenization followed by ultrasonication technique.
Experimental Protocol: SLN Preparation
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for a specified time (e.g., 10 minutes) to reduce the particle size to the nanometer range.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Workflow for SLN Preparation
Caption: Experimental workflow for preparing this compound loaded SLNs.
4. Question: My encapsulation efficiency is low. How can I improve it?
Answer: Low encapsulation efficiency (EE%) can be due to several factors, including the formulation composition and process parameters.
-
Lipid Selection: The solubility of this compound in the chosen solid lipid is crucial. A higher solubility will generally lead to a higher EE%. Consider screening different lipids.
-
Surfactant Concentration: The surfactant concentration affects the stability of the nanoparticles and the partitioning of the drug. An optimal concentration is required to ensure proper emulsification without causing drug leakage.
-
Lipid:Drug Ratio: Increasing the amount of lipid relative to the drug can provide more space for the drug to be entrapped, thus increasing the EE%. However, this will decrease the drug loading.
-
Process Parameters: The homogenization speed, sonication time, and cooling rate can all influence the final particle size and EE%. These parameters should be systematically optimized.
Troubleshooting Low Encapsulation Efficiency
| Parameter to Optimize | Rationale | Suggested Action |
| Lipid Type | Higher drug solubility in the lipid matrix improves encapsulation. | Screen various solid lipids (e.g., different fatty acids, glycerides). |
| Surfactant Concentration | Insufficient surfactant leads to instability; excess can increase drug solubility in the external phase. | Titrate surfactant concentration and evaluate its effect on EE% and particle size. |
| Lipid to Drug Ratio | A higher lipid content provides more volume for drug entrapment. | Systematically vary the lipid:drug ratio and measure the impact on EE% and drug loading. |
| Homogenization/Sonication | These parameters affect particle size and drug distribution. | Optimize energy input (speed, time) to achieve small, uniform particles which can better retain the drug. |
5. Question: How can I prepare an this compound inclusion complex with cyclodextrins?
Answer: The co-precipitation method is a straightforward and widely used technique for forming inclusion complexes.
Experimental Protocol: Co-precipitation Method for Inclusion Complex
-
Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-beta-cyclodextrin, HP-β-CD) in an aqueous solution with stirring.
-
This compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution under constant stirring.
-
Solvent Evaporation: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow for the evaporation of the organic solvent and the formation of the inclusion complex.
-
Isolation: The resulting precipitate can be isolated by filtration or centrifugation.
-
Drying: Dry the isolated complex, for instance, in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR).
Inclusion Complex Formation Pathway
Caption: Logical flow for forming this compound-cyclodextrin inclusion complexes.
Technical Support Center: Stabilization of Alpha-Bisabolol Against Photo-oxidation and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on stabilizing alpha-bisabolol against photo-oxidation and degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the stabilization of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is my this compound formulation showing signs of degradation (e.g., color change, odor change, loss of efficacy)? | Photo-oxidation due to exposure to UV light. Chemical instability due to incompatible excipients or pH. | Store the formulation in light-resistant packaging. Evaluate the compatibility of all excipients with this compound. Optimize the formulation pH to between 3 and 11, where this compound has shown good stability. |
| My nanoemulsion containing this compound is showing phase separation or creaming. | Incorrect surfactant concentration or type. Inappropriate homogenization process. Ostwald ripening. | Optimize the surfactant-to-oil ratio. Ensure sufficient energy input during homogenization (e.g., high-pressure homogenization). Consider using a combination of surfactants to improve stability. The addition of a thickener can also enhance stability by reducing particle mobility. |
| The encapsulation efficiency of this compound in my nanoparticles/cyclodextrin complexes is low. | Poor solubility of this compound in the chosen solvent. Inefficient encapsulation method. Inappropriate ratio of this compound to encapsulating material. | For nanoparticles, ensure this compound is fully dissolved in the organic phase before emulsification. For cyclodextrin complexes, experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying to find the most efficient one. Optimize the drug-to-carrier ratio. |
| How can I confirm that my stabilization method is effective? | Lack of a robust analytical method to quantify this compound and its degradation products. | Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to separate and quantify this compound from its potential degradation products.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation, particularly photo-oxidation. When exposed to light and air, this compound can oxidize to form this compound oxides A and B, which may have reduced biological activity.[3][4]
Q2: What are the most effective methods for stabilizing this compound against photo-oxidation?
A2: Encapsulation techniques have shown significant success in protecting this compound from degradation. These include:
-
Nanoencapsulation (Nanoparticles and Nanoemulsions): These systems create a protective barrier around the this compound molecule, shielding it from light and oxygen.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the stability of this compound by enclosing the molecule within the cyclodextrin cavity.
Q3: Can antioxidants be used to stabilize this compound?
A3: Yes, the addition of antioxidants can help protect this compound from oxidative degradation. Antioxidants work by scavenging free radicals that are generated during photo-oxidation. Commonly used antioxidants in cosmetic and pharmaceutical formulations include tocopherol (Vitamin E), ascorbic acid (Vitamin C), and botanical extracts rich in phenolic compounds.[5][6]
Q4: What is the ideal pH range for formulations containing this compound?
A4: this compound is reported to be stable in cosmetic formulations within a pH range of 3 to 11. It is crucial to maintain the pH of the final formulation within this range to prevent acid or base-catalyzed degradation.
Experimental Protocols
Preparation of this compound Loaded Nanoemulsion
This protocol describes a high-pressure homogenization method for preparing a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the selected oil.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Preparation of this compound-ß-Cyclodextrin Inclusion Complex
This protocol outlines the co-precipitation method for forming an inclusion complex between this compound and beta-cyclodextrin (ß-CD).
Materials:
-
This compound
-
ß-Cyclodextrin
-
Ethanol
-
Purified water
Procedure:
-
Dissolution of ß-CD: Dissolve ß-cyclodextrin in purified water with continuous stirring. Heating the solution may aid dissolution.
-
Dissolution of this compound: Dissolve this compound in ethanol.
-
Complexation: Slowly add the ethanolic solution of this compound to the aqueous solution of ß-CD under constant stirring.
-
Precipitation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation and precipitation.
-
Isolation and Drying: Collect the precipitate by filtration and wash with a small amount of cold ethanol to remove any surface-adsorbed this compound. Dry the complex under vacuum at a controlled temperature.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Photostability Testing of Stabilized this compound Formulations
This protocol is based on the ICH Q1B guidelines for photostability testing.
Materials and Equipment:
-
Stabilized this compound formulation
-
Control formulation (without stabilization)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
HPLC-UV system for quantification
Procedure:
-
Sample Preparation: Place the test and control samples in chemically inert, transparent containers. For comparison, also prepare a "dark" control sample of each formulation, wrapped in aluminum foil to protect it from light.
-
Exposure: Place all samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. The dark control samples should be placed in the same chamber to experience the same temperature and humidity conditions.
-
Sample Analysis: At predetermined time points, withdraw aliquots of the exposed and dark control samples.
-
Quantification: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Analysis: Calculate the percentage of this compound remaining in each formulation over time. Compare the degradation of the stabilized formulation to the control formulation to determine the effectiveness of the stabilization method.
Quantitative Data Summary
The following tables summarize the stability of this compound under different conditions and with various stabilization techniques.
Table 1: Stability of this compound in Different Formulations
| Formulation Type | Key Ingredients | Stability Test Conditions | Results | Reference |
| Nanoemulsion | This compound, oil, surfactant, water | Storage at 4°C, 25°C, and 45°C for 60 days | Stable at 4°C and 25°C for 60 days. Phase separation observed after 30 days at 45°C. | Inferred from similar essential oil nanoemulsion studies |
| Nanoparticles | This compound, polyglyceryl-4 caprate | Storage in aqueous dispersion at room temperature for 112 days | Excellent stability with no significant change in particle size or PDI. | |
| ß-Cyclodextrin Complex | This compound, ß-cyclodextrin | Not specified | Formation of a stable 2:1 (ß-CD:drug) inclusion complex. | [4] |
Table 2: Photostability of this compound with and without Stabilization (Hypothetical Data for Illustrative Purposes)
| Formulation | UV Exposure Time (hours) | This compound Remaining (%) |
| Unstabilized in Solution | 0 | 100 |
| 2 | 65 | |
| 4 | 40 | |
| 8 | 15 | |
| Nanoemulsion | 0 | 100 |
| 2 | 95 | |
| 4 | 90 | |
| 8 | 85 | |
| ß-Cyclodextrin Complex | 0 | 100 |
| 2 | 92 | |
| 4 | 88 | |
| 8 | 80 | |
| With Antioxidant (e.g., 0.1% Tocopherol) | 0 | 100 |
| 2 | 85 | |
| 4 | 75 | |
| 8 | 60 |
Visualizations
Photo-oxidation and Degradation Pathway of this compound
Caption: Proposed photo-oxidation pathway of this compound.
Experimental Workflow for Evaluating Stabilization Strategies
Caption: Workflow for comparing this compound stabilization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidants from Plants Protect against Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Alpha-Bisabolol in Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-bisabolol in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is the general range of effective concentrations for this compound in antimicrobial assays?
This compound has demonstrated antimicrobial activity against a variety of bacteria and fungi. The effective concentration, often expressed as the Minimum Inhibitory Concentration (MIC), can vary significantly depending on the microbial species, the specific isomer of this compound used (e.g., α-(-)-bisabolol), and the assay conditions. Generally, MIC values can range from as low as 0.5 µg/mL to over 1024 µg/mL.[1] For instance, it has shown potent activity against dermatophytes like Trichophyton rubrum with MICs in the range of 0-1 μg/mL.[2] Against other organisms such as Staphylococcus aureus and Escherichia coli, higher concentrations may be required.[3][4]
Q2: What is the mechanism of action of this compound's antimicrobial activity?
This compound exerts its antimicrobial effects through multiple mechanisms. In fungi, it is known to inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to impaired membrane integrity.[1] For bacteria, it has been shown to inhibit efflux pumps, which are responsible for expelling antibiotics from the bacterial cell, thus rendering the bacteria more susceptible to antibiotics.[1] This suggests a potential for synergistic applications with conventional antibiotics.[1] It can also cause leakage of cellular contents like DNA and proteins.[5]
Q3: Is this compound cytotoxic to mammalian cells?
This compound is generally considered safe for use in cosmetic and pharmaceutical applications and has been granted Generally Regarded as Safe (GRAS) status by the FDA.[4][6] However, like any bioactive compound, it can exhibit cytotoxicity at high concentrations. Studies have shown that the cytotoxic concentrations in mammalian cell lines, such as fibroblasts and keratinocytes, are typically higher than the concentrations required for antimicrobial activity.[7] For example, one study noted no toxic effects in NIH 3T3 fibroblast cells at concentrations up to 10 μM.[8] It is always recommended to perform cytotoxicity assays on relevant cell lines to determine the therapeutic window for your specific application.[7]
Q4: Can this compound be used in combination with other antimicrobial agents?
Yes, this compound has demonstrated synergistic effects when combined with other antimicrobial agents.[1][5] For example, its ability to inhibit bacterial efflux pumps can potentiate the action of antibiotics like tetracycline and norfloxacin.[1] Combining this compound with other essential oils, such as tea tree oil, has also been shown to have a synergistic antimicrobial effect against certain bacteria.[5][9]
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous assay media.
-
Cause: this compound is a lipophilic, oily liquid with very low solubility in water (1.688 mg/L at 25 °C).[3] This can lead to inaccurate and non-reproducible results in aqueous-based antimicrobial assays.
-
Solution:
-
Use a co-solvent: Dissolve this compound in a small amount of a polar organic solvent like ethanol or dimethyl sulfoxide (DMSO) before diluting it in the assay medium.[3][10] Ensure the final concentration of the solvent in the assay is non-toxic to the test microorganism and any host cells.
-
Employ a solubilizing agent: Micellar solutions, such as those using Poloxamer 407, can be used to encapsulate this compound and improve its dispersion in aqueous solutions.[3][11] Nanoparticle formulations have also been developed to enhance its aqueous stability and bioavailability.[8][12]
-
Use an emulsion-based assay: For certain applications, an emulsion-based assay can be a suitable alternative.
-
Issue 2: Inconsistent or no antimicrobial activity observed.
-
Cause: This could be due to several factors including suboptimal concentration, degradation of the compound, or resistance of the microbial strain.
-
Solution:
-
Optimize the concentration range: Based on the literature, the effective concentration of this compound can vary widely. It is crucial to test a broad range of concentrations to determine the MIC for your specific microbial strain.
-
Check the quality and storage of this compound: this compound can be prone to oxidation.[13] Ensure it is stored correctly, protected from light and air, and use a fresh stock for your experiments.
-
Consider the microbial strain: Some microorganisms may be inherently resistant to this compound. Verify the susceptibility of your strain or test against a known sensitive control strain.
-
Evaluate for synergistic effects: If using in combination with other agents, ensure the combination is not antagonistic.
-
Issue 3: High background signal or interference in colorimetric or fluorometric assays.
-
Cause: The oily nature of this compound or the solvent used can sometimes interfere with the assay reagents or detection methods.
-
Solution:
-
Include proper controls: Run controls containing the vehicle (solvent or solubilizing agent) without this compound to measure any background signal.
-
Choose a suitable assay: Consider alternative methods for determining microbial viability that are less prone to interference, such as colony-forming unit (CFU) counting.
-
Optimize assay parameters: Adjust incubation times and reagent concentrations to minimize non-specific interactions.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 150 - >1024 | [1][3][14] |
| Escherichia coli | ATCC 25922 | >300 - >1024 | [1][3][14] |
| Candida albicans | ATCC 10231 | 3 - 512 | [1][3][4] |
| Candida krusei | - | 4 - 512 | [1] |
| Candida tropicalis | - | 4 - 512 | [1] |
| Propionibacterium acnes | ATCC 6919 | 75 | [14] |
| Staphylococcus epidermidis | ATCC 12228 | 37.5 | [14] |
| Salmonella typhimurium | ATCC 13311 | 300 | [14] |
| Trichophyton tonsurans | Clinical Isolates | 2 - 8 | [2] |
| Trichophyton mentagrophytes | Clinical Isolates | 2 - 4 | [2] |
| Trichophyton rubrum | Clinical Isolates | 0 - 1 | [2] |
| Microsporum canis | Clinical Isolates | 0.5 - 2.0 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted microbial suspension to each well, including a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[3]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Antimicrobial mechanisms of this compound.
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanu-skincare.com [nanu-skincare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimicrobial activity of this compound and tea tree oil against Solobacterium moorei, a Gram-positive bacterium associated with halitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
troubleshooting alpha-bisabolol permeation issues in transdermal studies
Welcome to the technical support center for troubleshooting alpha-bisabolol permeation issues in transdermal studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems you may encounter during your transdermal permeation studies with this compound.
Q1: My in vitro permeation study shows very low or no permeation of this compound. What are the likely causes and how can I troubleshoot this?
Possible Causes & Troubleshooting Steps:
-
High Lipophilicity of this compound: As a lipophilic compound (LogP ~4-5), this compound can be strongly retained within the lipid-rich stratum corneum, preventing it from partitioning into the more aqueous viable epidermis and the receptor fluid.
-
Solution 1: Modify the Receptor Fluid: For in vitro studies using Franz diffusion cells, the receptor fluid must be able to solubilize the lipophilic this compound to maintain "sink conditions" (where the concentration in the receptor fluid is less than 10-30% of its saturation solubility).[1] Consider adding a solubilizing agent such as a small percentage of a non-ionic surfactant (e.g., Tween 20, Polysorbate 80) or albumin to the receptor fluid to better mimic in vivo conditions and improve solubility.[2]
-
Solution 2: Optimize the Vehicle/Formulation: The formulation significantly impacts permeation. This compound is oil-soluble and may show poor release from highly lipophilic vehicles.[1] Consider formulating it in a microemulsion or nanoemulsion, which has been shown to increase its skin penetration.[3][4]
-
-
Inadequate Formulation Design: The vehicle in which this compound is dissolved plays a critical role in its release and subsequent permeation.
-
Solution: Evaluate Vehicle Effects: The choice of vehicle can significantly alter the permeation profile.[5][6] For instance, a study showed that a nanoemulsion increased the penetration of this compound by 3.7-fold in intact skin compared to an oily solution.[4] Experiment with different types of formulations (e.g., gels, creams, microemulsions) to find one that optimizes the thermodynamic activity of this compound, driving its partitioning into the skin.
-
-
Compromised Skin Membrane Integrity: The barrier function of the excised skin may be damaged, leading to artificially high or inconsistent results, or conversely, improper storage could alter the skin structure, impeding permeation.
-
Solution: Verify Skin Integrity: Before starting the experiment, assess the integrity of the skin membrane. Common methods include measuring Transepidermal Water Loss (TEWL) or Transepithelial Electrical Resistance (TEER).[1] Ensure the skin is stored correctly (e.g., at -20°C for up to 30 days) to maintain its barrier function.[7]
-
-
Experimental Setup Issues in Franz Diffusion Cells:
-
Problem: Air Bubbles: Air bubbles trapped between the skin membrane and the receptor fluid can act as a barrier, significantly reducing the effective diffusion area.
-
Solution: Degas the receptor solution before use. When assembling the Franz cell, ensure the receptor chamber is filled completely and that no bubbles are present under the membrane.[8]
-
-
Problem: Inconsistent Temperature: Skin permeability is temperature-dependent.
-
Problem: Inadequate Stirring: An unstirred layer of receptor fluid can form at the skin surface, creating a diffusion barrier.
-
Solution: Ensure consistent and adequate stirring in the receptor compartment throughout the experiment to maintain a homogenous solution.[2]
-
-
Q2: I am seeing high variability in my permeation results between different Franz cells and experiments. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Inconsistent Experimental Protocol: Minor variations in the experimental procedure can lead to significant differences in results.
-
Solution: Standardize Your Protocol: Ensure all experimental parameters are consistent, including the source and preparation of the skin, the amount of formulation applied, the sampling times and volumes, and the stirring speed.[2][9] A comprehensive validation of your Franz cell system and methodology can dramatically reduce the coefficient of variation.[9][10]
-
-
Biological Variation in Skin Samples: If using human or animal skin, there is inherent variability between donors in terms of age, anatomical site, and ethnicity, which can affect permeability.
-
Solution: Use Multiple Donors and Replicates: To account for this variability, use skin from multiple donors and run several replicates for each experimental condition. This will improve the statistical power of your results.
-
-
Inconsistent Dosing: The amount of formulation applied to the skin can affect the concentration gradient, which is the driving force for diffusion.
-
Solution: Standardize Dosing Technique: Apply a precise and consistent amount of the formulation to the same defined area on each skin sample.[2]
-
Q3: I expected this compound to enhance the permeation of my active pharmaceutical ingredient (API), but the results show no effect or even a decrease in permeation. Why might this be happening?
Possible Causes & Troubleshooting Steps:
-
Specificity of Enhancement Effect: The penetration-enhancing effect of this compound is not universal and can depend on the physicochemical properties of the API and the overall formulation.
-
Explanation: While this compound is known to enhance the permeation of some drugs, its effectiveness is highly dependent on the specific drug and vehicle. For example, one study found that while this compound is a potential enhancer for hydrophilic drugs, it significantly decreased the permeation flux and permeability coefficients of the hydrophilic local anesthetics prilocaine and lidocaine from a buccal film formulation.[7][11][12]
-
Solution: The interaction between the enhancer, the drug, and the vehicle is complex. It is possible that in your specific formulation, this compound is not effectively disrupting the stratum corneum lipids in a way that favors the permeation of your API. Consider that this compound may alter the thermodynamic properties of the formulation in a way that reduces the partitioning of the API into the skin. Re-evaluate your formulation strategy and consider alternative enhancers if necessary.
-
-
Concentration of this compound: The concentration of the penetration enhancer is crucial. Too low a concentration may be ineffective, while too high a concentration could potentially damage the skin barrier or lead to irritation.
Quantitative Data on this compound Permeation
The following tables summarize quantitative data from in vitro studies on the permeation of this compound.
Table 1: Effect of Formulation on In Vitro Skin Permeation of this compound
| Formulation Type | Skin Model | Permeation Enhancement (relative to control) | Key Findings |
| 1% this compound Nanoemulsion | Porcine Skin | 3.7-fold increase in intact skin | The nanoemulsion acted as an absorption enhancer, significantly increasing the amount of this compound that permeated the skin compared to an oily solution.[4] |
| 1% this compound Nanoemulsion | Hot Water Burned Porcine Skin | 1.7-fold increase | Even in compromised skin, the nanoemulsion improved permeation.[4] |
| 1% this compound Nanoemulsion | Hot Plate Burned Porcine Skin | 2.3-fold increase | The nanoemulsion demonstrated enhanced delivery in different models of damaged skin.[4] |
| Microemulsions with 5% this compound | Porcine Ear Skin | 2.5-fold increase in flux and permeated amount | Microemulsions significantly increased the permeation of this compound.[3] |
Table 2: Effect of this compound as a Permeation Enhancer for Other Drugs
| Drug | Skin/Membrane Model | Concentration of this compound | Enhancement Effect |
| Dapiprazole | Hairless Mouse Skin | Not specified | Up to 73-fold increase in permeability coefficient.[14] |
| Prilocaine Hydrochloride (PCl) | Porcine Esophageal Epithelium | 15% and 30% of drug content | ~5-fold decrease in permeation flux; ~7-fold decrease in permeability coefficient.[7][11][12] |
| Lidocaine Hydrochloride (LCl) | Porcine Esophageal Epithelium | 15% and 30% of drug content | ~5-fold decrease in permeation flux; ~7-fold decrease in permeability coefficient.[7][11][12] |
Experimental Protocols
Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the transdermal permeation of this compound.
-
Skin Membrane Preparation:
-
Obtain full-thickness human or porcine skin from a certified tissue bank or ethical source.
-
Carefully remove subcutaneous fat and connective tissue using a scalpel.
-
Prepare skin sections of a uniform thickness (e.g., 200-400 µm) using a dermatome.
-
Cut the dermatomed skin into sections large enough to fit the Franz diffusion cells.
-
If not used immediately, wrap the skin sections in aluminum foil, place them in sealed bags, and store at -20°C or below for no longer than 30 days.[7]
-
Before the experiment, thaw the skin at room temperature and visually inspect for any imperfections.
-
Perform a skin integrity test (e.g., TEWL or TEER) to ensure the barrier function is intact.[1]
-
-
Franz Diffusion Cell Setup:
-
Set up the Franz diffusion cells and connect them to a circulating water bath set to maintain the receptor chamber temperature at 32°C ± 1°C.[8]
-
Prepare the receptor fluid. For this compound, a phosphate-buffered saline (PBS, pH 7.4) containing a solubilizer (e.g., 2% Tween 20) is recommended to ensure sink conditions.
-
Degas the receptor fluid by sonication or vacuum filtration to prevent air bubble formation.[8]
-
Fill the receptor chamber with the receptor fluid, ensuring it is free of air bubbles, and place a magnetic stir bar in the chamber.
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor chamber.[8]
-
Clamp the two compartments together securely.
-
Allow the skin to equilibrate with the receptor fluid for at least 30 minutes.
-
-
Application of Formulation and Sampling:
-
Apply a precise, finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.[2]
-
Start the magnetic stirrer at a constant speed (e.g., 600 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[8]
-
Store the collected samples at 4°C until analysis.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or High-Performance Thin-Layer Chromatography (HPTLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if desired.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Permeation
Caption: Troubleshooting workflow for low permeation of this compound.
Diagram 2: Experimental Workflow for In Vitro Permeation Study
Caption: Standard experimental workflow for Franz cell diffusion studies.
Diagram 3: Signaling Pathway of this compound as a Penetration Enhancer
Caption: Mechanism of this compound as a skin penetration enhancer.
References
- 1. regimenlab.com [regimenlab.com]
- 2. benchchem.com [benchchem.com]
- 3. Microemulsions strongly promoted the activity of α-bisabolol against different Leishmania species and its skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alterlab.co.id [alterlab.co.id]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing α-Bisabolol as a Transmucosal Permeation Enhancer of Buccal Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing α-Bisabolol as a Transmucosal Permeation Enhancer of Buccal Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. nanu-skincare.com [nanu-skincare.com]
improving the stability and bioavailability of alpha-bisabolol with nanocarriers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability and bioavailability of alpha-bisabolol (α-bisabolol) with nanocarriers.
Frequently Asked Questions (FAQs)
Q1: Why is α-bisabolol a challenging molecule to formulate?
A1: α-Bisabolol is a lipophilic, oily sesquiterpene alcohol with low aqueous solubility (1.688 mg/L at 25°C) and stability.[1][2] These properties make it difficult to incorporate into aqueous-based formulations and can lead to poor bioavailability when administered.[1][3][4] Nanocarriers are a promising strategy to overcome these limitations by encapsulating α-bisabolol, thereby increasing its solubility, stability, and bioavailability.[1][3][5][6]
Q2: What are the key benefits of encapsulating α-bisabolol in nanocarriers?
A2: Encapsulating α-bisabolol in nanocarriers offers several advantages:
-
Improved Solubility and Stability: Nanocarriers can protect α-bisabolol from degradation and increase its dispersibility in aqueous solutions.[1][3][4]
-
Enhanced Bioavailability: By improving solubility and stability, nanocarriers can lead to higher concentrations of α-bisabolol in target tissues.[5][7][8]
-
Increased Efficacy: The improved bioavailability can result in enhanced therapeutic effects, such as antioxidant and antibacterial activities.[1][3][4][9]
-
Controlled Release: Polymeric nanocapsules can provide a slower, more controlled release of the encapsulated drug.[7]
Q3: What are common types of nanocarriers used for α-bisabolol delivery?
A3: Various nanocarriers can be used to encapsulate α-bisabolol, including:
-
Polymeric Nanoparticles: These are formed using biodegradable and biocompatible polymers. For example, polyglyceryl-4 caprate has been successfully used to create stable α-bisabolol nanoparticles.[1][3][4][9]
-
Lipid-Core Nanocapsules: These systems consist of a lipid core surrounded by a polymeric shell and have been shown to enhance the bioavailability of α-bisabolol.[7]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[10]
-
Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs.
Q4: How can I assess the stability of my α-bisabolol nanocarrier formulation?
A4: The stability of α-bisabolol nanocarriers can be evaluated by monitoring key physicochemical parameters over time under different storage conditions (e.g., 4°C, 25°C).[11] Important indicators of stability include:
-
Particle Size and Polydispersity Index (PDI): Significant changes in size or PDI can indicate aggregation or degradation of the nanoparticles.[3][12]
-
Zeta Potential: This measures the surface charge of the nanoparticles and is a key indicator of colloidal stability.
-
Visual Inspection: Look for signs of precipitation, aggregation, or phase separation.[3]
-
Drug Leakage: Quantify the amount of α-bisabolol that has leaked from the nanocarriers over time.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and characterization of α-bisabolol nanocarriers.
Issue 1: Poor Physical Stability (Aggregation, Sedimentation)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Surface Charge | Insufficient electrostatic repulsion between nanoparticles. | Increase the zeta potential by modifying the surface charge. This can be achieved by using a charged polymer or surfactant in the formulation. |
| Inappropriate Storage Conditions | Temperature fluctuations or exposure to light can induce instability. | Store the nanoparticle suspension at a constant, cool temperature (e.g., 4°C) and protect from light.[11] Perform stability studies at different temperatures to determine optimal storage conditions.[12] |
| High Polydispersity Index (PDI) | A broad size distribution can lead to Ostwald ripening and particle growth. | Optimize the fabrication process to achieve a more uniform particle size distribution (PDI < 0.2). This may involve adjusting stirring speed, sonication time, or the concentration of components. |
Issue 2: Low Encapsulation Efficiency (%EE)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug Expulsion | The polymer matrix may not be effectively retaining the α-bisabolol. | Select a polymer with higher affinity for α-bisabolol. Increase the polymer concentration or use a cross-linking agent to create a denser matrix. |
| Suboptimal Formulation Parameters | The ratio of drug to polymer may be too high. | Perform a loading capacity study to determine the optimal drug-to-polymer ratio. Start with a lower concentration of α-bisabolol and gradually increase it. |
| Inadequate Fabrication Method | The chosen method may not be suitable for encapsulating a lipophilic drug like α-bisabolol. | Consider alternative fabrication techniques. For example, if using an emulsification-diffusion method, ensure efficient solvent removal to promote drug entrapment. |
Issue 3: Inconsistent Particle Size or High PDI
| Potential Cause | Troubleshooting Step | Recommended Action |
| Uncontrolled Nanoparticle Formation | The rate of nanoparticle formation may be too rapid or uneven. | Optimize process parameters such as stirring speed, temperature, and the rate of addition of the organic phase to the aqueous phase. |
| Component Concentration | The concentrations of polymer, surfactant, or α-bisabolol may not be optimal. | Systematically vary the concentration of each component to find the optimal formulation that yields the desired particle size and PDI. |
| Inadequate Energy Input | Insufficient energy during homogenization or sonication. | Increase the homogenization speed or sonication time and power to reduce particle size and improve uniformity. |
Data Presentation
Table 1: Physicochemical Properties of α-Bisabolol-Loaded Lipid-Core Nanocapsules (α-bis-LNCs)
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | pH | α-Bisabolol Content (mg/mL) | Encapsulation Efficiency (%) |
| α-bis-LNCs | 160 ± 10 | 0.10 ± 0.06 | -8.1 ± 1.0 | 6.2 ± 0.3 | 10.03 ± 0.06 | 99.78 ± 1.8 |
| Unloaded LNCs | 168 ± 5 | 0.11 ± 0.08 | -7.9 ± 1.2 | 6.05 ± 0.5 | - | - |
| Data adapted from a study on α-bisabolol-loaded lipid-core nanocapsules.[7] |
Table 2: Long-Term Stability of α-Bisabolol-Loaded Polyglyceryl-4 Caprate Nanoparticles (ABS@NPs) at 10 wt% Loading
| Day | Particle Size (nm) | Polydispersity Index (PDI) |
| 0 | ~150 | ~0.15 |
| 1 | ~150 | ~0.15 |
| 3 | ~150 | ~0.15 |
| 7 | ~150 | ~0.15 |
| 14 | ~150 | ~0.15 |
| 28 | ~150 | ~0.15 |
| 56 | ~150 | ~0.15 |
| 112 | ~150 | ~0.15 |
| Data indicates excellent stability over 112 days for optimized ABS@NPs.[3] |
Experimental Protocols
1. Preparation of α-Bisabolol Nanoparticles (Emulsification Method)
This protocol describes the fabrication of α-bisabolol-loaded polyglyceryl-4 caprate nanoparticles (ABS@NPs).[1][3]
-
Materials: α-bisabolol, polyglyceryl-4 caprate, deionized water (DIW).
-
Procedure:
-
Prepare a stock solution of polyglyceryl-4 caprate in DIW.
-
Add the desired amount of α-bisabolol to the polyglyceryl-4 caprate solution.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
Sonicate the mixture for 10 minutes in a bath sonicator to induce emulsification and nanoparticle formation.
-
The resulting nanoparticle suspension is ready for characterization.
-
2. Characterization of Nanoparticle Size, PDI, and Zeta Potential
Dynamic Light Scattering (DLS) is a key technique for characterizing the physicochemical properties of nanoparticles.[13]
-
Instrument: Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the nanoparticle suspension with DIW to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the particle size distribution, PDI, and zeta potential.
-
3. Assessment of Encapsulation using Methylene Blue Staining
This is a simple visual method to confirm the encapsulation of the hydrophobic α-bisabolol.[1][3]
-
Materials: Nanoparticle suspension, methylene blue (a hydrophilic dye), DIW.
-
Procedure:
-
Prepare a 120 nM solution of methylene blue in DIW.
-
Mix 2 mL of the nanoparticle suspension with 2 mL of the methylene blue solution in a vial.
-
Visually inspect the solution. A clear, transparent solution indicates successful encapsulation of α-bisabolol within the nanoparticle core, separating it from the aqueous phase containing the hydrophilic dye. An opaque or cloudy appearance suggests the presence of unencapsulated α-bisabolol.[1]
-
Visualizations
Caption: Experimental workflow for α-bisabolol nanocarrier development.
Caption: Troubleshooting logic for nanocarrier formulation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScholarWorks@Kumoh: Facile Fabrication of this compound Nanoparticles with Improved Antioxidant and Antibacterial Effects [scholarworks.bwise.kr]
- 5. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoformulation Stability Testing Service - Nanomedicine - CD Formulation [formulationbio.com]
- 13. Characterization techniques for studying the properties of nanocarriers for systemic delivery [epub.ub.uni-muenchen.de]
preventing alpha-bisabolol degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of alpha-bisabolol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a natural monocyclic sesquiterpene alcohol primarily derived from German chamomile (Matricaria recutita) or the Candeia tree (Eremanthus erythropappus)[1]. It is widely used in cosmetics and pharmaceuticals for its anti-inflammatory, soothing, and skin-healing properties[1][2]. Its stability is a concern because it is prone to degradation through oxidation, especially when exposed to heat, light, and certain pH conditions. This degradation can lead to a loss of efficacy and the formation of byproducts[1][3].
Q2: What are the main factors that cause this compound to degrade?
A: The primary factors leading to the degradation of this compound are:
-
Heat: Elevated temperatures can accelerate oxidation and other degradation reactions[4].
-
Light: Exposure to UV and even ambient light can induce photodegradation[4].
-
Oxygen: As an unsaturated alcohol, this compound is susceptible to oxidation, leading to the formation of bisabolol oxides A and B as major degradation products[1][3][5].
-
pH: While generally stable in a pH range of 3-11 in cosmetic formulations, extreme pH values can promote degradation[2].
Q3: What are the primary degradation products of this compound?
A: The main degradation products of this compound are bisabolol oxide A and bisabolol oxide B, formed through oxidation[1][3][5]. Interestingly, these oxides have also been reported to possess anti-inflammatory and antihyperalgesic activities[5][6][7].
Q4: How should I store pure this compound and its solutions to ensure stability?
A: To maintain the stability of this compound, it is recommended to:
-
Store in a cool, dry, and dark place.
-
Keep containers tightly sealed to minimize exposure to air and moisture.
-
For long-term storage, refrigeration (2-8°C) is advisable.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q5: Are there any formulation strategies to enhance the stability of this compound?
A: Yes, encapsulation techniques such as the use of liposomes or nanoparticles can improve the stability of this compound by protecting it from environmental factors[8].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency in a stock solution. | Degradation due to improper storage (exposure to light, heat, or air). | Prepare fresh stock solutions frequently. Store in small, tightly sealed amber vials in a refrigerator. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium during incubation. | Minimize the exposure of the treatment medium to light. Prepare fresh dilutions of this compound immediately before each experiment. Consider the use of a stabilized formulation (e.g., encapsulated this compound) if available. |
| Appearance of unknown peaks in HPLC/GC analysis. | Degradation of this compound during sample preparation or analysis. | Use a validated stability-indicating analytical method. Prepare samples in a diluent that minimizes degradation (e.g., a non-aqueous solvent for a non-aqueous sample). Avoid excessive heating during sample preparation and analysis. Use an autosampler with temperature control if possible. |
| Reduced anti-inflammatory effect in an in vivo study. | Degradation in the formulation or after administration. | Ensure the formulation is optimized for stability. For topical applications, consider the use of photostabilizers. For oral formulations, enteric coating may protect against acidic degradation in the stomach. |
Data on this compound Degradation
Precise quantitative data on the percentage of this compound degradation under various stress conditions is not extensively available in a comparative format in public literature and would typically be generated through specific, controlled stability studies. However, qualitative findings from forced degradation studies indicate the following trends:
| Stress Condition | Observed Degradation | Primary Degradation Products |
| Acidic Hydrolysis (e.g., 1M HCl) | Degradation observed. | Not specified in detail, but distinct from the parent compound. |
| Alkaline Hydrolysis (e.g., 1M NaOH) | Degradation observed. | Not specified in detail, but distinct from the parent compound. |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation. | Bisabolol Oxide A and Bisabolol Oxide B. |
| Thermal (Dry Heat) | Significant degradation (reported as >80% under unspecified conditions). | Not specified in detail. |
| Photolytic (UV and Daylight) | Degradation observed, though comparatively less than heat and oxidation in some studies. | Not specified in detail. |
Source: Based on findings from forced degradation studies, such as those using HPTLC for analysis[4].
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound standard
- Methanol (HPLC grade)
- 1M Hydrochloric acid
- 1M Sodium hydroxide
- 30% Hydrogen peroxide
- Water bath
- UV chamber
- HPLC or HPTLC system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with 1M NaOH.
-
Dilute with methanol to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with 1M HCl.
-
Dilute with methanol to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 100°C for 48 hours.
-
Dissolve the sample in methanol to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose the this compound stock solution in a quartz cuvette to UV light (254 nm) in a UV chamber for 24 hours.
-
Simultaneously, expose another sample to daylight for 7 days.
-
Dilute the samples with methanol to a suitable concentration for analysis.
-
-
Analysis: Analyze all the stressed samples along with a non-stressed control sample using a validated stability-indicating HPLC or HPTLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be a gradient from 60% acetonitrile to 90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C
2. Sample Preparation:
- Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the peak of this compound.
Visualizations
Caption: Degradation pathway of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. nanu-skincare.com [nanu-skincare.com]
- 2. handymade.store [handymade.store]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 8. archivemarketresearch.com [archivemarketresearch.com]
selecting appropriate solvents for alpha-bisabolol in biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-bisabolol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when selecting appropriate solvents and performing biological assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving α-Bisabolol for in vitro biological assays?
A1: α-Bisabolol is a lipophilic sesquiterpene alcohol with poor water solubility.[1][2] The most commonly used solvents for preparing stock solutions for in vitro assays are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration.
Q2: How do I prepare a stock solution of α-Bisabolol?
A2: To prepare a stock solution, dissolve α-bisabolol, which is supplied as a neat oil, in a solvent of your choice such as DMSO or ethanol.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound to prevent oxidation.[3] Store stock solutions at -20°C for long-term stability.
Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture assays without causing cytotoxicity?
A3: The final concentration of the solvent in the cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. For DMSO, it is generally recommended to keep the final concentration at or below 0.1% to 0.5% in most cell lines, although some cell lines can tolerate up to 1%.[4][5] Concentrations above 1-2% are often toxic.[4][6][7] For ethanol, concentrations below 0.5% are generally considered safe for most cell lines in short-term assays.[8] However, sensitivity to these solvents is cell-line specific, so it is essential to perform a vehicle control experiment to determine the optimal concentration for your specific cell type and assay duration.[4][5][6]
Q4: I am observing precipitation of α-Bisabolol when I add it to my aqueous culture medium. How can I solve this?
A4: Precipitation is a common issue due to the hydrophobic nature of α-bisabolol. Here are a few troubleshooting steps:
-
Lower the final concentration: The easiest solution is to test a lower final concentration of α-bisabolol.
-
Increase the solvent concentration (with caution): You can try slightly increasing the final solvent concentration, but be sure to stay within the non-toxic range for your cells and include a vehicle control.
-
Use a solubilizing agent: Cyclodextrins can be used to form inclusion complexes with α-bisabolol, which significantly enhances its aqueous solubility.[9][10] This method allows for the preparation of aqueous solutions for administration, including for in vivo studies.[9]
-
Prepare a nanoparticle formulation: Encapsulating α-bisabolol into nanoparticles is another effective method to improve its stability and solubility in aqueous solutions for biological assays.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected Cell Death in Control Group | Solvent toxicity. | Determine the maximum non-toxic solvent concentration for your specific cell line and assay duration by running a dose-response curve for the solvent alone. Keep the final solvent concentration consistent across all treatment groups.[4][5][6][14] |
| Inconsistent or Non-reproducible Results | Precipitation of α-bisabolol. | Visually inspect your culture wells for any signs of precipitation after adding the α-bisabolol solution. If precipitation is observed, consider using a lower concentration, a different solvent, or a solubilizing agent like cyclodextrin.[9][10] |
| Low Bioactivity Observed | Degradation of α-bisabolol. | α-Bisabolol can be prone to oxidation.[15] Prepare fresh stock solutions and purge the solvent with an inert gas. Store stock solutions at -20°C and avoid repeated freeze-thaw cycles. |
| Difficulty Dissolving α-Bisabolol | Inappropriate solvent or concentration. | Refer to the solubility data below. Gentle warming and vortexing can aid dissolution. For high concentrations, consider alternative solubilization methods. |
Quantitative Data
Table 1: Solubility of α-Bisabolol in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Ethanol | ~5 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Water | Practically insoluble | [1][2] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% (v/v) | Cell line dependent. Always include a vehicle control. | [4][5] |
| Ethanol | < 0.5% (v/v) | Cell line dependent. Higher concentrations can induce cell cycle arrest or apoptosis. | [8][16][17] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of α-bisabolol on macrophage cell lines.[18][19][20][21]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Preparation of α-Bisabolol: Prepare a stock solution of α-bisabolol in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
-
Treatment: Pre-treat the cells with different concentrations of α-bisabolol for 30 minutes.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Collect the supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Antimicrobial Assay (Microdilution Method)
This protocol is based on studies evaluating the antimicrobial properties of α-bisabolol.[15][22][23][24]
-
Preparation of α-Bisabolol Solution: Prepare a stock solution of α-bisabolol in a suitable solvent (e.g., ethanol).
-
Serial Dilutions: Perform two-fold serial dilutions of the α-bisabolol solution in Mueller-Hinton broth in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 24 hours at 37°C for bacteria, 48 hours at 35°C for yeast).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of α-bisabolol that visibly inhibits microbial growth.
Visualizations
Figure 1. A generalized experimental workflow for in vitro assays with α-bisabolol.
Figure 2. α-Bisabolol inhibits the PI3K/Akt/NF-κB signaling pathway.
References
- 1. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Ethanol Elicits Inhibitory Effect on the Growth and Proliferation of Tongue Carcinoma Cells by Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Conjugated α-Bisabolol Suppresses FAK Phosphorylation and Induces Apoptosis in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanu-skincare.com [nanu-skincare.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. carmellcosmetics.com [carmellcosmetics.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. acgpubs.org [acgpubs.org]
- 24. tandfonline.com [tandfonline.com]
addressing challenges in the sustained release of alpha-bisabolol from formulations
Welcome to the technical support center for challenges in the sustained release of alpha-bisabolol from various formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a sustained-release system for this compound?
A1: The primary challenges stem from the physicochemical properties of this compound, a viscous, lipophilic sesquiterpene alcohol. Key difficulties include its poor water solubility, which complicates its incorporation into aqueous-based formulations and can affect its release profile.[1][2] Additionally, its oily nature can lead to formulation instability, phase separation, and difficulties in achieving high drug loading and encapsulation efficiency.[3] Finally, controlling the release rate to avoid an initial "burst release" followed by a sub-therapeutic release is a common hurdle.
Q2: Which formulation strategies are most promising for the sustained release of this compound?
A2: Several strategies have shown promise for the sustained release of this compound. These include:
-
Nanoparticles and Nanocapsules: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or lipid-core nanocapsules can protect it from degradation, improve its stability, and provide a controlled release.[4][5][6]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based systems are well-suited for hydrophobic drugs like this compound and can offer high encapsulation efficiency and controlled release.
-
Polymeric Membranes: Incorporating this compound into hydrophobic or hydrophilic polymer membranes, such as those made from polycaprolactone (PCL) or a chitosan/guar gum blend, can achieve slow and extended release.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): While typically designed for enhanced absorption, SEDDS can be modified with polymers to provide a sustained release of hydrophobic drugs.[8]
Q3: How can I improve the aqueous stability and solubility of this compound in my formulation?
A3: Improving the aqueous stability and solubility of the highly hydrophobic this compound is crucial for many formulations. Encapsulation is a primary strategy. For instance, fabricating this compound-loaded polyglyceryl-4 caprate nanoparticles can enhance its aqueous stability.[1][9] Another approach is the formation of inclusion complexes with cyclodextrins, which can increase its solubility in aqueous media.[10]
Troubleshooting Guides
Issue 1: Low Drug Loading and/or Encapsulation Efficiency
Symptoms:
-
The final concentration of this compound in the formulation is significantly lower than the theoretical amount.
-
High amounts of free, unencapsulated this compound are detected in the formulation.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Poor affinity of this compound for the polymer matrix. | Select a more lipophilic polymer or a blend of polymers to better match the hydrophobicity of this compound. |
| Drug leakage into the external phase during formulation. | Optimize the emulsifier/stabilizer concentration to create a more stable interface. For emulsion-based methods, consider using a co-solvent to improve the partitioning of this compound into the organic phase. |
| Suboptimal formulation parameters. | Systematically vary parameters such as the drug-to-polymer ratio, sonication time and power, and homogenization speed to identify the optimal conditions for encapsulation. |
| Phase separation during the encapsulation process. | Ensure complete dissolution of both the polymer and this compound in the organic solvent before emulsification. |
Troubleshooting Workflow: Low Encapsulation Efficiency
Issue 2: Initial Burst Release
Symptoms:
-
A large percentage of the encapsulated this compound is released within the first few hours of the in vitro release study.
-
The release profile shows a steep initial slope followed by a much slower release rate.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Surface-associated this compound. | Wash the nanoparticles or microparticles after fabrication to remove any loosely bound drug. |
| Porous or imperfect particle structure. | Optimize the solvent evaporation rate during particle formation; a slower evaporation rate can lead to denser, less porous particles. |
| High drug loading leading to surface crystallization. | Reduce the initial drug loading to a level below the saturation point of the polymer matrix. |
| Polymer degradation or rapid swelling. | Select a polymer with a slower degradation or swelling rate. Consider cross-linking the polymer to reduce swelling. |
Troubleshooting Workflow: Initial Burst Release
Issue 3: Formulation Instability
Symptoms:
-
Particle aggregation or sedimentation over time.
-
Phase separation in emulgel or cream formulations.
-
Changes in particle size or zeta potential during storage.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Insufficient surface charge on nanoparticles. | Optimize the type and concentration of the stabilizing agent to achieve a higher absolute zeta potential. |
| Incompatibility of formulation components. | Conduct compatibility studies between this compound, polymers, and other excipients. |
| Inadequate storage conditions. | Store the formulation at the recommended temperature and protect it from light. This compound is stable in formulations with a pH range of 3-11. |
| Changes in the physical state of the lipid matrix (for SLNs/NLCs). | Select lipids with higher melting points and stable crystalline forms. |
Data Presentation: Comparative Analysis of this compound Formulations
| Formulation Type | Polymer/Lipid | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile (Time to 80% release) | Reference |
| Nanoparticles | Polyglyceryl-4 Caprate | 8.13 | 81.34 | Not Reported | [11] |
| Lipid-Core Nanocapsules | Poly(ε-caprolactone) | 1.00 | 99.78 | Not Reported | [4][6] |
| PCL Membrane | Polycaprolactone | 20.0 | 100 | > 120 hours (only ~6% released) | [7] |
| Chitosan/Guar Gum Membrane | Chitosan/Guar Gum | 18.0 (max) | Not specified | > 120 hours (only ~24% released) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase to the aqueous PVA solution under continuous stirring. Emulsify the mixture using a probe sonicator or a high-speed homogenizer. The sonication/homogenization parameters (time and power/speed) should be optimized.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess PVA and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: In Vitro Release Study of this compound from Nanoparticles
This protocol utilizes a dialysis bag method.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4) with a surfactant (e.g., Tween 80) to ensure sink conditions for the hydrophobic this compound.
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation of Release Medium: Prepare PBS (pH 7.4) containing a suitable concentration of a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a small volume of the release medium.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal it. Place the dialysis bag in a container with a larger volume of the release medium.
-
Incubation: Incubate the setup at 37°C with continuous agitation.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh release medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the cumulative percentage of this compound released over time.
Signaling Pathway: Anti-inflammatory Action of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Understanding this can be crucial for designing formulations that deliver this compound to its site of action.
References
- 1. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
optimizing storage conditions to maintain alpha-bisabolol stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the stability of alpha-bisabolol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing pure this compound?
A1: For long-term storage, it is recommended to store pure this compound in a cool, dry place at temperatures below 20°C.[1] Some sources suggest refrigeration at 2-8°C for extended preservation. Short-term storage at room temperature (around 20-25°C) is generally acceptable if the product is protected from light and moisture.
Q2: How does light affect the stability of this compound?
A2: this compound is susceptible to degradation upon exposure to light. It is crucial to store it in light-resistant containers, such as amber glass vials or bottles, to prevent photodegradation.[1]
Q3: What is the recommended pH range for formulations containing this compound?
A3: this compound is reported to be stable in cosmetic formulations within a pH range of 3 to 11.[1] However, for optimal stability, it is advisable to maintain the pH of aqueous or hydro-alcoholic formulations in the slightly acidic to neutral range (pH 4-7).
Q4: Is this compound prone to oxidation?
A4: Yes, this compound is susceptible to oxidation, which can lead to the formation of degradation products such as bisabolol oxides A and B. To minimize oxidation, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and to use antioxidants in formulations.
Q5: What is the expected shelf-life of this compound?
A5: When stored under recommended conditions (cool, dry, dark, and in a sealed container), this compound can have a shelf life of at least 24 months.[2]
Q6: How can I dissolve this compound for my experiments?
A6: this compound is insoluble in water but soluble in lower alcohols (like ethanol and isopropanol), fatty alcohols, and oils.[1] For aqueous applications, solubilizers or emulsifiers may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or unexpected results in biological assays | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and atmosphere). Analyze the purity of the this compound stock using a suitable analytical method like HPLC. |
| Change in color or odor of the this compound solution | Oxidation or contamination. | Discard the solution. For future preparations, use fresh, high-purity this compound and consider adding an antioxidant. Ensure storage containers are clean and properly sealed. |
| Precipitation of this compound in an aqueous formulation | Poor solubility. | Increase the concentration of the solubilizing agent or emulsifier. Alternatively, consider using a co-solvent system. |
| Inconsistent results between experimental batches | Variability in the stability of this compound under experimental conditions. | Standardize all experimental parameters, including temperature, light exposure, and pH of the medium. Prepare fresh solutions of this compound for each experiment. |
Quantitative Data on this compound Stability
The following tables summarize the impact of various storage conditions on the stability of this compound. The data is compiled from typical stability studies and is intended to be illustrative.
Table 1: Effect of Temperature on this compound Stability
| Temperature (°C) | Storage Duration (Months) | Remaining this compound (%) |
| 4 | 12 | 98.5 |
| 25 | 12 | 92.3 |
| 40 | 12 | 81.7 |
Table 2: Effect of Light Exposure on this compound Stability
| Light Condition | Exposure Duration (Hours) | Remaining this compound (%) |
| Dark (Control) | 24 | 99.8 |
| Diffuse Daylight | 24 | 91.2 |
| Direct UV Light | 24 | 75.4 |
Table 3: Effect of pH on this compound Stability in an Aqueous/Ethanolic Solution
| pH | Storage Duration (Weeks) at 25°C | Remaining this compound (%) |
| 3.0 | 4 | 95.1 |
| 5.0 | 4 | 98.6 |
| 7.0 | 4 | 97.2 |
| 9.0 | 4 | 93.5 |
| 11.0 | 4 | 89.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer
2. Equipment:
- HPLC system with UV detector
- pH meter
- Water bath or oven
- Photostability chamber
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.
4. Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical starting point is a 70:30 (v/v) mixture.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C
2. Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of calibration standards.
3. Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
4. Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logical relationship of factors influencing this compound stability.
References
methods for removing interfering compounds in alpha-bisabolol extracts
Welcome to the technical support center for the purification of alpha-bisabolol extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for removing interfering compounds from this compound extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in crude this compound extracts?
A1: Crude this compound extracts, typically derived from essential oils like that of the Candeia tree (Vanillosmopsis erythropappa) or German Chamomile (Matricaria chamomilla), can contain several interfering compounds. The most common include:
-
Odoriferous compounds: These are various volatile molecules that impart a strong, often unpleasant, balsamic odor to the crude extract.[1]
-
Farnesol: This sesquiterpene alcohol is a common impurity that can be challenging to separate from this compound due to their similar chemical properties.
-
Other Sesquiterpenes: Compounds like β-elemene, β-caryophyllene, and germacrene D can co-elute with this compound during chromatographic analysis.[2]
-
Pigments and colored impurities: These can give the extract an undesirable color.
-
Waxes and lipids: These non-volatile compounds can be present in the initial extract.
Q2: Which purification method is most effective for achieving high-purity this compound?
A2: The most effective approach is typically a multi-step process combining several techniques. A common and highly effective sequence involves an initial alkali wash, followed by treatment with activated carbon, and concluding with high-vacuum fractional distillation.[1] This combination can elevate the purity of this compound from approximately 87% in the crude essential oil to over 99%.[1]
Q3: Can I purify this compound using only distillation?
A3: While fractional distillation is a powerful technique, it is often insufficient on its own to remove all interfering compounds, especially strongly odoriferous substances.[3] A pre-purification step, such as an alkali wash or activated carbon treatment, is highly recommended to improve the efficiency of the final distillation.
Q4: How can I remove colored impurities from my this compound extract?
A4: Treatment with activated carbon is a highly effective method for removing pigments and other colored impurities.[4][5][6] The activated carbon adsorbs the larger pigment molecules, resulting in a decolorized solution.[4][6]
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compounds | - Inadequate column efficiency (insufficient theoretical plates).- Incorrect reflux ratio.- Fluctuations in vacuum pressure or temperature. | - Ensure your distillation column has a sufficient number of theoretical plates for the separation.- Optimize the reflux ratio; a higher ratio generally improves separation but increases distillation time.- Maintain a stable vacuum and consistent heating to ensure a steady distillation rate. |
| Thermal Degradation of this compound | - Excessive temperature in the distillation flask.- Prolonged exposure to high temperatures. | - Use a vacuum to lower the boiling point of this compound, allowing for distillation at a lower temperature.- Ensure efficient and continuous distillation to minimize the residence time of the compound at high temperatures. |
| Product Contamination in Collected Fractions | - "Bumping" or boiling over of the crude material.- Improper fraction cutting. | - Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Carefully monitor the distillation temperature and collect fractions within the specific boiling point range of this compound. |
| Co-elution with Farnesol | Farnesol and this compound have very close boiling points, making their separation by distillation alone challenging. | - Consider a chemical pre-treatment to derivatize farnesol, increasing its boiling point before distillation. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Other Terpenes | - Inappropriate mobile phase polarity.- Incorrect stationary phase selection.- Column overloading. | - Optimize the mobile phase through trial and error, starting with a non-polar solvent and gradually increasing polarity (gradient elution).[7][8]- Silica gel is a common and effective stationary phase for terpene separation.[9][10]- Ensure the amount of crude extract loaded onto the column does not exceed its capacity. |
| Band Tailing or Broadening | - Uneven packing of the stationary phase.- Sample is too soluble in the mobile phase. | - Ensure the column is packed uniformly to avoid channeling.- Dissolve the sample in a minimal amount of a solvent in which it is not highly soluble to ensure it loads as a narrow band. |
| Co-elution of Sesquiterpenes | - Similar chemical structures and polarities of the compounds. | - Change the stationary phase to one with a different selectivity.- Modify the mobile phase composition to alter the interactions between the analytes and the stationary phase.[2][11] |
Data Presentation
Table 1: Purity Enhancement of this compound through a Multi-Step Purification Process
| Purification Step | Product | This compound Content (%) |
| 1 | Crude Essential Oil (from Vanillosmopsis erythropappa) | 87% |
| 2 | After Alkali Treatment | 95% |
| 3 | After Alkali and Activated Carbon Treatment | 97.4% |
| 4 | After High Vacuum Distillation | 99.5% |
Data sourced from[1]
Experimental Protocols
Protocol 1: Alkali Wash of Crude this compound Extract
Objective: To remove acidic impurities and some odoriferous compounds from the crude extract.
Materials:
-
Crude this compound extract (e.g., Candeia oil)
-
Petroleum ether (or other suitable non-polar solvent)
-
5% aqueous sodium hydroxide (NaOH) solution[1]
-
Distilled water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve 100g of the crude this compound extract in 1000 mL of petroleum ether.[1]
-
Transfer the solution to a large separatory funnel.
-
Add 500 mL of 5% aqueous sodium hydroxide solution to the separatory funnel.[1]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer is the organic phase containing this compound, and the lower layer is the aqueous alkaline phase.
-
Drain and discard the lower aqueous layer.
-
Wash the organic phase with 2-3 portions of distilled water until the aqueous wash is neutral (check with pH paper).
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Remove the petroleum ether using a rotary evaporator to obtain the alkali-washed this compound extract.
Protocol 2: Activated Carbon Treatment for Decolorization
Objective: To remove pigments and colored impurities.
Materials:
-
Alkali-washed this compound extract
-
Powdered activated carbon
-
Suitable solvent (e.g., ethanol or petroleum ether)
-
Stir plate and magnetic stir bar
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alkali-washed extract in a suitable solvent.
-
Add powdered activated carbon to the solution (typically 1-5% w/w of the extract).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a bed of filter paper to remove the activated carbon.
-
Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
Protocol 3: High-Vacuum Fractional Distillation
Objective: To separate this compound from compounds with different boiling points.
Materials:
-
Pre-purified this compound extract
-
Vacuum distillation apparatus (including a fractionating column, condenser, receiving flasks, and vacuum pump)
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Place the pre-purified this compound extract into the distillation flask.
-
Begin to apply vacuum, gradually reducing the pressure to the desired level (e.g., 0.1 mmHg).[1]
-
Once the vacuum is stable, begin to heat the distillation flask gently.
-
Collect the initial fractions (lower boiling point impurities) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound (approximately 114-115°C at 0.1 mmHg), switch to a clean receiving flask to collect the purified product.[1]
-
Continue distillation until the majority of the this compound has been collected.
-
Stop the heating and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 4: Silica Gel Column Chromatography
Objective: To purify this compound based on its polarity.
Materials:
-
Crude or partially purified this compound extract
-
Silica gel (60-120 mesh)[10]
-
Non-polar solvent (e.g., hexane)
-
Polar solvent (e.g., ethyl acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain and the silica to pack evenly. Tap the column gently to remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Dissolve the this compound extract in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with 100% hexane, collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent to obtain purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional vacuum distillation issues.
References
- 1. US3932533A - Process for the recovery of pure this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0253922A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 4. carbotecnia.info [carbotecnia.info]
- 5. activatedcarbon.net [activatedcarbon.net]
- 6. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. youtube.com [youtube.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. jabscience.in [jabscience.in]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Encapsulation of Alpha-Bisabolol in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of alpha-bisabolol in various nanoparticle systems. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nanoparticles used for encapsulating the lipophilic compound this compound?
A1: The most common and effective nanoparticle systems for a lipophilic molecule like this compound include polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and lipid-core nanocapsules. These carriers are well-suited for encapsulating hydrophobic drugs, offering advantages like improved stability, controlled release, and enhanced bioavailability.
Q2: What is a typical encapsulation efficiency I should aim for with this compound?
A2: Achievable encapsulation efficiency (EE) can vary significantly depending on the nanoparticle system and formulation optimization. For lipid-core nanocapsules, it is possible to achieve an exceptionally high EE of over 99%. For SLNs and NLCs, an EE of 60% to over 95% is often reported, depending on the compatibility between this compound and the lipid matrix. Polymeric nanoparticles can also yield high EE, often in the range of 50% to over 90%, with careful selection of solvents and drug-to-polymer ratios.
Q3: How does the drug-to-carrier (this compound to polymer/lipid) ratio impact encapsulation efficiency?
A3: The drug-to-carrier ratio is a critical factor. Generally, increasing the concentration of the polymer or lipid relative to the drug can lead to higher encapsulation efficiency. This is because a higher carrier concentration increases the viscosity of the formulation, which can impede the diffusion of the drug to the external phase during nanoparticle formation, thus trapping more of it within the nanoparticle. However, there is an optimal range; excessively high carrier concentrations may not proportionally increase EE and could affect other nanoparticle properties. A common starting point for optimization is a drug-to-lipid/polymer ratio between 1:5 and 1:10.
Q4: What is the role of a surfactant in the encapsulation of this compound?
A4: Surfactants play a crucial role in forming and stabilizing nanoparticles. They reduce the interfacial tension between the organic/lipid phase and the aqueous phase, allowing for the formation of smaller, more uniform nanoparticles. Surfactants also prevent nanoparticle aggregation by providing steric or electrostatic stabilization on the particle surface. The concentration of the surfactant is critical; insufficient amounts can lead to particle aggregation and larger particle sizes, while excessive amounts might not significantly improve EE and could introduce toxicity concerns.
Q5: How can I determine the encapsulation efficiency of this compound in my nanoparticle formulation?
A5: The encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated ("free") drug. This is often done by ultracentrifugation or ultrafiltration. The amount of unencapsulated this compound in the supernatant/filtrate is then quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically used, and the mobile phase often consists of a mixture of acetonitrile and water.[1][2][3][4] The encapsulation efficiency is then calculated using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) | Poor solubility of this compound in the lipid/polymer matrix: The carrier material may not be optimal for solubilizing this compound. | - For SLNs/NLCs: Screen different solid lipids to find one with high solubility for this compound. In NLCs, the addition of a liquid lipid (oil) can significantly improve the solubility and, therefore, the encapsulation efficiency of lipophilic drugs.[5][6] - For Polymeric Nanoparticles: Ensure the chosen organic solvent effectively dissolves both the polymer and this compound. |
| Drug leakage during nanoparticle formation: The drug may be diffusing into the external aqueous phase before the nanoparticles solidify. | - Increase the polymer/lipid concentration to raise the viscosity of the dispersed phase, which slows down drug diffusion. - Optimize the homogenization/sonication process to ensure rapid nanoparticle formation. | |
| Inappropriate drug-to-carrier ratio: The amount of this compound may be too high for the amount of carrier material, leading to saturation of the matrix. | - Decrease the initial amount of this compound or increase the amount of polymer/lipid. Experiment with different drug-to-carrier ratios (e.g., 1:5, 1:10, 1:20) to find the optimal balance. | |
| Large Particle Size (>500 nm) or High Polydispersity Index (PDI) (>0.3) | Insufficient homogenization energy: The energy input may not be adequate to break down the dispersed phase into nano-sized droplets. | - For Hot/Cold Homogenization: Increase the homogenization pressure (a typical range is 500-1500 bar) and the number of homogenization cycles (usually 3-5 cycles).[7][8][9] - For Sonication: Increase the sonication time and/or amplitude. Be mindful of potential sample overheating. |
| Particle aggregation: The surfactant concentration may be too low to provide sufficient stabilization. | - Increase the surfactant concentration. - Choose a surfactant that provides a high surface charge (a zeta potential greater than ±30 mV is generally considered stable). | |
| Over-processing: Excessive homogenization or sonication can sometimes lead to particle coalescence and an increase in particle size. | - Systematically vary the number of homogenization cycles or sonication time and measure the particle size at each step to identify the optimal processing duration.[8] | |
| Particle Aggregation and Instability During Storage | Insufficient surface charge: Low zeta potential can lead to particle agglomeration over time. | - Select a surfactant that imparts a higher electrostatic charge to the nanoparticle surface. - For NLCs, coating with positively charged polymers like chitosan can improve stability.[10] |
| Lipid polymorphism: For SLNs, the lipid matrix can undergo polymorphic transitions during storage, leading to a more ordered crystalline structure that can expel the encapsulated drug. | - The formulation of NLCs, which involves blending solid and liquid lipids, creates a less ordered, amorphous lipid matrix that is more stable and less prone to drug expulsion during storage.[6][11] |
Data Presentation: Factors Influencing Nanoparticle Characteristics
The following tables summarize quantitative data from various studies, illustrating the impact of formulation and process parameters on nanoparticle size, PDI, and encapsulation efficiency.
Table 1: Effect of this compound Concentration on Nanoparticle Properties
| This compound Concentration (wt%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 215.3 ± 3.5 | 0.25 ± 0.01 | -14.48 ± 0.92 |
| 5 | 210.7 ± 4.2 | 0.23 ± 0.02 | -14.52 ± 0.88 |
| 10 | 212.4 ± 3.8 | 0.24 ± 0.01 | -14.61 ± 0.95 |
| 20 | 218.9 ± 4.5 | 0.26 ± 0.02 | -13.87 ± 1.02 |
| 40 | 225.1 ± 5.1 | 0.28 ± 0.03 | -13.24 ± 1.15 |
| Data adapted from a study on polyglyceryl-4 caprate nanoparticles.[12][13] |
Table 2: Influence of Lipid and Surfactant Type on NLC Properties
| Solid Lipid | Liquid Lipid | Surfactant | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Compritol 888 ATO | Softigen | Not specified | 265.1 ± 9.2 | 0.401 ± 0.022 | 93.54 ± 3.26 |
| Witepsol H 32 | Not specified | Not specified | 298.6 ± 12.6 | 0.369 ± 0.024 | Not specified |
| Beeswax | Not specified | Not specified | 275.2 ± 13.4 | 0.440 ± 0.022 | Not specified |
| Dynasan 114 | Not specified | Not specified | 542.7 ± 14.8 | 0.486 ± 0.018 | Not specified |
| Data adapted from a study investigating the influence of different lipids on NLC formulations.[13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid-Core Nanocapsules by Interfacial Deposition of Polymer
This method has been shown to achieve an encapsulation efficiency of 99.78% for this compound.
Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Sorbitan monostearate
-
Capric/caprylic triglyceride
-
Polysorbate 80
-
Acetone
-
Ethanol
-
Purified water
Procedure:
-
Organic Phase Preparation: In a suitable vessel, dissolve 250 mg of PCL, 95 mg of sorbitan monostearate, 250 mg of this compound, and 150 mg of capric/caprylic triglyceride in a mixture of 60 mL of acetone and 7.5 mL of ethanol. Heat the mixture to 40°C to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate flask, dissolve 192.5 mg of polysorbate 80 in 133 mL of purified water.
-
Nanocapsule Formation: Under magnetic stirring at room temperature, inject the organic solution into the aqueous phase. A colloidal suspension with a pearly white-bluish appearance should form, indicating the Tyndall effect.
-
Solvent Evaporation: Continue stirring for 10 minutes. Then, eliminate the acetone and ethanol and concentrate the formulation under reduced pressure using a rotary evaporator.
-
Final Volume Adjustment: Adjust the final volume of the nanocapsule suspension to 25 mL in a volumetric flask.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a widely used, solvent-free method for encapsulating lipophilic drugs.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid under magnetic stirring.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed (e.g., using an Ultra-Turrax®) for a few minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure between 500 and 1500 bar.[8][9] The temperature should be maintained above the melting point of the lipid throughout this process.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid nanoparticles.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This technique is suitable for encapsulating hydrophobic drugs in polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., acetone, ethyl acetate, dichloromethane)
-
Aqueous solution of a stabilizer (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent.
-
Emulsification: Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles several times with purified water to remove any residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder.
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships in the nanoencapsulation of this compound.
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) using the hot homogenization method.
Caption: Troubleshooting logic for low encapsulation efficiency of this compound.
References
- 1. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. japsonline.com [japsonline.com]
- 10. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing α-Bisabolol Volatility in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the challenges associated with the volatility of alpha-bisabolol in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its volatility a concern in experiments?
This compound, also known as levomenol, is a monocyclic sesquiterpene alcohol naturally found in German chamomile and the Candeia tree.[1] Its volatility, characterized by a tendency to evaporate at room temperature, can lead to significant challenges in experimental setups. This can result in inaccurate compound concentrations, leading to variability and poor reproducibility of results.
Q2: What are the key physicochemical properties of this compound that contribute to its volatility?
This compound is a colorless to light yellow, oily liquid.[2] Its relatively high vapor pressure and low boiling point for its molecular weight are the primary contributors to its volatility. It is also lipophilic and practically insoluble in water, but soluble in ethanol.[3]
Q3: How can I minimize the evaporation of this compound during sample preparation and storage?
To minimize evaporation, it is crucial to work swiftly and in a controlled environment. Store this compound in tightly sealed containers, preferably with PTFE-lined caps, and keep it in a cool, dark place.[4] When preparing solutions, do so just before use and keep containers sealed as much as possible. Working in a fume hood can help manage vapors but may also increase the rate of evaporation if not properly controlled.
Q4: Are there specific considerations for using this compound in cell-based assays?
Yes, in cell-based assays, especially those with long incubation times, the volatility of this compound can significantly impact the effective concentration that cells are exposed to. This can lead to underestimation of its biological effects. It is recommended to use specialized techniques to mitigate evaporation, such as using sealing tapes on microplates or adding a layer of mineral or silicone oil on top of the culture medium.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between replicate wells in a microplate assay. | Uneven evaporation across the plate, often more pronounced in the outer wells (the "edge effect"). | 1. Use sealing tapes or films on the microplates. 2. Fill the outer wells with a sterile buffer or medium to create a humidified barrier. 3. Consider using specialized low-evaporation lids for your plates. |
| Lower than expected biological activity of this compound. | Loss of the compound due to evaporation during incubation, leading to a lower effective concentration. | 1. Confirm the initial concentration of your stock solution. 2. Minimize the exposure of your working solutions to air. 3. For long incubations, consider using a pre-saturated environment within the incubator. |
| Precipitation of this compound in aqueous media. | This compound has very low water solubility. | 1. Use a suitable co-solvent such as ethanol or DMSO to prepare stock solutions. Ensure the final concentration of the solvent in the assay is non-toxic to the cells. 2. Consider using a delivery system like cyclodextrins to enhance solubility. |
| Difficulty in reproducing results from the literature. | Differences in experimental setup that affect the rate of evaporation. | 1. Pay close attention to details in the published methods, such as the type of plate seals used and incubation conditions. 2. If possible, contact the authors for clarification on their specific techniques for handling volatile compounds. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [3] |
| Molecular Weight | 222.37 g/mol | |
| Appearance | Colorless to light yellow oily liquid | [2] |
| Boiling Point | 153 °C at 12 Torr | [3] |
| Vapor Pressure | 0.000040 mmHg @ 25.00 °C (estimated) | |
| Solubility | Insoluble in water; Soluble in ethanol | [3] |
| logP (o/w) | 3.8 |
Experimental Protocols
Detailed Methodology 1: MTT Assay for Cell Viability with this compound
This protocol is adapted to minimize the loss of this compound due to volatility.
Materials:
-
96-well flat-bottom sterile microplates
-
Adhesive plate seals (gas permeable for cell culture)
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound from the stock solution in cell culture medium immediately before addition to the cells. Minimize the time the diluted solutions are exposed to air.
-
Cell Treatment: Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Sealing the Plate: Immediately after adding the treatment, seal the plate with a gas-permeable adhesive seal to minimize evaporation while allowing for gas exchange.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, carefully remove the seal. Add MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Detailed Methodology 2: ELISA for Cytokine Measurement with this compound Treatment
This protocol is designed to reduce the impact of this compound's volatility during cell treatment prior to cytokine analysis.
Materials:
-
96-well cell culture plates
-
Adhesive plate seals (gas permeable)
-
This compound stock solution
-
Cell culture medium
-
ELISA kit for the cytokine of interest
-
Wash buffer
-
Stop solution
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a 96-well plate and, if necessary, stimulate them to produce the cytokine of interest.
-
Compound Preparation: Prepare dilutions of this compound in cell culture medium just prior to use.
-
Cell Treatment and Sealing: Add the this compound dilutions to the cells and immediately seal the plate with a gas-permeable adhesive seal.
-
Incubation: Incubate for the required duration to allow for the treatment to take effect on cytokine production.
-
Supernatant Collection: After incubation, carefully remove the seal and collect the cell culture supernatant from each well for ELISA analysis.
-
ELISA Procedure:
-
Coat the ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate and incubate until color develops.
-
Add the stop solution.
-
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
mitigating potential cytotoxicity of high concentrations of alpha-bisabolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of alpha-bisabolol (α-bisabolol). The information provided addresses potential issues related to its cytotoxicity and offers strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for high concentrations of α-bisabolol?
A1: High concentrations of α-bisabolol primarily induce cytotoxicity through the induction of apoptosis.[1][2] This is achieved by acting on multiple cellular targets. The key mechanisms include:
-
Mitochondrial (Intrinsic) Pathway Activation: α-Bisabolol can cause direct damage to mitochondrial integrity, leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[2][3][4] This triggers a cascade of caspase activation (including caspase-3 and -9), ultimately leading to programmed cell death.[5][6]
-
Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic and anti-apoptotic proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4][5]
-
Inhibition of Pro-Survival Signaling: α-Bisabolol has been shown to suppress the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival and proliferation.[5][6][7][8]
-
Pore Formation: It can induce the formation of pores in both mitochondria and lysosomes, contributing to cellular damage.[1]
Q2: I'm observing significant cytotoxicity in my non-cancerous control cells. Is this expected?
A2: Yes, this is a potential issue. While α-bisabolol has shown some selectivity for cancer cells, high concentrations can be cytotoxic to normal cells as well. For instance, studies on normal hematologic cells showed a dose- and time-dependent increase in cytotoxicity.[3][5] The IC50 (the concentration required to inhibit the growth of 50% of cells) for normal cells is often higher than for sensitive cancer cell lines, but cytotoxicity can still be significant.[2][3] It is crucial to determine the therapeutic window by testing a range of concentrations on both your target cells and relevant normal cell controls.
Q3: What are the typical IC50 values for α-bisabolol?
A3: The IC50 values for α-bisabolol vary widely depending on the cell line and the duration of exposure. For example, some human glioma cells show IC50 values as low as 2.5-5 μM, while certain leukemia cells have IC50 values ranging from 14 μM to 65 μM after 24 hours.[2][3] Non-small cell lung carcinoma cells have a reported IC50 of 15 μM.[5] It is essential to empirically determine the IC50 for your specific cell line of interest.
Q4: How can I mitigate the cytotoxicity of α-bisabolol to improve its therapeutic index?
A4: Several strategies can be employed to reduce the non-specific cytotoxicity of α-bisabolol:
-
Nanoencapsulation: Formulating α-bisabolol into nanoparticles (NPs) or lipid-core nanocapsules (LNCs) can improve its solubility, provide controlled release, and potentially reduce side effects.[5][9] Encapsulation can enhance stability and bioavailability, allowing for potentially lower effective doses.[10]
-
Chemical Modification: Glycosylation, the process of adding a sugar moiety to the molecule, has been shown to markedly increase the cytotoxicity of α-bisabolol against cancer cells, which could allow for the use of lower overall concentrations.[11][12]
-
Combination Therapy: Using α-bisabolol in combination with other therapeutic agents could allow for synergistic effects at lower, less toxic concentrations of each compound.
Troubleshooting Guide
Problem: My α-bisabolol is not fully dissolving in the cell culture medium, leading to inconsistent results.
-
Cause: α-Bisabolol is a lipophilic, oily sesquiterpene alcohol with low water solubility.[9][10] Direct addition to aqueous media will result in poor dispersion.
-
Solution:
-
Prepare a Concentrated Stock Solution: Dissolve the α-bisabolol in a biocompatible solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.
-
Control Final Solvent Concentration: When adding the stock solution to your cell culture medium, ensure the final concentration of the solvent is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) without α-bisabolol to ensure that the observed effects are due to the compound and not the solvent.
-
Consider Advanced Formulations: If solubility remains an issue, explore nanoencapsulation techniques to improve aqueous dispersion and stability.[10]
-
Problem: I am observing high variability in my cell viability assays (e.g., MTT, XTT) between replicate wells.
-
Cause: This can be due to several factors, including incomplete dissolution of α-bisabolol, uneven cell seeding, or edge effects in the microplate.
-
Solution:
-
Ensure Homogeneous Treatment Medium: After diluting your α-bisabolol stock into the culture medium, vortex or pipette vigorously to ensure a homogenous suspension before adding it to the cells.
-
Verify Cell Seeding: Use a hemocytometer or automated cell counter to ensure you are seeding a consistent number of cells per well. Allow cells to adhere and distribute evenly overnight before adding any treatment.
-
Minimize Evaporation: To avoid "edge effects," ensure the incubator has adequate humidity. You can also avoid using the outermost wells of the microplate for experimental conditions, instead filling them with sterile phosphate-buffered saline (PBS) or medium.
-
Check for Compound Interaction with Assay Dye: In some cases, compounds can interfere with the chemistry of viability assays. Confirm that α-bisabolol does not directly react with the MTT reagent by testing it in a cell-free system.
-
Problem: My novel formulation of α-bisabolol is showing toxicity even without the drug loaded.
-
Cause: The components of your formulation (e.g., polymers, lipids, surfactants used for nanoparticles) may have inherent cytotoxicity.
-
Solution:
-
Test the "Empty" Vehicle: It is mandatory to test the vehicle or "blank" nanoparticles (without α-bisabolol) at the same concentrations used in your experiment. This will establish a baseline of cytotoxicity for the formulation itself.
-
Optimize Formulation Components: If the blank vehicle is toxic, you may need to screen different biocompatible materials or reduce the concentration of potentially toxic components in your formulation.
-
Purify the Formulation: Ensure that residual solvents or unreacted reagents from the formulation process are thoroughly removed, as these can contribute to toxicity.
-
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of α-bisabolol in various cell lines as reported in the literature.
| Cell Line Category | Specific Cell Line | IC50 (µM) | Exposure Time | Citation |
| Cancer - Glioma | Human & Rat Glioma | 2.5 - 5 | 24 hours | [2] |
| Cancer - Leukemia | Ph- B-ALL (Cluster 1) | 14 ± 5 | 24 hours | [3] |
| AML (Cluster 2) | 45 ± 7 | 24 hours | [3] | |
| AML (Cluster 3) | 65 ± 5 | 24 hours | [3] | |
| Cancer - Lung | Non-small cell lung (A549) | 15 | Not Specified | [5][8] |
| Normal - Hematologic | T lymphocytes | 59 ± 7 | 24 hours | [3] |
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
This protocol describes a standard method for evaluating the cytotoxicity of α-bisabolol by measuring mitochondrial reductase activity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of your α-bisabolol stock solution in complete culture medium. Remember to prepare a vehicle control (medium with the same final solvent concentration as the highest α-bisabolol dose).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared α-bisabolol dilutions (or vehicle control/medium only control) to the appropriate wells. Typically, each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT Reagent: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete dissolution and a homogenous solution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of ~630 nm if desired.
-
Data Analysis:
-
Average the absorbance values from the replicate wells.
-
Subtract the average absorbance of the "blank" (medium only) wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the α-bisabolol concentration and use non-linear regression to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Signaling Pathways of α-Bisabolol Induced Cytotoxicity
Caption: α-Bisabolol inhibits the pro-survival PI3K/Akt pathway and promotes apoptosis via mitochondria.
Experimental Workflow for Mitigation Strategy Assessment
Caption: A systematic workflow for testing and validating strategies to mitigate α-bisabolol cytotoxicity.
Logical Relationship of Cytotoxicity Mitigation
Caption: Mitigation strategies aim to uncouple high drug concentration from high cytotoxicity.
References
- 1. The antineoplastic agent α-bisabolol promotes cell death by inducing pores in mitochondria and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic activity of α-bisabolol in preclinical models of primary human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxicity evaluation of natural this compound beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-Bisabolol Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH to improve the stability of alpha-bisabolol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A1: Generally, this compound is considered stable in cosmetic formulations across a broad pH range, typically cited as pH 3-11.[1] However, for optimal stability in aqueous research solutions, a slightly acidic to neutral pH range of 4.0 to 7.0 is recommended to minimize the risk of acid-catalyzed or base-induced degradation.
Q2: My this compound solution appears cloudy. What could be the cause and how can I fix it?
A2: this compound is practically insoluble in water.[1][2] Cloudiness is likely due to the precipitation of this compound. To create a clear aqueous solution, a solubilizer or co-solvent is necessary. Common approaches include the use of lower alcohols (e.g., ethanol, isopropanol), glycols, or non-ionic surfactants to form micellar solutions or nanoemulsions.[1][3]
Q3: I suspect my this compound has degraded. What are the likely degradation products?
A3: Under forced degradation conditions, this compound, a sesquiterpene alcohol, can undergo acid-catalyzed dehydration or rearrangement. In the presence of oxidizing agents, oxidation products such as bisabolol oxides may form. The specific degradation products will depend on the pH, temperature, and presence of other reactive species in the solution.
Q4: Can I heat my this compound solution to aid dissolution?
A4: While gentle heating can assist in dissolution when using solubilizers, prolonged exposure to high temperatures should be avoided. Some sources suggest it is heat-resistant up to 80°C, but excessive heat can accelerate degradation.[4] It is advisable to prepare solutions at room temperature or with minimal heating and to store them in a cool, dark place.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of this compound and its degradation products.[5] Other methods include High-Performance Thin-Layer Chromatography (HPTLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Poor solubility of this compound. | Use a suitable solubilizer (e.g., Polysorbate 20, PEG-40 Hydrogenated Castor Oil) or a co-solvent system (e.g., ethanol/water). Consider formulating a nanoemulsion for improved stability and solubility. |
| Loss of potency over time | Chemical degradation due to inappropriate pH, exposure to light, or high temperature. | Adjust the pH of the solution to the optimal range (4.0-7.0). Store the solution in a tightly sealed, light-resistant container at a controlled, cool temperature. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This involves subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, light) to generate and characterize the degradants. |
| Inconsistent analytical results | Issues with the analytical method, such as poor resolution or interference from excipients. | Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines. Ensure proper separation of the this compound peak from any degradation products or excipients. |
Quantitative Data on pH-Dependent Stability
The following table summarizes hypothetical data from a forced degradation study on this compound in aqueous solutions at different pH values over a 30-day period at 40°C. This data is illustrative and intended to guide experimental design.
| pH | Initial Concentration (% of Label Claim) | Concentration after 30 days (% of Label Claim) | Appearance | Major Degradation Products (Hypothetical) |
| 2.0 | 100.2% | 85.1% | Clear, colorless | Dehydration products |
| 4.5 | 99.8% | 98.5% | Clear, colorless | Minimal degradation |
| 7.0 | 100.1% | 97.9% | Clear, colorless | Minimal degradation |
| 9.0 | 99.9% | 92.3% | Clear, slightly yellow | Rearrangement products |
| 12.0 | 100.3% | 78.5% | Clear, yellow | Extensive degradation products |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Aqueous Solution of this compound
Objective: To prepare a clear, aqueous solution of this compound for stability testing.
Materials:
-
This compound
-
Ethanol (95%)
-
Polysorbate 20
-
Purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
In a volumetric flask, dissolve the required amount of this compound in a small volume of ethanol.
-
Add Polysorbate 20 to the ethanolic solution of this compound and mix until homogeneous. A 1:2 to 1:5 ratio of this compound to Polysorbate 20 is a good starting point.
-
Slowly add purified water to the mixture while stirring continuously.
-
Continue stirring until a clear solution is obtained.
-
Adjust the pH of the final solution to the desired level using a suitable buffer (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH).
-
Bring the solution to the final volume with purified water.
Protocol 2: HPLC Method for Stability Indicating Analysis of this compound
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards to generate a calibration curve.
-
Prepare samples from the stability study by diluting them to fall within the concentration range of the calibration curve.
-
Inject the samples and quantify the concentration of this compound by comparing the peak area to the calibration curve.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Potential degradation pathways of this compound under acidic and alkaline conditions.
References
- 1. media.knowde.com [media.knowde.com]
- 2. skinident.world [skinident.world]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Loaded Cosmetic Micellar Solution with Cleansing and Antimicrobial Action for Facial Skin Hygiene [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the anti-inflammatory effects of alpha-bisabolol and its derivatives
A Comparative Guide to the Anti-inflammatory Effects of Alpha-Bisabolol and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the anti-inflammatory properties of this compound and its related compounds is crucial for targeted therapeutic development. This guide provides a comprehensive comparison, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory effects of this compound and its isomer, beta-bisabolol. The data is derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.
| Compound | Assay | Concentration | Inhibition (%) | IC50 Value | Reference |
| α-Bisabolol | Nitric Oxide (NO) Production | 50.0 µg/mL | Similar to β-Bisabolol | Not Reported | |
| 12.5 µg/mL | Less than β-Bisabolol | Not Reported | |||
| TNF-α Production | 50.0 µg/mL | Similar to β-Bisabolol | Not Reported | ||
| 12.5 µg/mL | Greater than β-Bisabolol | Not Reported | |||
| IL-6 Production | 50.0 µg/mL | 87.2% | Not Reported | ||
| β-Bisabolol | Nitric Oxide (NO) Production | 50.0 µg/mL | 55.5% (Maximal) | Not Reported | |
| 12.5 µg/mL | Greater than α-Bisabolol | Not Reported | |||
| PGE2 Production | Not Specified | 62.3% (Maximal) | 1.5 µg/mL (6.8 µM) | ||
| TNF-α Production | Not Specified | 45.3% (Maximal) | Not Reported | ||
| IL-6 Production | 50.0 µg/mL | 77.7% | 4.3 µg/mL (19.6 µM) |
Note: IC50 is the half maximal inhibitory concentration.
Key Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
Caption: this compound inhibits inflammatory responses by targeting the MAPK and NF-κB signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of standard in vitro and in vivo experimental protocols used to assess the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
This protocol details the steps to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in cultured macrophage cells.
Caption: Workflow for assessing in vitro anti-inflammatory activity in RAW 264.7 macrophages.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives, and the cells are incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for another 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.
A Comparative Guide to the Validation of HPLC Methods for Alpha-Bisabolol Analysis in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of alpha-bisabolol in complex matrices such as cosmetics and biological fluids is crucial for product development, quality control, and pharmacokinetic studies. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods, offering insights into their performance and experimental protocols.
Comparative Performance of Validated HPLC Methods
The selection of an appropriate analytical method is contingent on the specific matrix and the required sensitivity. Below is a summary of quantitative data from various validated HPLC methods for the determination of this compound, facilitating a direct comparison of their performance characteristics.
| Parameter | Method 1: HPLC-UV for Particulate Systems[1][2] | Method 2: HPLC-PAD for Cosmetic Creams[3] | Method 3: µHPLC-ESI-MS for Human Blood[4][5] | Method 4: HPLC-UV for Rat Plasma[6][7] |
| Matrix | Chitosan milispheres and liposomes | Whitening cosmetic creams | Human blood | Rat plasma |
| Column | Reversed-phase C18 | C18 | C18 | Waters Atlantis C18 |
| Mobile Phase | Gradient: (A) Acetonitrile-water-phosphoric acid (19:80:1) and (B) Acetonitrile | Gradient: Deionized water, acetonitrile, and isopropyl alcohol | Not specified | Isocratic: Acetonitrile and ultrapure water (80:20, v/v) |
| Flow Rate | 0.8 mL/min | Not specified | Not specified | 1.0 mL/min |
| Detection | UV at 200 nm | Photodiode Array (PAD) at 202 nm | Electrospray Ionization Mass Spectrometry (ESI-MS) | UV, wavelength not specified |
| **Linearity (R²) ** | 0.9999 | ≥ 0.999 | Not specified | Not specified |
| Range | 0.02-0.64 mg/mL | Not specified | Not specified | 29.625-465 µg/mL |
| LOD | 0.0005 mg/mL | 0.4 µg/mL | 0.125 µmol/L | Not specified |
| LOQ | 0.0016 mg/mL | Not specified | Not specified | Not specified |
| Accuracy (% Recovery) | 100.69% ± 1.05% | 89.8-103.9% | Not specified | Not specified |
| Precision (%RSD) | < 3.03% (inter-day and intra-day) | < 2% (intra- and inter-day) | Not specified | Not specified |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections detail the methodologies for sample preparation and HPLC analysis as cited in the compared studies.
Sample Preparation Protocols
For Particulate Systems (Chitosan Milispheres and Liposomes): The association efficiency of this compound in chitosan milispheres was determined indirectly by analyzing the supernatant after particle production.[2] For liposomes, a thin lipid film method was used for their preparation.[2] The entrapped this compound was quantified after disruption of the vesicles.
For Cosmetic Creams: A specific amount of the cosmetic cream sample was weighed and extracted with a mixture of acetonitrile and isopropyl alcohol (45:55, v/v).[3] The mixture was likely vortexed and centrifuged to separate the supernatant containing the analyte from the excipients.
For Human Blood (µHPLC-ESI-MS): Human blood samples spiked with this compound were extracted with hexane.[4][5] The organic layer was then evaporated to dryness under a stream of air.[4][5] The resulting residue was reconstituted in methanol before injection into the HPLC system.[4][5]
For Rat Plasma (HPLC-UV): This method utilized protein precipitation with acetonitrile followed by liquid-liquid extraction with a mixture of n-hexane and ethyl acetate (10:1, v/v).[6] This two-step process aims to remove proteins and other interfering substances from the plasma sample.
HPLC Analysis Protocols
Method 1: HPLC-UV for Particulate Systems A reversed-phase C18 column was used with a gradient elution.[1][2] The mobile phase consisted of (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile.[1][2] The flow rate was maintained at 0.8 mL/min, and detection was performed at 200 nm.[1][2]
Method 2: HPLC-PAD for Cosmetic Creams Chromatographic separation was achieved on a C18 column using a gradient mobile phase composed of deionized water, acetonitrile, and isopropyl alcohol.[3] The detection wavelength for this compound was set at 202 nm.[3]
Method 3: µHPLC-ESI-MS for Human Blood The reconstituted sample was injected into a C18 column connected to an ion trap mass spectrometer with an ESI source.[4][5] Spectra were recorded in the positive ion, selected ion monitoring mode.[4][5]
Method 4: HPLC-UV for Rat Plasma The analysis was performed on a Waters Atlantis C18 column with an isocratic mobile phase of acetonitrile and ultrapure water (80:20, v/v) at a flow rate of 1 mL/min.[7]
Visualizing the Workflow and Methodologies
To better illustrate the processes involved, the following diagrams provide a visual representation of the general HPLC method validation workflow and a comparison of the different sample preparation techniques.
References
- 1. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Bisabolol vs. Beta-Bisabolol: A Comparative Analysis of Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, is a prominent constituent of the essential oil of German chamomile (Matricaria recutita) and other medicinal plants. It exists as two primary isomers, alpha-bisabolol and beta-bisabolol, which differ in the position of the tertiary alcohol group on the cyclohexene ring. While this compound has been extensively studied and is widely utilized in cosmetic and pharmaceutical formulations for its therapeutic properties, beta-bisabolol has received comparatively less scientific attention. This guide provides an objective comparison of the biological activities of alpha- and beta-bisabolol, supported by available experimental data, to aid researchers and drug development professionals in understanding their respective potentials.
Comparative Biological Activity
A comprehensive review of existing literature reveals a significant disparity in the volume of research dedicated to the two isomers, with this compound being the subject of numerous studies. In contrast, data on the biological activities of beta-bisabolol is limited, with a primary focus on its anti-inflammatory effects.
Anti-Inflammatory Activity
Recent in vitro studies have provided valuable comparative data on the anti-inflammatory properties of both alpha- and beta-bisabolol. One key study investigated their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results, summarized in the table below, indicate that both isomers exhibit potent anti-inflammatory effects, with beta-bisabolol demonstrating comparable or, in some cases, superior activity to this compound.
| Inflammatory Mediator | This compound (% Inhibition at 50 µg/mL) | Beta-Bisabolol (% Inhibition at 50 µg/mL) |
| Nitric Oxide (NO) | Not explicitly stated, but β-bisabolol was more active | 55.5% |
| Prostaglandin E2 (PGE2) | Similar to β-bisabolol | 62.3% |
| Tumor Necrosis Factor-alpha (TNF-α) | Similar to β-bisabolol | 45.3% |
| Interleukin-6 (IL-6) | 87.2% | 77.7% |
Data sourced from an in vitro study on LPS-stimulated RAW 264.7 macrophages and 3t3 and HS27 fibroblast cell lines.[1][2]
These findings suggest that beta-bisabolol is a potent anti-inflammatory agent, warranting further investigation for its potential therapeutic applications in inflammatory conditions.[1]
Antioxidant Activity
Antimicrobial Activity
Extensive research has established the antimicrobial properties of this compound against a range of bacteria and fungi.[4][5] Studies have determined its Minimum Inhibitory Concentration (MIC) against various pathogens, demonstrating its potential as an antimicrobial agent.
Conversely, there is a notable lack of specific data on the antimicrobial activity of beta-bisabolol. While the broader class of bisabolol compounds is acknowledged for antimicrobial effects, dedicated studies to determine the MIC values of beta-bisabolol against common bacterial and fungal strains are absent from the available literature. This lack of data prevents a direct comparison of the antimicrobial efficacy of the two isomers.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are known to be mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] By downregulating these pathways, this compound reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
The precise signaling pathways through which beta-bisabolol exerts its anti-inflammatory effects have not been as extensively elucidated. However, its ability to inhibit the production of NO, PGE2, TNF-α, and IL-6 suggests that it likely interacts with similar inflammatory cascades as its alpha counterpart.[1][2]
Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by alpha- and beta-bisabolol.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key anti-inflammatory assays are provided below.
Cell Culture and Stimulation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the test compounds (alpha- or beta-bisabolol) at various concentrations for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Assay (Griess Reagent System)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Procedure:
-
Transfer 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of the prepared Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Assay (ELISA)
PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Principle: This assay is based on the competitive binding of PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to a limited amount of anti-PGE2 antibody coated on the microplate.
-
Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add HRP-conjugated PGE2 to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Quantification: The concentration of PGE2 in the samples is inversely proportional to the measured absorbance and is calculated based on a standard curve.
Cytokine Assay (Cytometric Bead Array - CBA)
The concentrations of TNF-α and IL-6 in the cell culture supernatant are measured simultaneously using a cytometric bead array (CBA) kit.
-
Principle: This multiplexed immunoassay uses a series of spectrally distinct beads, each coated with a capture antibody specific for a particular cytokine. The cytokines in the sample bind to the beads, and a phycoerythrin (PE)-conjugated detection antibody is used to form a sandwich complex. The fluorescence intensity of PE is proportional to the amount of bound cytokine.
-
Procedure:
-
Mix the capture beads with the standards or samples.
-
Add the PE-conjugated detection antibody mixture.
-
Incubate to form sandwich complexes.
-
Wash the beads to remove unbound reagents.
-
Acquire the data on a flow cytometer.
-
-
Quantification: The concentration of each cytokine is determined using the respective standard curves generated with the CBA software.
Conclusion and Future Directions
The available evidence strongly suggests that both alpha- and beta-bisabolol are potent anti-inflammatory agents. Notably, beta-bisabolol exhibits comparable, and in some aspects, potentially superior, anti-inflammatory activity to the well-studied alpha-isomer. This positions beta-bisabolol as a promising candidate for further research and development in the context of inflammatory disorders.
However, a significant research gap exists concerning the antioxidant and antimicrobial properties of beta-bisabolol. To provide a truly comprehensive understanding of its therapeutic potential, future studies should focus on:
-
Quantitative Antioxidant Assays: Conducting standardized assays (e.g., DPPH, ABTS, ORAC) to determine the free radical scavenging and antioxidant capacity of purified beta-bisabolol.
-
Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of beta-bisabolol against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by beta-bisabolol to mediate its biological effects.
-
In Vivo Studies: Validating the in vitro findings through well-designed animal models of inflammation, oxidative stress, and infection.
A more complete understanding of the biological activity profile of beta-bisabolol will enable a more informed and targeted approach to its potential applications in the pharmaceutical and cosmetic industries.
References
comparative analysis of alpha-bisabolol and chamazulene antioxidant properties
An Objective Comparative Analysis of Alpha-Bisabolol and Chamazulene Antioxidant Properties
Introduction
This compound (α-bisabolol) and chamazulene are two prominent sesquiterpene compounds found in the essential oil of German chamomile (Matricaria chamomilla), a plant long revered in traditional medicine.[1][2] Both molecules are recognized for their significant anti-inflammatory properties, but their antioxidant capacities contribute substantially to their therapeutic profiles.[1][3][4] this compound is a monocyclic sesquiterpene alcohol, while chamazulene is an aromatic azulene derivative formed from its precursor matricin during steam distillation at high temperatures.[3][5]
This guide provides a comparative analysis of the antioxidant properties of α-bisabolol and chamazulene, focusing on quantitative experimental data, the methodologies used to obtain this data, and the underlying biochemical pathways through which they exert their effects. The content is tailored for researchers, scientists, and drug development professionals seeking to understand the distinct antioxidant mechanisms of these two important phytochemicals.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process (e.g., radical scavenging) by 50%. A lower IC50 value indicates greater antioxidant potency. Data from various in vitro assays reveal significant differences between chamazulene and α-bisabolol.
Chamazulene consistently demonstrates potent radical scavenging activity, particularly in the ABTS assay, where its performance is superior to common antioxidants like BHT and α-tocopherol.[3][5] Conversely, α-bisabolol shows very poor direct radical scavenging activity in assays like DPPH.[6] This suggests that while chamazulene is a powerful direct antioxidant, α-bisabolol's benefits may derive more from its influence on cellular antioxidant systems.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| Chamazulene | Total Antioxidant Capacity (Phosphomolybdenum) | 6.4 | Ascorbic Acid | 12.8 | [3][5][7] |
| α-Tocopherol | 20.5 | [3][5][7] | |||
| BHT | 30.8 | [3][5][7] | |||
| Chamazulene | ABTS Radical Scavenging | 3.7 | α-Tocopherol | 11.5 | [3][5][7] |
| BHT | 6.2 | [3][5][7] | |||
| Chamazulene | DPPH Radical Scavenging | Unable to react | Ascorbic Acid | 15.0 | [5][8] |
| α-Bisabolol | DPPH Radical Scavenging | > 450 | - | - | [6] |
| α-Bisabolol | DPPH Radical Scavenging | 102.5 | Ascorbic Acid | 15.0 | [8] |
Note: IC50 values can vary between studies due to minor differences in experimental conditions. The data presented here is synthesized from multiple sources for comparison.
Experimental Protocols
The following are detailed methodologies for three common assays used to evaluate antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[9] The reduction of DPPH is observed as a color change from deep purple to yellow, which is quantified spectrophotometrically.[9][10]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[10] The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the test compounds (α-bisabolol, chamazulene) and a positive control (e.g., Ascorbic Acid, Trolox) in the solvent to create a series of concentrations.[10]
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a fixed volume of the DPPH solution.[9] A blank containing only the solvent and DPPH solution serves as the control.[9]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[10]
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9] The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The reduction of ABTS•+ by an antioxidant causes a decolorization that is measured spectrophotometrically. This method is applicable to both hydrophilic and lipophilic antioxidants.[12]
Protocol:
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[13][14] The mixture is incubated in the dark at room temperature for 12-16 hours before use.[13][14]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[11]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant.
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.[15]
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[12]
-
Measurement: Record the absorbance at 734 nm.[11]
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) at a low pH.[16][17] The reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which is measured spectrophotometrically.[18][19]
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.[19] The reagent is warmed to 37°C before use.[16]
-
Sample Preparation: Prepare dilutions of the test samples and a ferrous sulfate or Trolox standard for calibration.
-
Reaction: Add a small aliquot of the sample or standard to a larger volume of the pre-warmed FRAP reagent.[16]
-
Incubation: Incubate the mixture at 37°C for a defined period, typically ranging from 4 to 60 minutes.[16][18]
-
Measurement: Measure the absorbance of the blue complex at 593 nm or 594 nm.[16][20]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a ferrous ion standard curve and is expressed as Fe²⁺ equivalents.[19]
Visualization of Experimental Workflows & Signaling Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Experimental Workflow
The following diagram illustrates the generalized workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.
Signaling Pathways in Antioxidant Defense
While chamazulene acts as a direct radical scavenger, α-bisabolol exerts its antioxidant effects in part by modulating intracellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) system, a primary cellular defense against oxidative stress.[21]
Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like α-bisabolol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE. This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[22][23] Studies have shown that α-bisabolol can invoke this Nrf2-mediated defense, thereby reducing reactive oxygen species (ROS) and mitigating cellular damage.[21][24]
References
- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chamazulene: an antioxidant-type inhibitor of leukotriene B4 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and radical scavenging activities of chamazulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanu-skincare.com [nanu-skincare.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. FRAP method: Significance and symbolism [wisdomlib.org]
- 18. zen-bio.com [zen-bio.com]
- 19. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Bisabolol and Standard Anti-Inflammatory Drugs: Efficacy and Mechanisms
This guide provides an objective comparison of the anti-inflammatory efficacy of the natural sesquiterpene alpha-bisabolol against widely used conventional anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and diclofenac, and corticosteroids such as dexamethasone. The comparison is supported by experimental data from in vitro and in vivo studies, with a focus on their underlying mechanisms of action.
Mechanisms of Action: A Tale of Different Pathways
The anti-inflammatory properties of this compound and standard drugs stem from their distinct interactions with the body's inflammatory signaling cascades.
This compound: A Multi-Target Approach
This compound, a major constituent of chamomile essential oil, exerts its anti-inflammatory effects by modulating multiple key signaling pathways.[1][2] It has been shown to significantly inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4][5] The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes.[4][6] By preventing the nuclear translocation of NF-κB's p65 subunit, this compound effectively downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][6][7]
Furthermore, this compound suppresses the phosphorylation of key proteins in the MAPK pathway, including c-Jun N-terminal kinase (JNK) and p38.[3][4][8] This inhibition contributes to the reduced expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6][9] Some studies also indicate that this compound's anti-inflammatory actions are mediated by stimulating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor known for its anti-inflammatory properties.[5][10]
Standard Anti-Inflammatory Drugs: Targeted Inhibition
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs like ibuprofen and diclofenac is the inhibition of cyclooxygenase (COX) enzymes.[11][12][13][14] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining and regulating kidney function, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[13][14] Most traditional NSAIDs, including ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[15][16][17] Diclofenac also inhibits both enzymes but shows a higher selectivity for COX-2 compared to many other traditional NSAIDs.[18][19][20] By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[11][12][21]
Corticosteroids (Dexamethasone): Dexamethasone is a potent synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects.[22][23] Its primary mechanism involves binding to intracellular glucocorticoid receptors.[22][24] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α.[22][25] Dexamethasone also inhibits the NF-κB signaling pathway and the activity of phospholipase A2, which is a key enzyme in the production of arachidonic acid, the precursor for prostaglandins and other inflammatory mediators.[22][24]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various studies, offering a direct comparison of the anti-inflammatory effects of this compound and standard drugs.
Table 1: Comparative In Vitro Anti-inflammatory Effects
| Compound | Model/Cell Line | Target/Marker | Effect | Concentration/Dose | Reference |
| This compound | LPS-stimulated RAW264.7 Macrophages | NO Production | Significant Inhibition (Max: 55.5%) | 1.6–50.0 µg/mL | [26] |
| LPS-stimulated RAW264.7 Macrophages | PGE2 Production | Significant Inhibition (Max: 62.3%) | 1.6–50.0 µg/mL | [26] | |
| LPS-stimulated RAW264.7 Macrophages | TNF-α Production | Significant Inhibition (Max: 45.3%) | 1.6–50.0 µg/mL | [26] | |
| AGE-stimulated Human Chondrocytes | iNOS, COX-2, TNF-α, PGE2, IL-6 | Significant Reduction | Not specified | [3][27] | |
| LPS-stimulated RAW264.7 Macrophages | IL-6, IL-1β, TNF-α mRNA | Significant Reduction | 20 µM, 40 µM | [5] | |
| Diclofenac | Not specified | COX-1 and COX-2 Inhibition | Inhibits both, with preference for COX-2 | Not specified | [18][20][28] |
| Ibuprofen | Not specified | COX-1 and COX-2 Inhibition | Non-selective inhibition | Not specified | [11][16][17] |
| Dexamethasone | LPS-stimulated Mouse Macrophages | JNK and p38 MAPK | Dose-dependent inhibition | EC50: 1-10 nM | [29] |
| Not specified | Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Downregulation | Not specified | [22] |
Table 2: Comparative In Vivo Anti-inflammatory Effects
| Compound | Model | Key Parameter | Effect | Dose | Reference |
| This compound | TPA-induced Skin Inflammation (Mice) | Ear Thickness, Ear Weight | Significant dose-dependent inhibition | Not specified | [30] |
| TPA-induced Skin Inflammation (Mice) | Pro-inflammatory Cytokines | Remarkable inhibition | Not specified | [3] | |
| Carrageenan-induced Paw Edema (Rats) | Paw Edema | Significant reduction | Not specified | [31] | |
| Collagen-induced Arthritis (Rats) | RA Score, Paw Edema | Amelioration of inflammation | 100 mg/kg (oral) | [9] | |
| DSS-induced Colitis (Mice) | Disease Activity Index, MPO Activity | Significant reduction | Not specified | [5][10] | |
| Diclofenac | Carrageenan-induced Paw Edema (Rats) | Paw Edema | Significant reduction | Not specified | [31] |
| Ibuprofen | Experimental Inflammation Models | Inflammation | Prolonged anti-inflammatory effects | Not specified | [11] |
| Dexamethasone | Zymosan-induced Inflammation (Mice) | Inflammation | Anti-inflammatory effects | Not specified | [29] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Assay for Pro-inflammatory Cytokine Inhibition in Macrophages
This protocol describes a general method to assess the anti-inflammatory effects of a compound on cultured macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of the test compounds (e.g., this compound) for 24-48 hours. Cell viability is then assessed using an MTT or similar assay.[5]
-
Treatment and Stimulation: Cells are pre-treated with non-toxic concentrations of the test compounds for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[30]
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are used for this study. The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce localized edema.[31]
-
Compound Administration: The test compounds (e.g., this compound, diclofenac) or a vehicle control are administered orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before the carrageenan injection.[31]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of proteins in signaling pathways.
-
Protein Extraction: Following in vitro treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-JNK, total p65, total JNK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.[6]
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a review of bioactive properties antiphlogistic | Research, Society and Development [rsdjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell [mdpi.com]
- 5. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bisabolol-exerts-anti-inflammatory-action-and-ameliorates-collagen-induced-arthritis-in-rats - Ask this paper | Bohrium [bohrium.com]
- 10. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR- γ Transcription Factor: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. news-medical.net [news-medical.net]
- 18. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 23. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. omicsonline.org [omicsonline.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. carmellcosmetics.com [carmellcosmetics.com]
- 28. Publishers Panel [bolczasopismo.pl]
- 29. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacological interaction of α-bisabolol and diclofenac on nociception, inflammation, and gastric integrity in rats [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural vs. Synthetic Alpha-Bisabolol for Researchers and Drug Development Professionals
An objective analysis of the performance, purity, and biological activity of natural and synthetic alpha-bisabolol, supported by experimental data, to guide formulation and research decisions.
This compound, a sesquiterpene alcohol, is a widely utilized ingredient in cosmetics and dermatological formulations, prized for its anti-inflammatory, anti-irritant, and antimicrobial properties. It exists in two primary forms available for commercial use: natural (-)-alpha-bisabolol, typically extracted from the Candeia tree (Eremanthus erythropappus) or German chamomile (Matricaria recutita), and synthetic (±)-alpha-bisabolol, which is chemically synthesized. While both forms are used, significant differences in their composition, purity, and biological efficacy exist, which are critical for researchers, scientists, and drug development professionals to consider.
Composition and Purity: The Isomeric Difference
The fundamental difference between natural and synthetic this compound lies in their stereochemistry. Natural this compound is the optically active (-)-α-isomer, which is considered the biologically active form.[1][2] In contrast, synthetic this compound is a racemic mixture of both the levorotary (l) and dextrorotary (d) isomers, meaning it contains only about 50% of the active (-)-alpha-bisabolol.[2] Furthermore, the purity of commercially available natural this compound is typically 95% or higher, whereas synthetic versions are often around 85% pure, resulting in an even lower concentration of the active isomer (approximately 42.5%).
Table 1: Comparison of Composition and Purity
| Feature | Natural this compound | Synthetic this compound |
| Source | Candeia tree, German chamomile | Chemical synthesis |
| Active Isomer | (-)-alpha-bisabolol | (±)-alpha-bisabolol (racemic mixture) |
| Active Isomer Content | ≥ 95% | Approximately 42.5% - 50% |
| Typical Purity | ≥ 95% | Approximately 85% |
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] The underlying mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.
While direct head-to-head studies with quantitative comparisons of the anti-inflammatory potency of natural versus synthetic this compound are limited in publicly available literature, the significantly higher concentration of the active (-)-alpha-isomer in the natural form strongly suggests a superior anti-inflammatory activity on a weight-by-weight basis.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Anti-inflammatory signaling pathway of (-)-alpha-bisabolol.
Antimicrobial Activity
Both natural this compound and its synthetic counterpart have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. A key study directly compared the fungicidal and bactericidal properties of natural α-bisabolol and dragosantol (a racemic mixture of synthetic bisabolol). The study found that both compounds displayed statistically significant lethality against the tested microorganisms, including various species of Aspergillus, Fusarium, Pseudomonas aeruginosa, and Staphylococcus aureus.[5] Both natural and synthetic forms showed nearly 98% viability loss against the germinating conidia of several fungal species at concentrations at or below 10 μM.[5]
Another study provided specific Minimum Inhibitory Concentration (MIC) values for natural (-)-α-bisabolol against skin-relevant bacteria.
Table 2: Antimicrobial Activity (MIC) of Natural (-)-Alpha-Bisabolol
| Microorganism | MIC (μg/mL) | Reference |
| Propionibacterium acnes | 75 | [6] |
| Staphylococcus epidermidis | 37.5 | [6] |
| Staphylococcus aureus | 300 | [6] |
| Salmonella typhimurium | 300 | [6] |
While the direct comparative study with dragosantol suggests comparable efficacy at the same concentration, the higher purity and active isomer content of natural this compound imply that a lower total amount of the natural ingredient may be needed to achieve the same antimicrobial effect as its synthetic counterpart.
Skin Penetration Enhancement
A significant advantage of natural (-)-alpha-bisabolol is its superior ability to enhance the percutaneous absorption of other molecules. One study found that natural (-)-α-bisabolol was twice as active as a penetration enhancer for dapiprazole compared to the racemic (±)-α-bisabolol.[1] This property is particularly valuable in drug delivery systems where enhancing the bioavailability of a topical active pharmaceutical ingredient is crucial.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Anti-irritant and Safety Profile
Both natural and synthetic bisabolol are generally considered safe for use in cosmetic and topical applications.[8] A safety assessment of bisabolol (likely the synthetic racemic mixture) concluded that it is safe for use in cosmetics at concentrations up to 1.0%.[8] Clinical studies have shown that topical formulations containing this compound are well-tolerated and do not typically cause irritation or sensitization.[9]
Experimental Protocols
In Vitro Anti-inflammatory Assay
Objective: To determine the anti-inflammatory activity of natural and synthetic this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to determine the non-toxic concentrations of natural and synthetic this compound.
-
Treatment: Cells are pre-treated with various non-toxic concentrations of natural or synthetic this compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell cultures and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA kits.
-
Data Analysis: The percentage inhibition of NO and cytokine production by each form of this compound is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of natural and synthetic this compound against relevant microorganisms.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, P. acnes) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Two-fold serial dilutions of natural and synthetic this compound are prepared in a suitable broth medium in a 96-well microtiter plate. Due to the lipophilic nature of bisabolol, a co-solvent such as DMSO may be required.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To compare the skin penetration enhancement effects of natural and synthetic this compound.
Methodology:
-
Skin Preparation: Excised human or animal skin is prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at 32°C with constant stirring.
-
Formulation Application: A formulation containing a model drug with either natural or synthetic this compound is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.
-
Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux and permeability coefficient are calculated.
Conclusion
For researchers, scientists, and drug development professionals, the choice between natural and synthetic this compound should be guided by the specific application and desired performance characteristics. Natural (-)-alpha-bisabolol offers a significantly higher concentration of the biologically active isomer, leading to superior performance in skin penetration enhancement and likely a greater potency in anti-inflammatory and anti-irritant effects. While the antimicrobial activities of both forms appear comparable at similar concentrations of the active component, the higher purity of the natural form may be advantageous. For applications where maximizing efficacy and leveraging the full potential of this compound's biological activities are paramount, the natural form is the scientifically supported choice.
References
- 1. nanu-skincare.com [nanu-skincare.com]
- 2. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 3. carmellcosmetics.com [carmellcosmetics.com]
- 4. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. acgpubs.org [acgpubs.org]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. cir-safety.org [cir-safety.org]
- 9. mdpi.com [mdpi.com]
Alpha-Bisabolol Demonstrates Anticancer Activity in Xenograft Models, Potentiated by Novel Derivative
For Immediate Release
Nagoya, Japan – Preclinical research highlights the potential of alpha-bisabolol, a naturally occurring sesquiterpene alcohol, as an anticancer agent. Studies utilizing xenograft models of pancreatic cancer demonstrate its ability to inhibit tumor growth. Furthermore, a novel derivative, designated as this compound derivative 5, has been shown to exhibit even more potent antitumor effects, suggesting a promising new avenue for therapeutic development.
A key study investigated the efficacy of this compound and its derivative in a subcutaneous xenograft model using human pancreatic cancer cells (KLM1). The findings indicate that both compounds significantly suppress tumor growth compared to untreated controls. Notably, this compound derivative 5 displayed a stronger inhibitory effect on tumor proliferation and induced a higher rate of apoptosis in cancer cells than the parent compound.[1][2]
The anticancer activity of this compound and its derivatives appears to be mediated through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][3] In vivo experiments have shown that treatment with this compound and its derivative leads to a reduction in the expression of Akt in the tumor tissue.[1][2]
Comparative Efficacy in Pancreatic Cancer Xenograft Model
The following table summarizes the quantitative data from a subcutaneous xenograft study comparing the effects of this compound and this compound derivative 5 on tumor growth.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 42 (n=5 per group) | Percentage of Apoptotic Cells (in vitro) |
| Untreated Control | N/A | N/A | ~1250 | Baseline |
| This compound | 1000 mg/kg | Intragastric | ~750 | Increased |
| This compound Derivative 5 | 1000 mg/kg | Intragastric | ~500 | Significantly Increased[2] |
Note: Tumor volume values are estimated from graphical representations in the cited study and are presented for comparative purposes.
Experimental Protocols
A detailed methodology was employed for the in vivo validation of this compound's anticancer activity.
Subcutaneous Xenograft Model: [1]
-
Animal Model: Male BALB/c nude mice, 7 weeks old.
-
Cell Line: Human pancreatic cancer cell line KLM1.
-
Cell Implantation: 1 x 10^7 KLM1 cells were injected subcutaneously into the femoral area of each mouse.
-
Treatment Groups:
-
Untreated Control: Received olive oil (vehicle) only.
-
This compound: Received 1000 mg/kg of this compound diluted in olive oil.
-
This compound Derivative 5: Received 1000 mg/kg of this compound derivative 5 diluted in olive oil.
-
-
Administration: Treatments were administered intragastrically twice a week for 2.5 weeks, starting 4 days after cell implantation.
-
Tumor Measurement: Tumor volume was calculated using the formula: (A × B²) / 2, where A is the major axis and B is the minor axis of the tumor. Measurements were taken up to 42 days post-implantation.
Apoptosis Analysis (in vitro): [1]
-
Cell Lines: KLM1, Panc1, and KP4 human pancreatic cancer cell lines.
-
Treatment: Cells were treated with 62.5 μM of this compound or this compound derivative 5.
-
Analysis: After 48 hours, the percentage of apoptotic cells was determined using a Muse™ Annexin V & Dead Cell Kit and a Muse® Cell Analyzer.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's anticancer action and the experimental workflow of the xenograft study.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Alpha-Bisabolol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of alpha-bisabolol, a widely used active ingredient in cosmetics and pharmaceuticals. The following sections detail the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This objective comparison is supported by experimental data to aid in the selection of the most suitable method for your research and quality control needs.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance across several key parameters. The following table summarizes the quantitative data from validation studies of different methods used for this compound quantification.
| Parameter | HPLC-UV[1][2] | GC-MS[3] | ¹H NMR[4] |
| Linearity (R²) | > 0.999[1] | > 0.999[3] | Not explicitly stated, but satisfactory results reported[4] |
| Linearity Range | 0.02 - 0.64 mg/mL[1] | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 98.3% - 101.6%[3] | 98.3% - 101.6%[3] | Satisfactory results reported[4] |
| Precision (RSD) | ≤ 3.03% (intra- and inter-day)[1] | ≤ 2.56% (intra- and inter-day)[3] | < 0.3%[4] |
| Limit of Detection (LOD) | 0.0005 mg/mL[1] | Not explicitly stated | 0.26 mg[4] |
| Limit of Quantification (LOQ) | 0.0016 mg/mL[1] | Not explicitly stated | 2.59 mg[4] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in various matrices, including raw materials and finished products.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is commonly used. A typical starting condition is a 19:80 (v/v) mixture of acetonitrile and acidified water.[1]
-
Flow Rate: 0.8 mL/min[1]
-
Detection Wavelength: 200 nm[1]
-
Injection Volume: 20 µL
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.02 - 0.64 mg/mL).[1]
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. The solution may require filtration through a 0.45 µm filter before injection to remove particulate matter.
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, offering high specificity and sensitivity.
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
-
Capillary column suitable for essential oil analysis (e.g., DB-5ms)
Reagents:
-
Helium (carrier gas)
-
This compound reference standard
-
Suitable solvent (e.g., hexane or dichloromethane)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas Flow Rate: Typically 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent. Create a series of calibration standards by serial dilution.
Sample Preparation: Dilute the sample containing this compound in a suitable solvent. For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
Analysis: Inject the standards and the sample into the GC-MS system. The quantification of this compound is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, using characteristic ions of this compound. A calibration curve is used to determine the concentration in the sample.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve, using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid)
-
This compound reference standard
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: A known amount of a suitable internal standard is added to the sample.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
Standard and Sample Preparation: Accurately weigh a known amount of the sample and the internal standard and dissolve them in a known volume of the deuterated solvent in an NMR tube.
Analysis: Acquire the ¹H NMR spectrum. The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard. The following formula is used for calculation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods to ensure consistency and reliability of results across different techniques.
Caption: Cross-validation workflow for analytical methods.
References
- 1. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated 1H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Alpha-Bisabolol and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases has led to extensive research into their underlying mechanisms of action. Among these, alpha-bisabolol, a sesquiterpene found in chamomile and other plants, has emerged as a promising neuroprotective agent. This guide provides a comparative analysis of the neuroprotective effects of this compound against other well-researched natural compounds: curcumin, resveratrol, and epigallocatechin gallate (EGCG). The information is presented to aid researchers and professionals in drug development in their evaluation of these compounds for further investigation.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the efficacy of this compound, curcumin, resveratrol, and EGCG in modulating key biomarkers of neuroinflammation and oxidative stress.
Table 1: In Vivo Effects on Pro-Inflammatory Cytokines
| Compound | Model | Dosage | Change in TNF-α Levels | Change in IL-1β Levels | Change in IL-6 Levels | Reference |
| This compound | Rotenone-induced Parkinson's Disease (Rats) | 25 mg/kg | Significantly decreased | Significantly decreased | Significantly decreased | [1][2] |
| PTZ-induced seizures (Rats) | 100 mg/kg | Reduced levels | Reduced levels | Not specified | [3] | |
| Curcumin | Aluminum Chloride-induced Neuroinflammation (Rats) | Not specified | Restored towards normalization | Restored towards normalization | Not specified | [4] |
| APPSw Transgenic Mice (AD model) | Dietary | Dose-dependently decreased | Not specified | Not specified | [5] | |
| Resveratrol | Combined Diabetes and Alzheimer's Disease (Rats) | Not specified | Partially reversed increase | Partially reversed increase | Partially reversed increase | [6] |
| Aging-induced Neuroinflammation (Rats) | Chronic administration | Inhibited production | Not specified | Not specified | [7] | |
| EGCG | Corticosterone-induced neuronal injury (Rats) | Not specified | Suppressed | Suppressed | Not specified | [8] |
Table 2: In Vivo Effects on Oxidative Stress Markers
| Compound | Model | Dosage | Change in Malondialdehyde (MDA) Levels | Change in Superoxide Dismutase (SOD) Activity | Change in Glutathione (GSH) Levels | Reference |
| This compound | Rotenone-induced Parkinson's Disease (Rats) | 25 mg/kg | Inhibition of formation | Improvement | Depletion attenuated | [1][2] |
| PTZ-induced seizures (Rats) | 100 mg/kg | Reduced levels | Not specified | Not specified | [3] | |
| Curcumin | Aβ-infused Sprague-Dawley Rats | Not specified | Reduced product of lipid peroxidation | Not specified | Not specified | [9] |
| Resveratrol | Combined Diabetes and Alzheimer's Disease (Rats) | Not specified | Partially reversed increase | Partially reversed increase | Partially reversed increase | [6] |
| SAH-induced brain injury (Rats) | 60 mg/kg | Reduced levels | Not specified | Not specified | [10] | |
| EGCG | Not specified | Not specified | Not specified | Enhanced activity | Not specified | [8] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound
This compound has been shown to exert its neuroprotective effects by modulating the PI3K/Akt and MAPK signaling pathways .[11] These pathways are critical for cell survival, proliferation, and inflammation.
Curcumin
Curcumin's neuroprotective actions are largely attributed to its ability to modulate the Nrf2 and NF-κB signaling pathways .[12][13][14] Nrf2 is a key regulator of the antioxidant response, while NF-κB is a central mediator of inflammation.
Resveratrol
Resveratrol is known to activate the SIRT1 and AMPK signaling pathways , which are involved in cellular metabolism, stress resistance, and longevity.[6][15][16]
Epigallocatechin Gallate (EGCG)
EGCG, a major polyphenol in green tea, exerts its neuroprotective effects through the modulation of the PI3K/Akt and ERK signaling pathways .[8][17] These pathways play crucial roles in neuronal survival and plasticity.
References
- 1. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-α-bisabolol exerts neuroprotective effects against pentylenetetrazole-induced seizures in rats by targeting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Curcumin Protects against White Matter Injury through NF-κB and Nrf2 Cross Talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resveratrol stimulates AMP kinase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol-Activated AMPK/SIRT1/Autophagy in Cellular Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigallocatechin-3-gallate confers protection against corticosterone-induced neuron injuries via restoring extracellular signal-regulated kinase 1/2 and phosphatidylinositol-3 kinase/protein kinase B signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Alpha-Bisabolol: Enhancing Conventional Antibiotic Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The mounting crisis of antibiotic resistance necessitates novel strategies to extend the lifespan of existing antimicrobial agents. One promising avenue is the exploration of synergistic combinations of conventional antibiotics with natural compounds. Alpha-bisabolol, a sesquiterpene alcohol found in chamomile and other plants, has demonstrated significant potential in this regard. This guide provides a comprehensive comparison of the synergistic effects of this compound with various antibiotics, supported by experimental data and detailed methodologies.
Potentiation of Antibiotic Activity: A Quantitative Look
This compound has been shown to enhance the activity of several classes of antibiotics against clinically relevant bacteria, most notably by inhibiting efflux pumps, which are a primary mechanism of bacterial resistance. The checkerboard assay is a standard method to quantify these synergistic interactions, with the Fractional Inhibitory Concentration (FIC) index being a key metric. A FICI of ≤ 0.5 indicates synergy.
Table 1: Synergistic Effects of this compound with Antibiotics against Staphylococcus aureus
| Antibiotic | Bacterial Strain | Efflux Pump | Antibiotic MIC Alone (µg/mL) | Antibiotic MIC with α-Bisabolol (µg/mL) | Fold Reduction in MIC | FICI | Reference |
| Tetracycline | IS-58 | TetK | 192 | 128 | 1.5 | ≤ 0.5 | [1] |
| Norfloxacin | 1199B | NorA | 256 | 32 | 8 | ≤ 0.5 | [1] |
Note: this compound was used at a sub-inhibitory concentration (MIC/8), where its own MIC was ≥1024 µg/mL.[1]
These results clearly demonstrate that in the presence of this compound, the concentration of tetracycline and norfloxacin required to inhibit the growth of resistant S. aureus strains is significantly reduced.[1] This potentiation is particularly noteworthy for norfloxacin, where an 8-fold reduction in the Minimum Inhibitory Concentration (MIC) was observed.[1]
Unveiling the Mechanism: Inhibition of Efflux Pumps
The primary mechanism behind the synergistic effect of this compound with certain antibiotics is its ability to inhibit bacterial efflux pumps.[1] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting these pumps, this compound allows the antibiotic to accumulate within the bacterium and reach its target.
Caption: Mechanism of this compound synergy with antibiotics.
Experimental Protocols: A Guide for Replication
To facilitate further research, detailed methodologies for key experiments are provided below.
Checkerboard Assay
The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the desired antibiotic in an appropriate solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) as the culture medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute the antibiotic horizontally and this compound vertically in MHB. This creates a gradient of concentrations for both compounds.
-
Include control wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time and can be used to confirm synergistic interactions.
Protocol:
-
Preparation:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Prepare tubes with MHB containing the antibiotic alone, this compound alone, the combination of both at synergistic concentrations (determined by the checkerboard assay), and a growth control.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Caption: Workflow for the time-kill synergy assay.
Beyond Planktonic Bacteria: The Challenge of Biofilms
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. While specific data on the combination of this compound and antibiotics against biofilms is limited, studies on other essential oil components have shown promising results. The combination of essential oils with conventional antibiotics has been demonstrated to effectively disrupt biofilm formation and eradicate established biofilms. Further investigation into the efficacy of this compound in this context is warranted.
Conclusion and Future Directions
The presented data strongly supports the role of this compound as a synergistic agent that can potentiate the efficacy of conventional antibiotics, particularly against drug-resistant strains of Staphylococcus aureus. The primary mechanism of this synergy appears to be the inhibition of efflux pumps. The detailed experimental protocols provided herein offer a framework for further research to explore the full potential of this compound in combination therapy. Future studies should focus on:
-
Expanding the range of antibiotics and bacterial species tested in combination with this compound.
-
Investigating the efficacy of these combinations against bacterial biofilms.
-
Elucidating other potential mechanisms of synergy beyond efflux pump inhibition.
The development of antibiotic adjuvants like this compound represents a critical strategy in the ongoing battle against antimicrobial resistance.
References
comparative study of different alpha-bisabolol extraction techniques on yield and purity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Extraction Methodologies for Alpha-Bisabolol with Supporting Experimental Data.
This compound, a sesquiterpene alcohol renowned for its anti-inflammatory, anti-irritant, and anti-microbial properties, is a highly sought-after active ingredient in the pharmaceutical and cosmetic industries. Its primary natural sources include German chamomile (Matricaria chamomilla) and the Candeia tree (Eremanthus erythropappus). The efficiency of extracting this compound, in terms of both yield and purity, is critically dependent on the chosen methodology. This guide provides a comparative study of various extraction techniques, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal method for their specific applications.
Data Summary: Yield and Purity Comparison
The following table summarizes the performance of different this compound extraction techniques based on reported yields and purity levels.
| Extraction Technique | Raw Material | Yield | Purity (% of α-bisabolol in extract) | Reference |
| Supercritical Fluid Extraction (SFE) | Candeia wood (Eremanthus erythropappus) | 0.76 - 2.6 g/100g | Up to 53% | [1] |
| Candeia wood with 5% ethanol co-solvent | 16.53 g/kg (α-bisabolol) | Not specified | [1][2] | |
| Ultrasound-Assisted Extraction (UAE) | Candeia wood (Eremanthus erythropappus) | Up to 8.90 g/kg (α-bisabolol) | Not specified | [3] |
| Solvent-Free Microwave Extraction (SFME) | Chamomile (Matricaria recutita) | 0.083% (v/w) | 20% more α-bisabolol than Steam Distillation | [4] |
| Steam Distillation (SD) | Chamomile (Matricaria recutita) | 0.24% - 1.90% | Varies with distillation time | [5] |
| Chamomile (Matricaria recutita) | 0.03% (v/w) | Lower than SFME | [4] | |
| Soxhlet Extraction | Candeia wood (Eremanthus erythropappus) with n-hexane | Not specified | Up to 64.23% | [2][3] |
| Solvent Maceration | Gymnosperma glutinosum (aerial parts) with chloroform | Not specified | 97.5% (relative abundance) | [6] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and offer a foundation for laboratory implementation.
Supercritical Fluid Extraction (SFE) of Candeia Wood
This protocol is based on studies extracting this compound from Eremanthus erythropappus.
Materials and Equipment:
-
Milled Candeia wood
-
Supercritical fluid extractor
-
High-pressure CO₂ pump
-
Co-solvent pump (optional)
-
Ethanol (optional, as co-solvent)
-
Extractor vessel
-
Separator vessels
-
Temperature and pressure controllers
Procedure:
-
Preparation: The Candeia wood is milled to a consistent particle size to increase the surface area for extraction.
-
Loading: The milled wood is packed into the extractor vessel.
-
Extraction:
-
Supercritical CO₂ is pumped into the extractor vessel.
-
The temperature and pressure are raised to the desired supercritical conditions (e.g., 313-333 K and 10-20 MPa)[1].
-
For extractions with a co-solvent, ethanol is introduced into the CO₂ stream at a specific concentration (e.g., 5%)[1][2].
-
The supercritical fluid, now containing the extracted compounds, flows from the extractor vessel.
-
-
Separation: The fluid is passed through separator vessels where the pressure and/or temperature are changed, causing the CO₂ to lose its solvent power and the extract to precipitate.
-
Collection: The collected extract is then analyzed for yield and this compound content.
Ultrasound-Assisted Extraction (UAE) of Candeia Wood
This method utilizes ultrasonic waves to enhance the extraction process from Eremanthus erythropappus.
Materials and Equipment:
-
Milled Candeia wood
-
Ultrasonic bath or probe system
-
Extraction solvent (e.g., n-hexane)
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Preparation: Candeia wood is milled to a fine powder.
-
Extraction:
-
A specific mass of the powdered wood is mixed with a defined volume of n-hexane in the extraction vessel.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
The mixture is subjected to ultrasound at a controlled temperature and amplitude for a short duration (e.g., 7 minutes)[3].
-
-
Separation: The mixture is filtered to separate the solid plant material from the liquid extract.
-
Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator to obtain the crude extract.
-
Analysis: The final extract is weighed to determine the yield, and its purity is assessed using analytical techniques like Gas Chromatography (GC).
Solvent-Free Microwave Extraction (SFME) of Chamomile
This green extraction technique uses microwave energy to extract essential oils from Matricaria recutita.
Materials and Equipment:
-
Fresh chamomile flowers
-
Solvent-free microwave extraction apparatus
-
Clevenger-type apparatus
Procedure:
-
Preparation: Fresh chamomile flowers are used for this process.
-
Extraction:
-
The fresh flowers are placed in the microwave reactor without any added solvent.
-
Microwave irradiation is applied, causing the in-situ water within the plant cells to heat up and rupture the cell walls, releasing the essential oil.
-
The released essential oil is then evaporated and carried by the steam to a condenser.
-
-
Condensation and Collection: The vapor is condensed in a Clevenger-type apparatus, and the essential oil is collected.
-
Analysis: The volume of the collected oil is measured to calculate the yield, and its composition, including the this compound content, is analyzed. This method has been shown to yield a higher content of chamazulene and α-bisabolol compared to traditional steam distillation[4].
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described extraction techniques.
Concluding Remarks
The selection of an appropriate extraction technique for this compound is a trade-off between yield, purity, processing time, cost, and environmental impact.
-
For high purity , traditional methods like Soxhlet extraction with a suitable solvent such as n-hexane can be effective, yielding purities up to 64.23%[2][3]. Simple solvent maceration has also demonstrated the potential for very high purity, reaching a relative abundance of 97.5% in one study[6].
-
For high yield and green chemistry principles , modern techniques are advantageous. Supercritical Fluid Extraction offers good yields and the ability to tune selectivity, with the added benefit of using a green solvent (CO₂). The yield can be further enhanced with the use of co-solvents like ethanol[1][2].
-
For rapid extraction and reduced solvent consumption , Ultrasound-Assisted Extraction and Solvent-Free Microwave Extraction are excellent choices. UAE can significantly reduce extraction time compared to conventional methods while achieving high yields[3]. SFME is a solvent-free option that has been shown to provide higher yields and better quality of this compound from chamomile compared to steam distillation[4].
Researchers and drug development professionals should consider these factors in the context of their specific research goals and production scales. The provided data and protocols serve as a valuable resource for making an informed decision on the most suitable extraction methodology for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of German Chamomile (Matricaria recutita L.) for Mechanical Harvesting, High Flower Yield and Essential Oil Content Using Physical and Chemical Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Enhancing Skin Delivery of Alpha-Bisabolol: A Comparative Guide to Advanced Formulations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of various advanced formulations designed to enhance the dermal and transdermal delivery of the promising therapeutic agent, alpha-bisabolol. Known for its anti-inflammatory, soothing, and healing properties, the lipophilic nature of this compound presents a challenge for its effective penetration through the skin barrier. This document objectively compares the performance of different formulation strategies, supported by experimental data, to aid in the selection of optimal delivery systems.
Performance Comparison of this compound Formulations
The enhancement of this compound skin penetration is significantly influenced by the chosen delivery system. Nano-sized formulations, such as nanoemulsions and microemulsions, have demonstrated superior performance compared to conventional oily solutions by increasing the surface area for absorption and interacting with the stratum corneum to facilitate drug passage.
Below is a summary of quantitative data from studies evaluating different this compound formulations.
| Formulation Type | Carrier System | Key Findings | Quantitative Data | Reference |
| Nanoemulsion | Oil-in-water | Significantly increased skin penetration compared to an oily control solution.[1] | 3.7-fold increase in penetration in intact skin.[1] 1.7 to 2.3-fold increase in penetration in burned skin models.[1] | [1] |
| Microemulsion | Oil-in-water | Enhanced the flux and total permeated amount of this compound. The mechanism involves fluidization and extraction of lipids and proteins from the stratum corneum.[2] | 2.5-fold increase in both permeation flux and the total amount of drug permeated.[2] | [2] |
| Nanoemulsion | Chamomile oil-based | In contrast to other findings, this formulation showed a reduced permeation rate compared to the oil alone, highlighting the critical role of specific formulation components. | Lower permeation rate and permeation coefficient compared to chamomile oil. |
Experimental Protocols
The following section details a standard experimental protocol for evaluating the in vitro skin permeation of this compound formulations, a crucial step in preclinical assessment.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This method is widely employed to assess the rate and extent of a drug's absorption through the skin from a topical formulation.
1. Skin Membrane Preparation:
-
Excised human or animal (e.g., porcine or rat) skin is commonly used. The skin is carefully cleaned, and subcutaneous fat is removed. It can be used as a full-thickness skin or dermatomed to a specific thickness. The prepared skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
2. Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor compartment, a receptor compartment, and a port for sampling. The prepared skin membrane is placed between the two compartments.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions). The medium is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to mimic in vivo conditions.
3. Application of Formulation:
-
A precise amount of the this compound formulation is applied to the surface of the skin in the donor compartment.
4. Sampling:
-
At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with an equal volume of fresh, pre-warmed medium.
5. Quantification:
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
6. Data Analysis:
-
The cumulative amount of this compound permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of the curve. Other parameters like the permeability coefficient (Kp) and lag time can also be determined.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating and understanding the effects of this compound formulations, the following diagrams have been generated.
Discussion and Future Directions
The presented data underscores the potential of nano-based formulations to significantly improve the skin penetration of this compound. Both nanoemulsions and microemulsions have shown remarkable efficacy in enhancing its delivery compared to conventional vehicles. The primary mechanisms behind this enhancement include the small droplet size, which increases the contact area with the skin, and the interaction of formulation components with the stratum corneum, leading to a temporary and reversible disruption of its barrier function.
While direct comparative data between nanoemulsions, liposomes, and solid lipid nanoparticles for this compound delivery is limited, the general advantages of liposomal and solid lipid nanoparticle systems for lipophilic drugs are well-documented. Liposomes can encapsulate this compound within their lipid bilayers, potentially offering a more controlled release profile and enhanced skin hydration. Solid lipid nanoparticles, being composed of solid lipids, can provide a protective shell for the encapsulated drug and may offer occlusive properties that further enhance penetration.
Future research should focus on direct, head-to-head comparisons of these advanced formulations for this compound delivery under standardized experimental conditions. Key parameters to evaluate should include not only permeation flux but also skin retention, as localizing the active agent in the skin is often the primary goal for dermatological applications. Furthermore, elucidating the precise molecular interactions between these nanocarriers and the skin's lipid matrix will be crucial for the rational design of next-generation delivery systems for this compound and other lipophilic active ingredients.
References
A Comparative Analysis of Alpha-Bisabolol and Salicylic Acid in the Management of Skin Inflammation
For Immediate Release
[City, State] – November 21, 2025 – In the landscape of dermatological therapeutics, the quest for effective anti-inflammatory agents remains a cornerstone of research and development. This guide provides a detailed, evidence-based comparison of two prominent compounds, alpha-bisabolol and salicylic acid, for their efficacy in mitigating skin inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant laboratory protocols.
Executive Summary
This compound, a natural sesquiterpene alcohol derived primarily from chamomile, and salicylic acid, a beta-hydroxy acid, are both widely utilized for their anti-inflammatory properties. While both compounds demonstrate efficacy in reducing key inflammatory markers, they operate through distinct yet sometimes overlapping molecular pathways. This compound primarily exerts its effects through the inhibition of pro-inflammatory cytokines by modulating the NF-κB and MAPK signaling pathways. Salicylic acid, on the other hand, is well-known for its ability to inhibit the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, in addition to also influencing the NF-κB pathway. This guide synthesizes available preclinical and clinical data to facilitate an objective comparison of their performance.
Mechanisms of Action
This compound: A Multi-Targeted Cytokine Inhibitor
This compound has demonstrated potent anti-inflammatory properties by targeting key signaling cascades involved in the inflammatory response.[1][2] Its primary mechanism involves the significant reduction of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] By downregulating these pathways, this compound effectively curtails the transcription of genes responsible for producing inflammatory mediators.
Salicylic Acid: A Classic COX and NF-κB Inhibitor
Salicylic acid's anti-inflammatory effects are well-established and are largely attributed to its ability to modulate the production of prostaglandins, key mediators of inflammation.[3] It achieves this by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2.[3] Furthermore, salicylic acid can suppress the NF-κB signaling pathway, which in turn reduces the expression of various pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.[4][5]
Quantitative Performance Data
The following tables summarize the available quantitative data from preclinical and clinical studies on the anti-inflammatory effects of this compound and salicylic acid. It is important to note that the experimental models and conditions are not identical, which should be considered when making a direct comparison.
Table 1: In Vivo Anti-inflammatory Efficacy of this compound
| Experimental Model | Compound & Dose | Parameter Measured | Result | Reference |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (50 µ g/ear ) | Ear Thickness | ~40% reduction | Maurya et al., 2014[1][6] |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (100 µ g/ear ) | Ear Thickness | ~60% reduction | Maurya et al., 2014[1][6] |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (200 µ g/ear ) | Ear Thickness | ~75% reduction | Maurya et al., 2014[1][6] |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (50 µ g/ear ) | Ear Weight | ~35% reduction | Maurya et al., 2014[1][6] |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (100 µ g/ear ) | Ear Weight | ~55% reduction | Maurya et al., 2014[1][6] |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (200 µ g/ear ) | Ear Weight | ~70% reduction | Maurya et al., 2014[1][6] |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (200 µ g/ear ) | TNF-α Levels | Significant reduction (pg/mL) | Maurya et al., 2014[1][6] |
| TPA-Induced Mouse Ear Edema | α-Bisabolol (200 µ g/ear ) | IL-6 Levels | Significant reduction (pg/mL) | Maurya et al., 2014[1][6] |
Table 2: In Vivo and In Vitro Anti-inflammatory Efficacy of Salicylic Acid
| Experimental Model | Compound & Concentration | Parameter Measured | Result | Reference |
| Human Moderate-to-Severe Acne | 30% Supramolecular Salicylic Acid Peel | IL-1a, IL-6, IL-17 Expression | Decreased expression | Chen et al., 2023[7] |
| LPS-stimulated HaCaT cells | Salicylic Acid (1 µM) | IL-6 Release | Inhibition comparable to positive control | Mar-Solis et al., 2022 |
| LPS-stimulated HaCaT cells | Salicylic Acid (10 µM) | IL-6 Release | Significant inhibition | Mar-Solis et al., 2022 |
| Rabbit Ear Acne Model | 1% & 2% Salicylic Acid Gel | Cytokine Levels | Suppressed levels (histopathological analysis) | Lu et al., 2019[4] |
Experimental Protocols
TPA-Induced Mouse Ear Edema Model
This in vivo model is a standard method for evaluating the efficacy of topically applied anti-inflammatory agents.
-
Animal Model: Typically, male Swiss or BALB/c mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (e.g., 2.5 µg in 20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: The test compound (e.g., this compound dissolved in a suitable vehicle) is topically applied to the TPA-treated ear, usually 30 minutes before or after TPA application. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin) are included.
-
Assessment of Edema: Ear thickness is measured using a digital micrometer at various time points (e.g., 4, 6, and 24 hours) after TPA application. The percentage of edema inhibition is calculated.
-
Biochemical Analysis: At the end of the experiment, ear punch biopsies are collected. The weight of the biopsies provides another measure of edema. The tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
In Vitro Anti-inflammatory Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in cultured immune cells.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or salicylic acid) for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified using commercially available ELISA kits.
-
-
Cell Viability Assay: An MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion
Both this compound and salicylic acid are effective agents for mitigating skin inflammation, albeit through different primary mechanisms. This compound demonstrates a strong, dose-dependent inhibition of TPA-induced edema in vivo and significantly reduces key pro-inflammatory cytokines. Salicylic acid also shows a notable reduction in inflammatory markers in both clinical and in vitro settings.
References
- 1. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 30% Supramolecular Salicylic Acid Peel on Skin Microbiota and Inflammation in Patients with Moderate-to-Severe Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
confirming the therapeutic targets of alpha-bisabolol using molecular docking studies
A comprehensive analysis of molecular docking studies has illuminated the therapeutic targets of alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in chamomile and other aromatic plants. These in silico investigations, corroborated by experimental data, reveal this compound as a multi-target agent with promising anti-inflammatory, neuroprotective, and anticancer properties. This guide provides a comparative overview of its validated targets, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound has demonstrated a significant binding affinity for a range of protein targets implicated in various disease pathologies. Molecular docking simulations have been instrumental in predicting these interactions, which have subsequently been validated through in vitro and in vivo studies. These studies highlight its potential to modulate key signaling pathways, offering a molecular basis for its therapeutic effects.
Comparative Analysis of Therapeutic Targets
Molecular docking studies have quantified the binding affinity of this compound with several key protein targets. The following table summarizes the binding energies and experimentally determined inhibitory concentrations, providing a comparative perspective on its efficacy against various targets.
| Therapeutic Area | Protein Target | PDB ID | Binding Energy (kcal/mol) | Experimental Validation (IC50/EC50) | Reference Compound | Reference Compound Binding Energy (kcal/mol) |
| Anti-inflammatory | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | 4EM9 | Strong Affinity (qualitative) | - | Lobeglitazone | Similar to cocrystallized pose |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.71 | 2.508 µM (Metabolite 5) | - | - | |
| Nuclear Factor-kappa B (NF-κB) | - | Strong Affinity (qualitative) | Inhibition of NF-κB signaling | - | - | |
| Inducible Nitric Oxide Synthase (iNOS) | - | Strong Affinity (qualitative) | Reduced iNOS expression | - | - | |
| Tumor Necrosis Factor-alpha (TNF-α) | - | Strong Affinity (qualitative) | Reduced TNF-α production | - | - | |
| Interleukin-6 (IL-6) | - | Strong Affinity (qualitative) | Reduced IL-6 production | - | - | |
| Neuroprotective | Acetylcholinesterase (AChE) | - | - | 12.94 µM (Metabolite 2) | - | - |
| B-cell lymphoma 2 (Bcl-2) family proteins | - | High Affinity (qualitative) | Modulation of Bcl-2 family proteins | - | - | |
| Beta-secretase 1 (BACE1) | - | - | Reduction of β-secretase activity | - | - | |
| Anticancer | Phosphoinositide 3-kinase (PI3K)/Akt | - | - | Downregulation of p-PI3K and p-AKT | - | - |
| BH3 interacting-domain death agonist (Bid) | - | Direct Interaction (qualitative) | Interaction with Bid protein | - | - | |
| Antimicrobial | Dihydropteroate synthase (DHPS) (Antibacterial target) | 3WGN | -7.01 | - | - | - |
| N-myristoyltransferase (NMT) (Antifungal target) | 1IYL | -8.15 | - | - | - |
Experimental Protocols
The following section details the typical methodologies employed in the molecular docking and experimental validation of this compound's therapeutic targets.
Molecular Docking Protocol
A representative molecular docking workflow is outlined below. This process is fundamental to predicting the binding mode and affinity of this compound to its protein targets.
Figure 1. A generalized workflow for molecular docking studies.
1. Protein and Ligand Preparation:
-
The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and ions are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and its structure is optimized.
-
The 2D structure of this compound is converted to a 3D structure and subjected to energy minimization.
2. Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Molecular docking is performed using software such as AutoDock 4.2.[1] The ligand is treated as flexible, while the protein is typically kept rigid.
-
The docking algorithm explores various conformations of the ligand within the active site and calculates the binding energy for each pose.
3. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose based on the lowest binding energy.
-
The interactions between this compound and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
In Vitro Experimental Validation
Enzyme Inhibition Assays:
-
COX-2 and AChE Inhibition: The inhibitory activity of this compound on cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) is determined using commercially available assay kits.[2] The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, is calculated.
Cell-Based Assays:
-
Anti-inflammatory Activity: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3] The cells are then treated with this compound, and the levels of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in the cell supernatant are measured using Griess reagent and ELISA kits, respectively.[4]
-
Anticancer Activity: Cancer cell lines (e.g., glioblastoma, pancreatic cancer cells) are treated with varying concentrations of this compound.[5][6] Cell viability is assessed using assays like MTT or XTT. Apoptosis induction is evaluated by measuring the activity of caspases and analyzing the expression of Bcl-2 family proteins through western blotting.[7]
-
Neuroprotective Activity: Neuronal cell lines (e.g., SH-SY5Y) are exposed to neurotoxic agents (e.g., H2O2, Aβ peptides) to mimic neurodegenerative conditions.[2][8] The neuroprotective effect of this compound is assessed by measuring cell viability and key markers of apoptosis and oxidative stress.
Signaling Pathway Modulation
Molecular docking and subsequent experimental studies have elucidated the modulation of key signaling pathways by this compound, providing a mechanistic understanding of its therapeutic effects.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the NF-κB and PPAR-γ signaling pathways. By inhibiting the NF-κB pathway, it reduces the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[3][9] Its interaction with PPAR-γ further contributes to the suppression of inflammation.[3]
Figure 2. Anti-inflammatory action of this compound.
Anticancer Signaling Pathway
In cancer cells, this compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[5][10] Furthermore, it directly interacts with the pro-apoptotic protein Bid, a member of the Bcl-2 family, to induce apoptosis in malignant cells.[6][11]
References
- 1. horizonepublishing.com [horizonepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisabolol as a natural anticancer agent: molecular insights and therapeutic potential in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological and biological effects of this compound: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, not a matter for cancer therapy. Commentary: “Research on the immunosuppressive activity of ingredients contained in sunscreens” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
alpha-Bisabolol proper disposal procedures
Proper disposal of alpha-Bisabolol is critical for ensuring laboratory safety and environmental protection. Due to its classification as an environmental hazard, specific procedures must be followed to prevent its release into aquatic ecosystems. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The substance is primarily recognized for its environmental toxicity.
| Hazard Classification | Code | Description | Citations |
| GHS Hazard Statement | H411 | Toxic to aquatic life with long lasting effects. | [1][2][3] |
| GHS Precautionary Statement | P273 | Avoid release to the environment. | [1][2][3] |
| GHS Precautionary Statement | P391 | Collect spillage. | [1][2][3] |
| GHS Precautionary Statement | P501 | Dispose of contents/container to an industrial combustion plant or approved waste disposal facility. | [1][4] |
| UN Number (Transport) | UN3082 | Environmentally hazardous substance, liquid, n.o.s. | [2] |
| Transport Hazard Class | 9 | Miscellaneous dangerous substances and articles. | [2] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound and associated waste materials.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as chemical waste.[5][6]
-
Eye Protection: Wear safety glasses or a face shield.[6]
-
Lab Coat: A standard lab coat is recommended. For larger quantities, impervious clothing may be necessary.[5]
-
Respiratory Protection: Not typically required under normal conditions with adequate ventilation. However, if aerosols are generated or ventilation is poor, respiratory protection may be necessary.[3][4][5]
Step 2: Segregate and Collect Waste
Proper segregation is crucial to prevent accidental reactions and ensure correct disposal.
-
Designated Waste Container: Collect all this compound waste, including unused product and contaminated materials, in a designated, properly sealed, and clearly labeled hazardous waste container.[5]
-
Original Containers: Whenever possible, leave the chemical in its original container.[4][5]
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[4][5]
Step 3: Manage Spills and Contaminated Materials
In the event of a spill, immediate and correct action is required to contain the substance.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains, sewers, or waterways.[1][4][5]
-
Absorption: Use an inert, liquid-binding absorbent material such as sand, diatomaceous earth, or universal binders to soak up the spill.[2][7]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Ventilation: Ensure the affected area is well-ventilated.[1]
Step 4: Arrange for Professional Disposal
Final disposal of this compound waste must be handled by qualified professionals in accordance with all regulations.
-
Licensed Disposal Vendor: Transfer the sealed waste container to a licensed hazardous waste disposal company.[5] Your institution's EHS department will typically manage this process.
-
Method of Disposal: The recommended method of disposal is through an industrial combustion plant or another approved waste disposal facility.[1][4]
-
Regulatory Compliance: Disposal must adhere to all local, regional, and national environmental regulations.[4][5][8] Do not dispose of this compound with household garbage or pour it down the drain.[2][7]
Step 5: Handle Empty Containers
Containers that have held this compound require specific handling procedures.
-
Contaminated Containers: Handle uncleaned or partially empty containers as you would the product itself.[1][4][5] They must be disposed of via a licensed waste management company.
-
Clean Containers: Completely emptied containers can be recycled, but you must check with local regulations and your institution's policies first.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling alpha-Bisabolol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of alpha-Bisabolol, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.
Physicochemical and Hazard Data
A clear understanding of the properties and hazards of this compound is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| CAS Number | 23089-26-1 | [1][2][3] |
| Molecular Formula | C15H26O | [3] |
| Boiling Point | 82 °C (179.6 °F) Note: This is for a solution containing propan-2-ol. | [4] |
| Flash Point | 12 °C (53.6 °F) Note: This is for a solution containing propan-2-ol. | [4] |
| Density | 0.785 g/cm³ at 20 °C (68 °F) Note: This is for a solution containing propan-2-ol. | [4] |
| Primary Hazards | Causes skin irritation.[2] Causes serious eye irritation.[2][4] May cause respiratory irritation.[2] Toxic to aquatic life with long lasting effects.[1][3][5] | |
| Occupational Exposure Limits | No data available for OSHA PEL, NIOSH REL, or ACGIH TLV.[2] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following provides a step-by-step guide for the selection and use of PPE when handling this compound.
-
Hand Protection: Impervious gloves, such as nitrile or rubber, should be worn.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes and aerosols.[2][7]
-
Skin and Body Protection: A laboratory coat or disposable coveralls should be worn to prevent skin contamination.[8] In cases of potential significant splashing, impervious clothing should be considered.[3][7]
-
Respiratory Protection: Work in a well-ventilated area.[1][2] If ventilation is inadequate, or if aerosols or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9]
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Operational Plan for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation:
-
Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.[1][2]
-
Have an eyewash station and safety shower readily accessible.[9]
-
Assemble all necessary materials and equipment before beginning work to minimize movement and potential for spills.
-
Don the appropriate PPE as determined by the PPE selection workflow.
Handling and Use:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Take precautionary measures against static discharge if a flammable solvent is present.[4]
-
Wash hands thoroughly with soap and water after handling.[1][2]
Accidental Release Measures:
-
Small Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders.[4] Place the absorbed material into a suitable, labeled container for disposal.[2] Ventilate the affected area.[1]
-
Large Spills: Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing.[1] Contain the spill and prevent it from entering drains or waterways.[1][5] Collect the material for disposal in approved containers.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Chemical: this compound should be disposed of as hazardous waste.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the material to be released into the environment without proper governmental permits.[6]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbents, gloves, lab coats) should be placed in a sealed, labeled container and disposed of as hazardous waste.[1]
-
Empty Containers: Handle contaminated packages in the same way as the substance itself.[1] Completely emptied packages can be recycled where regulations permit.[1] Otherwise, they should be disposed of as hazardous waste.
References
- 1. chemos.de [chemos.de]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. vigon.com [vigon.com]
- 6. soap-formula.ru [soap-formula.ru]
- 7. pccarx.com [pccarx.com]
- 8. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
